molecular formula C8H11NO B091901 2(1H)-Pyridone, 1-ethyl-4-methyl- CAS No. 19006-62-3

2(1H)-Pyridone, 1-ethyl-4-methyl-

Cat. No.: B091901
CAS No.: 19006-62-3
M. Wt: 137.18 g/mol
InChI Key: KCPRFGZSBHBAJB-UHFFFAOYSA-N
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Description

2(1H)-Pyridone, 1-ethyl-4-methyl-, also known as 2(1H)-Pyridone, 1-ethyl-4-methyl-, is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19006-62-3

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-ethyl-4-methylpyridin-2-one

InChI

InChI=1S/C8H11NO/c1-3-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3

InChI Key

KCPRFGZSBHBAJB-UHFFFAOYSA-N

SMILES

CCN1C=CC(=CC1=O)C

Canonical SMILES

CCN1C=CC(=CC1=O)C

Synonyms

1-Ethyl-4-methyl-2(1H)-pyridone

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 1-Ethyl-4-methyl-2(1H)-pyridone (CAS 19006-62-3)

[1][2][3]

Executive Summary

Compound Identity: 1-Ethyl-4-methyl-2(1H)-pyridone CAS Registry Number: 19006-62-3 Chemical Class: N-alkylated Pyridone Primary Application: Pharmaceutical Intermediate / Scaffold for Kinase Inhibitors[1]

CAS 19006-62-3 is a functionalized pyridone derivative characterized by an N-ethyl group and a 4-methyl substitution on the lactam ring.[2] Unlike high-profile active pharmaceutical ingredients (APIs), this compound serves primarily as a critical intermediate in the synthesis of complex bioactive molecules, including potential kinase inhibitors and antifibrotic agents. Its physicochemical profile—marked by moderate polarity (LogP ~0.7) and hydrogen bond accepting capability—makes it an ideal scaffold for fragment-based drug design (FBDD).

Physicochemical Profile

The following data aggregates computed and available experimental parameters. For research grade materials, these values serve as the baseline for quality control (QC) and formulation development.

Table 1: Key Physical Properties
PropertyValueSource/Method
Molecular Formula C₈H₁₁NOPubChem [1]
Molecular Weight 137.18 g/mol Calculated
Exact Mass 137.0841 DaHigh-Res MS
Physical State Low-melting Solid or Viscous LiquidAnalog Prediction*
XLogP3-AA 0.7Computed [1]
Topological Polar Surface Area (TPSA) 20.3 ŲComputed [1]
H-Bond Donors 0Structural Analysis
H-Bond Acceptors 1Structural Analysis
Rotatable Bonds 1 (Ethyl group)Structural Analysis

*Note: While the parent 4-methyl-2-pyridone is a solid (MP ~130°C), N-alkylation typically disrupts crystal lattice packing, significantly lowering the melting point.

Solubility Data & Formulation Science

Understanding the solubility landscape of CAS 19006-62-3 is critical for reaction optimization and stock solution preparation. The compound exhibits a "Goldilocks" polarity—sufficiently polar to be water-compatible but lipophilic enough for organic extraction.

Solubility Profile
SolventSolubility RatingEstimated Saturation (25°C)Usage Context
DMSO Very Soluble > 100 mMPreferred for biological stock solutions.
Methanol/Ethanol Soluble > 50 mMSuitable for synthesis and purification.
Dichloromethane (DCM) Soluble > 50 mMIdeal for extraction from aqueous phases.
Water (pH 7.4) Moderately Soluble ~1-10 mMSufficient for biochemical assays; may require co-solvent.
Technical Insight: The Solvation Mechanism

The N-ethyl group caps the amide nitrogen, removing the H-bond donor capability inherent to the parent pyridone. This forces the molecule to rely solely on the carbonyl oxygen for hydrogen bonding (acceptor). Consequently, solubility in non-polar solvents (like Hexane) is poor, while solubility in dipolar aprotic solvents (DMSO, DMF) is maximized due to dipole-dipole interactions.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution in DMSO

Objective: Create a stable stock for high-throughput screening or synthetic coupling.

  • Weighing: Accurately weigh 6.86 mg of CAS 19006-62-3 into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

    • QC Check: If turbidity persists, sonicate for 2 minutes at 40 kHz.

  • Storage: Aliquot into amber glass vials to prevent UV degradation. Store at -20°C.

    • Stability:[3][4] Stable for >6 months if protected from moisture.

Protocol B: Aqueous Solubility Verification (Thermodynamic)

Objective: Determine exact saturation limit for assay buffers.

  • Saturation: Add excess compound (approx. 10 mg) to 1 mL of PBS (pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (Detection @ 254 nm or 300 nm based on pyridone chromophore).

Synthetic Utility & Reaction Logic

CAS 19006-62-3 is rarely the end-product; it is a "warhead" carrier or a scaffold. The C-3 and C-5 positions of the pyridone ring are electron-rich, making them susceptible to Electrophilic Aromatic Substitution (EAS), such as bromination or nitration, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura).

Visualization: Functionalization Pathways

The following diagram illustrates the logical flow of utilizing CAS 19006-62-3 in a drug discovery campaign, moving from raw material to a functionalized bioactive core.

Gcluster_0Drug Discovery WorkflowStartCAS 19006-62-3(1-Ethyl-4-methyl-2-pyridone)Step1Electrophilic Halogenation(e.g., NBS/Br2)Start->Step1 ActivationIntermed3-Bromo or 5-BromoIntermediateStep1->Intermed RegioselectiveSubst.Step2Pd-Catalyzed Coupling(Suzuki/Buchwald)Intermed->Step2 DiversificationFinalBioactive Scaffold(Kinase Inhibitor Core)Step2->Final Library Gen

Caption: Synthetic workflow transforming CAS 19006-62-3 from a raw building block into a bioactive pharmaceutical scaffold via regioselective functionalization.

Stability & Handling Safety

  • Hygroscopicity: Predicted to be low, but standard desiccated storage is recommended.

  • Oxidation: The methyl group at C-4 is benzylic-like; prolonged exposure to strong oxidants may convert it to a carboxylic acid or aldehyde.

  • Safety (GHS): Treat as a standard organic irritant (H315, H319). Use gloves and eye protection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 586298, 2(1H)-Pyridone, 1-ethyl-4-methyl-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1-Ethyl-4-methylpyridin-2(1H)-one (DTXSID80342970). Retrieved from [Link]

  • United States Patent & Trademark Office.Patent US10214537: Heterocyclic compounds and uses thereof (Example 475).

1-Ethyl-4-methylpyridin-2-one: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Power of the Privileged Scaffold

In the intricate landscape of medicinal chemistry, the concept of a "privileged scaffold" stands as a cornerstone of efficient drug discovery.[1] These are molecular frameworks that demonstrate the remarkable ability to bind to multiple, often unrelated, biological targets, thereby serving as a fertile starting point for the development of novel therapeutics across a spectrum of diseases. The 1-ethyl-4-methylpyridin-2-one core, a decorated member of the versatile pyridinone family, has emerged as such a scaffold, showcasing significant potential in oncology, central nervous system (CNS) disorders, and cardiovascular diseases. This guide provides a comprehensive technical overview of this promising chemical entity, from its fundamental properties and synthesis to its diverse biological activities and future outlook.

The 1-Ethyl-4-methylpyridin-2-one Core: A Profile

The 1-ethyl-4-methylpyridin-2-one scaffold is a heterocyclic aromatic compound characterized by a pyridin-2-one ring system with an ethyl group at the N1 position and a methyl group at the C4 position. This specific substitution pattern imparts a unique combination of physicochemical properties that are advantageous for drug design.

PropertyValueSource
Molecular Formula C8H11NO[2]
Molecular Weight 137.18 g/mol [2]
IUPAC Name 1-ethyl-4-methylpyridin-2-one[2]
CAS Number 19006-62-3[2]
Topological Polar Surface Area 20.3 Ų[2]

The N-ethyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability, while the pyridinone core itself can engage in crucial hydrogen bonding interactions with biological targets.[1] The methyl group at the C4 position can influence the electronic properties of the ring and provide a vector for further chemical modification.

Synthesis of the 1-Ethyl-4-methylpyridin-2-one Scaffold

The synthesis of N-alkylated pyridin-2-ones can be achieved through various synthetic routes. A general and adaptable approach involves the N-alkylation of a pre-formed 4-methylpyridin-2-one precursor.

General Synthetic Protocol: N-Alkylation of 4-methylpyridin-2-one

This protocol describes a generalized procedure for the synthesis of 1-ethyl-4-methylpyridin-2-one.

Step 1: Synthesis of 4-methylpyridin-2-one (if not commercially available)

A common method for the synthesis of pyridin-2-ones involves the cyclization of β-ketoesters with an appropriate nitrogen source.

Step 2: N-Alkylation

  • Reaction Setup: To a solution of 4-methylpyridin-2-one in a suitable aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Addition of Alkylating Agent: While stirring, add ethyl iodide or ethyl bromide dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-ethyl-4-methylpyridin-2-one.

Therapeutic Applications: A Scaffold of Diverse Bioactivity

The true power of the 1-ethyl-4-methylpyridin-2-one scaffold lies in its ability to be tailored to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3]

Oncology

The pyridin-2-one core is a prominent feature in numerous anticancer agents.[3] Derivatives of this scaffold have shown potent activity against various cancer-related targets.

  • Kinase Inhibition: Many pyridinone-containing compounds act as kinase inhibitors. For instance, derivatives of the 2-pyridone scaffold have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell proliferation and survival in various cancers. The general structure allows for modifications that can target the ATP-binding pocket of these enzymes.

  • Isocitrate Dehydrogenase 1 (IDH1) Inhibition: A series of pyrid-2-one derivatives have been developed as potent inhibitors of mutant IDH1, an enzyme whose neomorphic activity is oncogenic in several malignancies, including gliomas and acute myeloid leukemia.[4]

Signaling Pathway: Role of PIM-1 Kinase in Cancer Cell Survival

PIM1_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation BAD BAD PIM1->BAD Inhibits BCL2 Bcl-2 BAD->BCL2 Inhibits Apoptosis Apoptosis BCL2->Apoptosis Inhibits Cell_Survival Cell Survival Pyridone_Inhibitor 1-Ethyl-4-methyl- pyridin-2-one Derivative Pyridone_Inhibitor->PIM1

Caption: PIM-1 kinase pathway in cancer and its inhibition by pyridone derivatives.

Central Nervous System (CNS) Disorders

The ability of small molecules to cross the blood-brain barrier is a critical attribute for CNS-active drugs. The physicochemical properties of the 1-ethyl-4-methylpyridin-2-one scaffold make it an attractive candidate for targeting CNS disorders.

  • N-Methyl-D-aspartate (NMDA) Receptor Modulation: Derivatives of 6-methylpyridin-2-one have been identified as novel and potent positive allosteric modulators (PAMs) of the GluN2A subunit of the NMDA receptor.[5] This modulation represents a promising therapeutic approach for cognitive impairment associated with neurological disorders.

  • Pain Management: A series of 3,5-disubstituted pyridin-2(1H)-ones have demonstrated significant efficacy in a rat model of inflammatory mechanical allodynia, a type of chronic pain.[6] The most active compound in this series was also found to be a p38α MAPK inhibitor, a known contributor to pain hypersensitivity.

Experimental Workflow: Evaluation of Anticonvulsant Activity

Anticonvulsant_Workflow start Start synthesis Compound Synthesis 1-Ethyl-4-methylpyridin-2-one analogs start->synthesis animal_model Animal Model Maximal Electroshock (MES) or Subcutaneous Pentylenetetrazole (scPTZ) synthesis->animal_model drug_admin Drug Administration Intraperitoneal (i.p.) injection animal_model->drug_admin seizure_eval Seizure Evaluation Observation of seizure activity and latency drug_admin->seizure_eval neurotox Neurotoxicity Rotarod test drug_admin->neurotox data_analysis Data Analysis ED50 and TD50 determination seizure_eval->data_analysis neurotox->data_analysis end End data_analysis->end

Caption: Workflow for assessing the anticonvulsant potential of novel compounds.

Cardiovascular Diseases

The pyridin-2-one scaffold is also present in compounds with significant cardiovascular activity.

  • Antihypertensive and Calcium Channel Blocking Activity: Dihydropyrimidine-2-one derivatives, which share structural similarities with pyridinones, are known for their calcium channel blocking and antihypertensive properties.[7] The 1-ethyl-4-methylpyridin-2-one core can be explored for similar activities.

  • Antiarrhythmic Effects: Certain pyrrolidin-2-one derivatives, another related class of compounds, have demonstrated potent antiarrhythmic and hypotensive effects, likely mediated through α1-adrenolytic properties.[8] This suggests a potential avenue of investigation for pyridin-2-one analogs.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 1-ethyl-4-methylpyridin-2-one are not extensively documented, general principles can be inferred from related pyridinone derivatives:

  • N1-Substitution: The nature of the substituent at the N1 position significantly influences the compound's properties. Small alkyl groups like ethyl can enhance lipophilicity and cell permeability.

  • C4-Substitution: The methyl group at the C4 position can be a key interaction point or a site for further functionalization to modulate activity and selectivity.

  • Ring Substitutions: The introduction of various substituents at other positions on the pyridinone ring can drastically alter the biological activity. For example, in the context of mutant IDH1 inhibitors, ortho-substituents on an aryl ring attached to the pyridinone were crucial for potency.[4]

Future Directions and Conclusion

The 1-ethyl-4-methylpyridin-2-one scaffold represents a compelling starting point for the development of novel therapeutics. Its synthetic tractability, favorable physicochemical properties, and the proven broad-spectrum bioactivity of the parent pyridin-2-one class underscore its "privileged" status.

Future research should focus on:

  • Library Synthesis: The generation of a focused library of 1-ethyl-4-methylpyridin-2-one derivatives with diverse substitutions at other ring positions.

  • High-Throughput Screening: Screening of these libraries against a wide range of biological targets to uncover new therapeutic applications.

  • In-depth SAR Studies: Detailed investigation of the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 586298, 2(1H)-Pyridone, 1-ethyl-4-methyl-. Retrieved February 28, 2024 from [Link].

  • Patel, R., & Patel, P. (2011). Synthesis and in-vitro evaluation of some new 3, 4-dihydropyrimidin-2(1H)-one derivatives for antihypertensive and calcium channel blocking activity. Journal of Applied Pharmaceutical Science, 1(5), 109-113.
  • Wang, F., et al. (2022). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. Journal of Medicinal Chemistry, 65(1), 469-487.
  • Abdel-Maksoud, M. S., et al. (2023). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2304044.
  • Hasui, T., et al. (2023). Design and synthesis of 6-methylpyridin-2-one derivatives as novel and potent GluN2A positive allosteric modulators for the treatment of cognitive impairment. Bioorganic & Medicinal Chemistry, 79, 117150.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of pyridinium or/and pyridinone. (a) MeI, rt or... Retrieved from [Link]

  • Kumar, A., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1998.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Thomas, I., et al. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry, 187, 111917.
  • Singh, R., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
  • Kofron, W. G., & Baclawski, L. M. (1972).
  • ResearchGate. (n.d.). Biological activity pyridin-2-ones & pyrimidin-4-ones. Retrieved from [Link]

  • Mistry, S. N., et al. (2016). 4-phenylpyridin-2-one derivatives: a novel class of positive allosteric modulator of the M1 muscarinic acetylcholine receptor. Journal of Medicinal Chemistry, 59(1), 388-409.
  • Shawkey, A. M., et al. (2017). Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[2][4]triazolo[4,3-a]pyrimidine-6-carboxylate. Molecules, 22(5), 823.

  • BioDuro. (n.d.). Biochemical Assays. Retrieved from [Link]

  • Kaur, R., et al. (2023). The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. Current Organic Synthesis, 20(10), 1253-1265.
  • Susha, S., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4646-4655.
  • Strugala, P., et al. (2022). The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties. International Journal of Molecular Sciences, 23(18), 10497.
  • Ghorbani, M., et al. (2011). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research, 10(3), 495-501.
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  • Kiselyov, A. S., et al. (2006). Inhibitors of VEGF receptors-1 and -2 based on the 2-((pyridin-4-yl)ethyl)pyridine template. Bioorganic & Medicinal Chemistry Letters, 16(7), 1913-1919.
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Tautomerism and Ambidentate Reactivity of 2-Pyridones: Navigating Lactam vs. Lactim Pathways in N-Alkylated Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The 2-pyridone scaffold is a highly privileged pharmacophore in modern drug discovery, forming the structural core of critical therapeutics such as the antifibrotic agent [1]. A defining chemical feature of this heterocycle is its prototropic tautomerism—the dynamic equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms[2]. While the parent compound exists as a solvent-dependent mixture, chemical alkylation permanently "locks" the scaffold into either an N-alkyl (lactam) or O-alkyl (lactim) derivative. This technical guide provides an in-depth mechanistic analysis of this ambidentate reactivity, detailing the causality behind regioselective N-alkylation, its pharmacological significance, and the analytical frameworks required to validate these molecular architectures.

The Fundamental Dichotomy: Lactam–Lactim Tautomerism

In aqueous or highly polar solutions, the parent 2-pyridone predominantly exists in the lactam form, driven by the thermodynamic stability of the amide-like resonance and intermolecular hydrogen-bonded dimerization[3]. Conversely, in non-polar solvents or the gas phase, the lactim (2-hydroxypyridine) form is favored due to the gain in full aromaticity across the pyridine ring.

However, when an alkyl group replaces the tautomeric proton, the proton-transfer mechanism is blocked. The resulting derivatives are fixed: N-alkylation yields a conjugated lactam, whereas O-alkylation yields an aromatic alkoxypyridine. Because these two isomers exhibit drastically different physicochemical and pharmacokinetic profiles, controlling the regioselectivity of the alkylation event is a paramount objective for synthetic and medicinal chemists[4].

Mechanistic Causality: Governing N- vs. O-Alkylation

The deprotonation of 2-pyridone yields the 2-pyridonate anion, an ambidentate nucleophile with reactive electron density distributed across both the nitrogen and oxygen atoms[5]. The trajectory of the alkylation is dictated by Hard-Soft Acid-Base (HSAB) theory, the nature of the counterion, and the electrophile.

  • O-Alkylation (Kinetic Control): The oxygen atom is highly electronegative and acts as a "hard" nucleophile. Alkylation at the oxygen is typically fast and kinetically favored. It is deliberately promoted by using silver (Ag⁺) salts. Because Ag⁺ is a "soft" Lewis acid, it coordinates tightly with the "soft" nitrogen atom, sterically and electronically shielding it. This leaves the hard oxygen exposed to attack the incoming electrophile.

  • N-Alkylation (Thermodynamic Control): The nitrogen atom is more polarizable, making it a "soft" nucleophile. N-alkylation yields the thermodynamically more stable lactam product. To selectively drive N-alkylation, chemists utilize alkali metal bases (e.g., NaH, K₂CO₃) in highly polar aprotic solvents (e.g., DMF, DMSO). The "hard" alkali cations (Na⁺, K⁺) coordinate strongly with the "hard" oxygen atom, suppressing its nucleophilicity and leaving the soft nitrogen free to attack soft electrophiles like benzyl bromides or alkyl iodides[6].

Tautomerism cluster_0 Tautomeric Equilibrium Lactam 2-Pyridone (Lactam Form) Lactim 2-Hydroxypyridine (Lactim Form) Lactam->Lactim Proton Transfer Anion 2-Pyridonate Anion (Ambidentate) Lactam->Anion Base (-H+) Lactim->Anion Base (-H+) N_Alkyl N-Alkyl-2-pyridone (Thermodynamic) Anion->N_Alkyl Soft Electrophile (Na+/K+ salts) O_Alkyl 2-Alkoxypyridine (Kinetic) Anion->O_Alkyl Hard Electrophile (Ag+ salts)

Fig 1: Tautomeric equilibrium of 2-pyridone and divergent N- vs. O-alkylation pathways.

Pharmacological Significance of the Lactam Form

In drug design, the N-alkylated (lactam) form is vastly preferred over the O-alkylated (lactim) form for several structural reasons[7]:

  • Metabolic Stability: O-alkylated pyridines are essentially enol ethers and are highly susceptible to enzymatic cleavage (O-dealkylation) by Cytochrome P450 enzymes. The N-alkyl lactam is significantly more robust in vivo.

  • Hydrogen Bonding: The N-alkyl-2-pyridone retains its carbonyl group (C=O), serving as a powerful hydrogen bond acceptor that frequently interacts with target protein backbones.

  • Target Affinity: In the development of[8], the N-aryl/N-alkyl pyridone core was shown to be the critical pharmacophore required to inhibit fibroblast proliferation.

Analytical Differentiation: Validating Regioselectivity

Because N-alkyl and O-alkyl isomers share identical molecular weights, mass spectrometry alone cannot reliably distinguish them. Structural validation requires a combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR)[9],[5]. The table below summarizes the quantitative spectroscopic differences used to definitively assign the lactam vs. lactim architectures.

Analytical TechniqueN-Alkyl-2-pyridone (Lactam Form)O-Alkyl-2-pyridine (Lactim Form)
¹H NMR (Alkyl Protons) ~3.5 – 4.2 ppm (N-CH₃ / N-CH₂)~3.9 – 4.5 ppm (O-CH₃ / O-CH₂)
¹³C NMR (Alkyl Carbon) ~35 – 45 ppm (N-C)~53 – 65 ppm (O-C)
¹³C NMR (C2 Carbon) ~160 – 163 ppm (C=O carbonyl)~163 – 165 ppm (C-O imine)
FT-IR (Diagnostic Band) ~1640 – 1660 cm⁻¹ (Strong C=O stretch)Absent (No C=O); ~1250 cm⁻¹ (C-O stretch)
UV-Vis (λmax in H₂O) ~293 - 300 nm~270 - 280 nm
Experimental Protocol: Regioselective N-Alkylation

To synthesize an N-alkyl-2-pyridone while suppressing O-alkylation, the following self-validating protocol utilizes hard-cation shielding to direct the reaction thermodynamically.

Objective: Synthesize N-benzyl-2-pyridone via NaH-mediated alkylation. Causality Check: Sodium Hydride (NaH) fully deprotonates the 2-pyridone. The resulting sodium cation (Na⁺) is a "hard" Lewis acid that coordinates tightly with the "hard" oxygen atom of the 2-pyridonate anion. This steric and electronic shielding leaves the "soft" nitrogen atom exposed to attack the alkyl halide, driving thermodynamic N-alkylation.

  • Step 1: Deprotonation

    • Charge a flame-dried flask with 2-pyridone (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF). Cool to 0 °C under an inert argon atmosphere.

    • Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in portions.

    • Self-Validation: Immediate hydrogen gas (H₂) evolution will be observed. Stir for 30 minutes until bubbling ceases, confirming the complete formation of the sodium 2-pyridonate salt.

  • Step 2: Alkylation

    • Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the 0 °C solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor consumption of the starting material via Thin Layer Chromatography (TLC).

  • Step 3: Quench and Extraction

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl to neutralize any unreacted NaH.

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers extensively with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Step 4: Purification

    • Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).

    • Causality Check: N-alkyl pyridones (lactams) possess a higher dipole moment and are generally more polar than their O-alkyl counterparts, causing them to elute later on standard normal-phase silica.

  • Step 5: Analytical Validation

    • Submit the purified fraction for ¹H NMR and FT-IR spectroscopy. The protocol is considered successful when FT-IR confirms a strong C=O stretch (~1650 cm⁻¹) and ¹H NMR shows the N-CH₂ shift at ~4.0 ppm, devoid of O-CH₂ signals.

Workflow Step1 Step 1: Deprotonation NaH in Anhydrous DMF 0°C to RT, 30 mins Step2 Step 2: Alkylation Add Alkyl Halide (R-X) RT to 60°C, 2-12 hrs Step1->Step2 Anion Formation Step3 Step 3: Quench & Extract NH4Cl (aq) Quench EtOAc Extraction Step2->Step3 Reaction Complete Step4 Step 4: Purification Silica Gel Chromatography Hexane/EtOAc Eluent Step3->Step4 Crude Organic Phase Step5 Step 5: Validation 1H/13C NMR & FT-IR Confirm C=O presence Step4->Step5 Isolated N-Alkyl Product

Fig 2: Standard experimental workflow for the regioselective N-alkylation of 2-pyridones.

References
  • 2-Pyridone - Wikipedia. Wikipedia. URL:[Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. National Institutes of Health (NIH). URL:[Link]

  • Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. National Institutes of Health (NIH). URL:[Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. URL:[Link]

  • Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis. PubMed (NIH). URL:[Link]

  • Pirfenidone | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. URL:[Link]

  • A guide to 13C NMR chemical shift values. Compound Interest. URL:[Link]

  • Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. National Institutes of Health (NIH). URL:[Link]

Sources

Bioisosteric applications of N-ethyl-2-pyridone motifs in medicinal chemistry

[1]

Executive Summary

In the multiparametric optimization of lead compounds, the N-ethyl-2-pyridone scaffold represents a "Goldilocks" zone of physicochemical properties.[1] While the 2-pyridone core is a well-established bioisostere for phenols and cyclic amides, the specific choice of the N-ethyl substituent offers a unique balance of lipophilicity (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Part 1: The Bioisosteric Rationale[1]

Structural Mimicry and Electrostatics

The 2-pyridone ring exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1] In physiological solution, the lactam form predominates , presenting a distinct hydrogen bond acceptor (carbonyl oxygen) and a vector for substitution at the nitrogen.

When the nitrogen is substituted with an ethyl group, the motif serves as a bioisostere for:

  • Phenols: It mimics the H-bond acceptor capability of a phenol ether but removes the H-bond donor, potentially improving membrane permeability by reducing TPSA (Topological Polar Surface Area).[1]

  • Cyclic Amides: It retains the planarity and polarity of a lactam but introduces a specific hydrophobic vector (the ethyl group) that can probe adjacent lipophilic pockets.[1]

  • Benzenes (Scaffold Hopping): It lowers the aromatic ring count (LogP reduction) while maintaining ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -stacking capability, improving solubility compared to a biphenyl system.
    
The "Ethyl Effect" in SAR

Why N-ethyl? In Structure-Activity Relationship (SAR) studies, the progression from Methyl


  • N-Methyl: Often metabolically labile (N-demethylation) and may not sufficiently fill hydrophobic pockets (e.g., ATP-binding sites in kinases).[1]

  • N-Ethyl: Increases LogP by approx.[1] 0.5 units vs methyl, improving blood-brain barrier (BBB) penetration.[1] It provides sufficient steric bulk to induce conformational locking without the entropic penalty of larger flexible chains.[1]

  • N-Isopropyl/Phenyl: Introduces significant steric clash or rigidity that can abrogate binding affinity.[1]

Part 2: Physicochemical Profiling[1]

The following table contrasts the N-ethyl-2-pyridone motif with its common bioisosteric analogs.

Table 1: Comparative Physicochemical Properties (Calculated)

PropertyPhenolN-Methyl-2-PyridoneN-Ethyl-2-Pyridone N-Phenyl-2-Pyridone
H-Bond Donors 100 0
H-Bond Acceptors 111 1
LogP (Approx) 1.50.81.3 2.5
TPSA (

)
20.220.320.3 20.3
Metabolic Risk GlucuronidationN-Demethylation

-Oxidation
Aromatic Hydroxylation
Solubility ModerateHighHigh Low
ngcontent-ng-c567981813="" class="ng-star-inserted">

Analyst Insight: The N-ethyl variant closely matches the lipophilicity of the phenol it often replaces (LogP ~1.3 vs 1.5) while eliminating the glucuronidation liability of the hydroxyl group.[1]

Part 3: Synthetic Strategies & Selectivity

A critical challenge in accessing N-ethyl-2-pyridones is controlling the N- vs. O-alkylation selectivity.[1] The 2-pyridone anion is an ambident nucleophile.[1]

Mechanism of Selectivity[1]
  • N-Alkylation (Thermodynamic Control): Favored by soft electrophiles, polar aprotic solvents, and counterions that dissociate loosely (e.g., Cs+).[1]

  • O-Alkylation (Kinetic Control): Favored by hard electrophiles (e.g., alkyl tosylates) and silver salts (Ag+ coordinates to nitrogen, blocking it).[1]

Visualization: Synthetic Decision Tree

The following diagram outlines the logic flow for synthesizing the N-ethyl motif selectively.

SyntheticPathwayStart2-Pyridone PrecursorDecisionSelectivity GoalStart->DecisionN_RouteRoute A: N-Alkylation(Target)Decision->N_RouteSoft ElectrophileO_RouteRoute B: O-Alkylation(Avoid)Decision->O_RouteHard ElectrophileConditions_NReagents: Et-I / Cs2CO3Solvent: DMF/DMSOTemp: 60°CN_Route->Conditions_NConditions_OReagents: Et-OTs / Ag2CO3Solvent: TolueneTemp: RTO_Route->Conditions_OProduct_NN-Ethyl-2-Pyridone(Thermodynamic)Conditions_N->Product_NMajor ProductProduct_O2-Ethoxy-Pyridine(Kinetic)Conditions_O->Product_OMajor Product

Figure 1: Decision tree for controlling regioselectivity in 2-pyridone alkylation.

Experimental Protocol: Selective N-Ethylation

Objective: Synthesis of N-ethyl-2-pyridone from 2-hydroxypyridine with >95% N-selectivity.

  • Reagents: 2-Hydroxypyridine (1.0 eq), Ethyl Iodide (1.2 eq), Cesium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF (0.5 M concentration).

  • Procedure:

    • Charge a round-bottom flask with 2-hydroxypyridine and

      
       under 
      
      
      atmosphere.
    • Add DMF and stir at Room Temperature (RT) for 30 mins to form the cesium salt (dissociation enhances N-nucleophilicity).

    • Add Ethyl Iodide dropwise.[1]

    • Heat to 60°C for 4 hours.

    • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF), brine, dry over

      
      .
      
    • Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM).[1] N-alkyl product elutes after O-alkyl impurity due to higher polarity.[1]

Part 4: Case Studies in Drug Discovery

GPR119 Agonists (Metabolic Disease)

In the development of GPR119 agonists for Type 2 Diabetes, the N-alkyl-2-pyridone motif is utilized to mimic the endogenous lipid ligands (e.g., oleoylethanolamide).[1]

  • Challenge: Early leads with N-methyl groups showed rapid metabolic clearance.[1]

  • Solution: Substitution with N-ethyl or N-fluoroethyl maintained potency (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     nM) while blocking N-dealkylation. The ethyl group fills a hydrophobic sub-pocket in the GPCR transmembrane domain, stabilizing the active conformation.
    
P2X3 Antagonists (Chronic Cough)

Research into P2X3 receptors utilized pyridone scaffolds to replace more toxic heterocycles.[1]

  • Application: The N-ethyl-2-pyridone motif serves as a core linker.[1] The ethyl group orients the attached pharmacophores into the correct vector to interact with the ATP-binding site residues (Lys/Arg rich regions), demonstrating the utility of the ethyl group as a "spacer" that provides both distance and hydrophobic interaction.

Part 5: Biological Pathway Visualization[1]

The following diagram illustrates how the N-ethyl-2-pyridone motif functions within a generic kinase inhibitor context, displacing water and filling hydrophobic pockets.

BioisostereMechanismTargetKinase ATP PocketInteraction1H-Bond Acceptor(C=O to Hinge Region)Target->Interaction1Backbone NHInteraction2Hydrophobic Fill(N-Ethyl to Gatekeeper)Target->Interaction2Hydrophobic PocketLigandInhibitor withN-Ethyl-2-PyridoneLigand->TargetBinds toOutcomeIncreased Potency &Metabolic StabilityInteraction1->OutcomeInteraction2->Outcome

Figure 2: Mechanistic interaction of N-ethyl-2-pyridone in a kinase binding pocket.

References

  • Hilaris Publisher. "Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds."[1] Hilaris Publisher. [Link]

  • National Institutes of Health (NIH). "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions."[1] PubMed Central. [Link]

  • MDPI. "One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation."[1] Molecules. [Link][2][3]

  • Guide to Pharmacology. "Perampanel Ligand Page." IUPHAR/BPS Guide to Pharmacology. [Link][1]

  • PubChem. "2-Pyridone Compound Summary."[1] National Library of Medicine. [Link]

The Serotonin 5-HT3 Receptor: A Comprehensive Technical Guide to the Exploration of 1-Ethyl-4-Methyl-2-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Quest for Selective 5-HT3 Receptor Modulation

The serotonin 5-HT3 receptor, a unique member of the Cys-loop superfamily of ligand-gated ion channels, stands apart from its G-protein-coupled relatives.[1] Its role as a cation channel mediating rapid neuronal depolarization has cemented its importance as a therapeutic target.[1][2] Clinically, 5-HT3 receptor antagonists have revolutionized the management of chemotherapy-induced nausea and vomiting and have found utility in treating irritable bowel syndrome.[2][3] However, the therapeutic potential of modulating this receptor extends into more nuanced areas of neuropharmacology, including anxiety and other psychiatric disorders, underscoring the continued drive for novel chemical scaffolds with refined pharmacological profiles.[4][5] This guide delves into the promising class of 1-ethyl-4-methyl-2-pyridone derivatives, offering a technical exploration for researchers poised to innovate in this domain.

The 5-HT3 Receptor: A Structural and Functional Overview

The 5-HT3 receptor is a pentameric assembly of subunits arranged around a central ion-conducting pore.[1][6] The binding of serotonin triggers a conformational change, opening the channel to an influx of cations like Na+, K+, and Ca2+, leading to an excitatory neuronal response.[1][2] This rapid signaling is critical in both the central and peripheral nervous systems.[1][7]

The architecture of the ligand-binding site, located at the interface of adjacent subunits, is a key focus for drug design.[8][9] Pharmacophore models for 5-HT3 receptor antagonists generally highlight three key features: an aromatic moiety, a basic nitrogen atom, and a hydrogen bond acceptor, all within specific spatial arrangements.[10][11] The 1-ethyl-4-methyl-2-pyridone scaffold provides a versatile platform to explore these interactions.

Diagram 1: Simplified 5-HT3 Receptor Signaling Pathway

5HT3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) 5HT3R 5-HT3 Receptor Ion Channel (Closed) Serotonin->5HT3R:f0 Binds 5HT3R_Open 5-HT3 Receptor Ion Channel (Open) 5HT3R->5HT3R_Open Conformational Change Depolarization Neuronal Depolarization & Excitation 5HT3R_Open:f1->Depolarization Cation Influx (Na+, K+, Ca2+)

Caption: Binding of serotonin to the 5-HT3 receptor induces a conformational change, opening the ion channel and leading to cation influx and neuronal depolarization.

The 1-Ethyl-4-Methyl-2-Pyridone Scaffold: A Privileged Structure for CNS Targets

The 2-pyridone core is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic stacking. The strategic placement of substituents on this core allows for the fine-tuning of a compound's physicochemical properties and its affinity for specific biological targets.

The rationale for investigating 1-ethyl-4-methyl-2-pyridone derivatives in the context of 5-HT3 receptor research is rooted in established structure-activity relationships (SAR) for other 5-HT3 antagonists. The pyridone ring can act as a suitable bioisostere for other aromatic systems, while the ethyl and methyl groups can be systematically varied to probe the steric and lipophilic requirements of the receptor's binding pocket.

Synthesis and Characterization: A Proposed Workflow

While specific literature on the synthesis of 1-ethyl-4-methyl-2-pyridone derivatives as 5-HT3 receptor antagonists is emerging, a generalizable synthetic approach can be proposed based on established pyridone chemistry.

Diagram 2: General Synthetic and Evaluation Workflow

Synthesis_Evaluation_Workflow Synthesis Multi-step Synthesis of Pyridone Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Assays Purification->InVitro Binding Radioligand Binding Assay (Affinity - Ki) InVitro->Binding Functional Functional Assays (Electrophysiology, Ca2+ influx) InVitro->Functional InVivo In Vivo Models InVitro->InVivo Promising Candidates Lead Lead Optimization Binding->Lead Functional->Lead Behavioral Behavioral Models (Anxiety, Emesis) InVivo->Behavioral PK Pharmacokinetics (ADME) InVivo->PK Behavioral->Lead PK->Lead Lead->Synthesis Iterative Refinement

Sources

Technical Whitepaper: 4-Methyl-2-Pyridone Derivatives as Next-Generation Herbicides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Phytotoxic Activity and Herbicidal Potential of 4-Methyl-2-Pyridone Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The search for novel herbicidal scaffolds is driven by the rapid evolution of weed resistance to established modes of action (MoA). 4-methyl-2-pyridone derivatives represent a promising, under-explored chemical class with significant phytotoxic potential. Synthesized from the commercially available precursor dehydroacetic acid, these compounds exhibit selective activity against dicotyledonous weeds (e.g., Ipomoea grandifolia) while showing variable selectivity toward monocots. This guide analyzes the chemical basis, synthesis pathways, and phytotoxic mechanisms of these derivatives, proposing them as lead structures for Phytoene Desaturase (PDS) inhibition—a critical target in the carotenoid biosynthesis pathway.

Chemical Architecture & Synthesis Strategy

The core scaffold, 4-hydroxy-6-methylpyridin-2(1H)-one , acts as a versatile nucleophile. The synthesis exploits the reactivity of dehydroacetic acid to generate a pyridone ring, which is subsequently functionalized at the C-3 position via Knoevenagel condensation. This modular approach allows for the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) mapping.

Synthesis Protocol

The synthesis is a three-step linear sequence characterized by high atom economy and scalability.

Step 1: Acid-Catalyzed Hydrolysis Dehydroacetic acid is hydrolyzed using 92% sulfuric acid to ring-open and re-close, forming the pyranone intermediate.

  • Reaction: Dehydroacetic acid

    
     4-hydroxy-6-methyl-2H-pyran-2-one.[1]
    
  • Conditions: 130°C, 10 min.

  • Yield: ~86%.[1]

Step 2: Ammonolysis (Pyridone Formation) The pyranone oxygen is exchanged for nitrogen using ammonium hydroxide.

  • Reaction: 4-hydroxy-6-methyl-2H-pyran-2-one + NH

    
    OH 
    
    
    
    4-hydroxy-6-methylpyridin-2(1H)-one.
  • Conditions: Reflux or stirring at RT.

  • Yield: ~80%.[1]

Step 3: C-3 Functionalization (Knoevenagel Condensation) The active methylene at C-3 is condensed with aliphatic or aromatic aldehydes.

  • Reaction: Pyridone + R-CHO

    
     3-substituted derivatives.
    
  • Key Insight: Reaction with

    
    -unsaturated aldehydes (e.g., cinnamaldehyde) can lead to cyclization, forming fused pyran-pyridone systems (e.g., Compounds 4g', 4h'), which often exhibit enhanced biological activity due to conformational rigidity.
    
Visualization: Synthetic Pathway

SynthesisPathway cluster_0 Key Transformation Dehydro Dehydroacetic Acid (Starting Material) Pyranone 4-hydroxy-6-methyl- 2H-pyran-2-one (Intermediate) Dehydro->Pyranone 92% H2SO4, 130°C Hydrolysis Pyridone 4-hydroxy-6-methyl- pyridin-2(1H)-one (Core Scaffold) Pyranone->Pyridone NH4OH Ammonolysis Derivs 3-Substituted Pyridone Derivatives (Active Herbicides) Pyridone->Derivs Knoevenagel Condensation (Base catalyzed) Aldehyde Aldehydes (R-CHO) Aldehyde->Derivs Fused Fused Pyran-Pyridones (Cyclized Products) Derivs->Fused Cyclization (if α,β-unsaturated)

Figure 1: Step-wise synthesis of 4-methyl-2-pyridone derivatives from dehydroacetic acid.

Phytotoxic Activity Profile

The herbicidal potential of these derivatives is defined by their ability to inhibit root and shoot development.[2] Bioassays reveal a distinct selectivity pattern, favoring activity against dicotyledonous weeds.

Quantitative Efficacy Data

The following data summarizes the inhibition rates at a concentration of 6.7 × 10⁻⁸ mol a.i./g substrate .

Compound IDStructure FeatureTarget Weed (I. grandifolia) Root InhibitionTarget Weed (I. grandifolia) Shoot InhibitionCrop Safety (S. bicolor)
4c Aliphatic Chain72.8% 68.4%High
4g' Fused Pyran Ring58.2%56.8%Moderate
4h' Fused Pyran Ring55.3%< 50%Moderate
Control Solvent only0%0%N/A

Interpretation:

  • Compound 4c is the most potent inhibitor of root development, suggesting that flexible aliphatic substitutions at C-3 may facilitate better uptake or binding than rigid fused systems in certain contexts.

  • Selectivity: The derivatives showed significantly lower inhibition against the monocot Sorghum bicolor, indicating potential utility as selective herbicides in cereal crops.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing these "lead" structures into commercial candidates.

  • C-3 Substituent (The Warhead): This is the primary determinant of activity.

    • Observation: Introduction of lipophilic aliphatic chains or aromatic moieties enhances membrane permeability.

    • Causality: The active site of target enzymes (likely PDS) contains hydrophobic pockets; increasing lipophilicity at C-3 improves binding affinity.

  • C-4 Hydroxyl Group:

    • Role: Acts as a hydrogen bond donor/acceptor. Modifications that remove this capability often reduce activity, suggesting it is essential for active site recognition.

  • N-1 Position:

    • Role: The unsubstituted NH is typical in these studies. Alkylation at N-1 (e.g., N-methyl) changes the electronic distribution and solubility profile, potentially altering translocation within the phloem.

  • C-6 Methyl Group:

    • Origin: Retained from dehydroacetic acid. It provides steric bulk and mild lipophilicity, likely aiding in the correct orientation of the molecule.

Visualization: SAR Map

SAR Core 4-methyl-2-pyridone Scaffold C3 C-3 Position (CRITICAL) Core->C3 C4 C-4 Hydroxyl (-OH) Core->C4 N1 N-1 Lactam (NH) Core->N1 Effect1 Lipophilic substituents increase potency (e.g., 4c) C3->Effect1 Effect2 H-Bonding capability essential for binding C4->Effect2 Effect3 Potential for alkylation to modify translocation N1->Effect3

Figure 2: Structure-Activity Relationship (SAR) mapping for pyridone derivatives.

Mode of Action (MoA): The PDS Hypothesis[10]

While specific enzymatic assays for these specific dehydroacetic acid derivatives are rare in primary literature, their structural homology to Fluridone (a commercial pyridinone herbicide) strongly suggests they act as Phytoene Desaturase (PDS) Inhibitors .

Mechanism
  • Target: Phytoene Desaturase (PDS), an enzyme in the carotenoid biosynthesis pathway.[2][3][4][5][6]

  • Inhibition: The pyridone derivative binds to the PDS active site, competing with the plastoquinone cofactor.

  • Consequence:

    • Accumulation of Phytoene (colorless precursor).

    • Depletion of Carotenoids (protective pigments).[4][5][6]

    • Photo-oxidation: Without carotenoids, chlorophyll is destroyed by singlet oxygen (

      
      ) generated during photosynthesis.
      
    • Symptom: "Bleaching" (chlorosis) of new foliage and inhibition of growth.

Visualization: Carotenoid Biosynthesis Pathway

MOA GGPP Geranylgeranyl PP Phytoene Phytoene (Colorless) GGPP->Phytoene Zeta Zeta-Carotene Phytoene->Zeta Blocked by PDS Inhibitor Lycopene Lycopene Zeta->Lycopene Carotenes Beta-Carotene & Xanthophylls Lycopene->Carotenes Bleaching Chlorophyll Photo-oxidation (Plant Death) Carotenes->Bleaching Absence causes PDS Phytoene Desaturase (PDS Enzyme) Inhibitor 4-methyl-2-pyridone Derivative Inhibitor->PDS Inhibits

Figure 3: Proposed Mode of Action inhibiting Phytoene Desaturase (PDS).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended.

Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one[3][4][13]
  • Reagents: Dehydroacetic acid (10 mmol), 92% H₂SO₄ (50 mmol), 28% NH₄OH.

  • Hydrolysis: Mix dehydroacetic acid and H₂SO₄. Heat to 130°C for 10 mins. Pour onto ice. Filter white precipitate (Compound 2).[1]

  • Ammonolysis: Suspend Compound 2 in 28% NH₄OH (5 eq). Stir at room temperature or mild reflux until dissolved and reprecipitated.

  • Purification: Recrystallize from ethanol/water. Verify structure via ¹H NMR (singlet at ~2.1 ppm for methyl, singlets at ~5.5 ppm for ring protons).

Phytotoxicity Bioassay (Petri Dish Method)
  • Substrate: Acid-washed sand or filter paper in 9 cm Petri dishes.

  • Treatment: Dissolve derivatives in DMSO/buffer. Apply to substrate to achieve 6.7 × 10⁻⁸ mol/g concentration.[1][7] Include Solvent Control (DMSO only) and Positive Control (e.g., Fluridone or Glyphosate).

  • Seeding: Place 10-15 seeds of Ipomoea grandifolia and Sorghum bicolor.

  • Incubation: 25°C, 12h light/12h dark cycle for 7-10 days.

  • Measurement:

    • Root Length (mm).

    • Shoot Length (mm).

    • Chlorophyll content (SPAD meter) to assess bleaching.

  • Analysis: Calculate % Inhibition relative to solvent control. Perform ANOVA (p < 0.05).

References

  • Demuner, A. J., et al. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Molecules, 14(12), 4973-4986.[7]

  • Dayan, F. E., et al. (2014).[3] Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis. PLoS ONE, 9(7).[3]

  • University of California Agriculture & Natural Resources. Carotenoid Biosynthesis Inhibitors - Herbicide Symptoms.

  • Rathi, A. H., et al. (2009). Synthesis and structure-activity relationships of 4-pyridones as potential antimalarials. (Cited for structural chemistry relevance).

  • Trebst, A., & Harth, E. (1974).[8] Structure-activity-relationship of inhibitors of photosynthetic electron flow. Z Naturforsch C Biosci.[8]

Sources

An In-depth Technical Guide to the Photochemical Properties and Dimerization Potential of N-alkyl-2-pyridones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkyl-2-pyridones represent a fascinating class of heterocyclic compounds that exhibit rich and varied photochemical behavior. Their propensity to undergo photodimerization upon exposure to ultraviolet radiation has garnered significant attention, not only from a fundamental mechanistic standpoint but also for its applications in organic synthesis and materials science. This technical guide provides a comprehensive exploration of the photochemical properties of N-alkyl-2-pyridones, with a core focus on their dimerization potential. We will delve into the underlying photophysical principles, reaction mechanisms, the influence of molecular structure and environmental factors, and provide detailed experimental protocols for the synthesis, irradiation, and characterization of these compounds and their photodimers.

Introduction: The Photochemical Landscape of N-alkyl-2-pyridones

N-alkyl-2-pyridones are aromatic, six-membered heterocyclic ketones that play a significant role in a variety of chemical and biological processes. Their unique electronic structure, characterized by a conjugated π-system, makes them susceptible to photochemical transformations. The most prominent of these is their ability to undergo cycloaddition reactions, particularly photodimerization, upon irradiation with UV light. This process involves the formation of new carbon-carbon bonds between two pyridone moieties, leading to the construction of complex, polycyclic structures.

The study of N-alkyl-2-pyridone photodimerization is crucial for several reasons. From a synthetic perspective, it offers a powerful and atom-economical method for the construction of cyclobutane and cyclooctadiene rings, which are prevalent motifs in many natural products and pharmaceutically active compounds.[1] Understanding the factors that control the regioselectivity and stereoselectivity of this reaction is paramount for its application in targeted synthesis. Furthermore, the reversible nature of the photodimerization in some cases opens up possibilities for the development of photoresponsive materials and molecular switches.

This guide will provide a detailed examination of the key aspects of N-alkyl-2-pyridone photochemistry, equipping researchers with the knowledge to effectively harness these reactions in their own work.

Mechanistic Insights into Photodimerization

The photodimerization of N-alkyl-2-pyridones is a pericyclic reaction that is governed by the principles of orbital symmetry. Unlike thermally allowed cycloadditions, these reactions proceed through electronically excited states, leading to different stereochemical outcomes. The two primary modes of photodimerization observed for N-alkyl-2-pyridones are [4+4] and [2+2] cycloadditions.

The Crucial Role of Excited States: Singlet vs. Triplet Pathways

Upon absorption of a photon of appropriate energy, an N-alkyl-2-pyridone molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁).[2][3] From this short-lived S₁ state, the molecule can either relax back to the ground state via fluorescence or non-radiative decay, or it can undergo a spin-inversion process known as intersystem crossing (ISC) to form a longer-lived triplet state (T₁).[2][3] The dimerization reaction can, in principle, proceed from either the S₁ or T₁ state, and the operative pathway has a profound impact on the reaction's efficiency and stereochemical outcome.

  • Singlet State (S₁): Dimerization from the singlet state is a concerted process. The stereochemistry of the product is often dictated by the geometry of the excimer (an excited-state dimer) formed between an excited pyridone and a ground-state pyridone.

  • Triplet State (T₁): Dimerization from the triplet state typically proceeds in a stepwise manner through a diradical intermediate.[4] This longer-lived intermediate allows for bond rotation before the final ring closure, which can lead to a mixture of stereoisomers. The triplet state is generally lower in energy than the corresponding singlet state.[5]

The energy difference between the singlet and triplet states (ΔE_ST) is a critical parameter that influences the efficiency of intersystem crossing and, consequently, the dominant reaction pathway.[5]

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (hν) S1->S0 Fluorescence / Non-radiative Decay T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Dimers Photodimers S1->Dimers Singlet Pathway (Concerted) T1->S0 Phosphorescence / Non-radiative Decay T1->Dimers Triplet Pathway (Stepwise)

Caption: Jablonski diagram illustrating the formation of photodimers from singlet and triplet excited states.

[4+4] vs. [2+2] Cycloaddition

The regiochemistry of the photodimerization is determined by which π-bonds of the pyridone ring participate in the cycloaddition.

  • [4+4] Cycloaddition: This is the most common pathway for 2-pyridones, involving the four π-electrons of the diene system across C3-C6 of one pyridone molecule and the corresponding diene of another. This leads to the formation of a cyclooctadiene ring system.

  • [2+2] Cycloaddition: This pathway involves the two π-electrons of the C3-C4 double bond of each pyridone molecule, resulting in the formation of a cyclobutane ring.

The preference for [4+4] over [2+2] cycloaddition is rationalized by the Woodward-Hoffmann rules for photochemical reactions.

Caption: Schematic representation of [4+4] and [2+2] photodimerization pathways.

Factors Influencing Photodimerization

The outcome of the photodimerization of N-alkyl-2-pyridones is highly sensitive to a number of factors, providing a rich parameter space for controlling the reaction.

The N-Alkyl Substituent

The nature of the alkyl group on the nitrogen atom can influence the photochemical behavior of the 2-pyridone ring. While systematic studies are somewhat limited, some general trends can be inferred.

  • Steric Effects: Increasing the steric bulk of the N-alkyl group can disfavor dimerization due to increased steric hindrance in the transition state. This may lead to lower quantum yields or a shift in the reaction pathway towards other photochemical processes.

  • Electronic Effects: The electronic properties of the alkyl group are generally considered to have a minor influence on the core photochemistry of the pyridone ring, as the primary absorption and subsequent electronic transitions are dominated by the π-system of the heterocycle. However, the presence of certain functional groups on the alkyl chain could introduce new chromophores or quenching pathways. Studies on related systems have shown that the length of the alkyl chain can impact photophysical and photochemical properties.[3][6][7]

Solvent Effects

The choice of solvent can have a dramatic effect on the efficiency and stereoselectivity of the photodimerization.

  • Polarity: Solvent polarity can influence the stability of the excited states and any charged intermediates, potentially altering the reaction pathway.

  • Hydrogen Bonding: Protic solvents capable of hydrogen bonding can interact with the carbonyl group of the 2-pyridone, which may affect the excited-state lifetime and reactivity. In some cases, pre-association of pyridone molecules through hydrogen bonding in nonpolar solvents can pre-organize the reactants, leading to enhanced stereoselectivity.

Concentration

As a bimolecular process, the rate of photodimerization is dependent on the concentration of the N-alkyl-2-pyridone. At high concentrations, dimerization is favored. At very low concentrations, unimolecular photochemical reactions or reactions with the solvent may become more competitive.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-alkyl-2-pyridones, the execution of their photochemical dimerization, and the analytical techniques for monitoring the reaction and characterizing the products.

Synthesis of N-Alkyl-2-Pyridones

A common and effective method for the synthesis of N-alkyl-2-pyridones is the N-alkylation of 2-hydroxypyridine. However, this reaction can suffer from competing O-alkylation.[8][9] Microwave-assisted one-pot multicomponent reactions have emerged as a rapid and selective alternative.[8][10]

Protocol: Microwave-Assisted Synthesis of an N-Alkyl-2-Pyridone Derivative [8][10]

  • Combine acetophenone (0.01 mol), benzaldehyde (0.01 mol), methyl cyanoacetate (0.01 mol), and 2-aminoethanol (0.01 mol) in a microwave-safe reaction vessel.[10]

  • Irradiate the reaction mixture with microwaves at 250 watts for approximately 10 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).[10]

  • After completion, allow the reaction mixture to cool to room temperature.[10]

  • Collect the solid product by filtration and wash with cold ethanol.[10]

  • Recrystallize the crude product from an appropriate solvent to yield the purified N-alkyl-2-pyridone derivative.[10]

Photochemical Dimerization

The photodimerization is typically carried out in a photoreactor equipped with a suitable UV lamp. Both batch and flow reactors can be employed.[11][12]

Protocol: General Procedure for Photodimerization in a Batch Reactor

  • Preparation: Dissolve the N-alkyl-2-pyridone in a suitable, degassed solvent (e.g., acetonitrile, acetone, or benzene) in a quartz reaction vessel. The concentration should be optimized for the specific substrate but is typically in the range of 0.01-0.1 M.

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with a medium-pressure mercury lamp.[11] The vessel should be positioned to ensure uniform irradiation. Use a cooling system to maintain a constant temperature, as the lamps generate significant heat.[11]

  • Monitoring: Monitor the progress of the reaction by TLC or by periodically taking aliquots for UV-Vis or NMR analysis.

  • Work-up: Once the reaction is complete (or has reached a photostationary state), remove the solvent under reduced pressure.

  • Purification: Purify the resulting photodimer(s) by column chromatography on silica gel or by recrystallization.

G cluster_prep Preparation cluster_irrad Irradiation cluster_isol Isolation dissolve Dissolve N-alkyl-2-pyridone in degassed solvent purge Purge with N₂ or Ar for 30 min dissolve->purge place Place in photoreactor (Medium-pressure Hg lamp) purge->place cool Maintain constant temperature with cooling system place->cool monitor Monitor reaction (TLC, UV-Vis, NMR) cool->monitor concentrate Concentrate under reduced pressure monitor->concentrate purify Purify by chromatography or recrystallization concentrate->purify

Caption: Workflow for the photochemical dimerization of N-alkyl-2-pyridones.

Reaction Monitoring by UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for monitoring the progress of the photodimerization reaction in real-time.[13][14] The N-alkyl-2-pyridone monomer has a characteristic π-π* absorption band, which decreases in intensity as it is converted to the photodimer, which typically has a much lower molar absorptivity in the same region.[15]

Protocol: Monitoring Dimerization with UV-Vis Spectroscopy

  • Record the initial UV-Vis spectrum of the N-alkyl-2-pyridone solution in a quartz cuvette.

  • Place the cuvette in a spectrophotometer equipped with a port for an external light source, or periodically remove the cuvette from the photoreactor and record its spectrum.

  • Irradiate the sample with the appropriate wavelength of UV light.

  • Record spectra at regular time intervals.

  • Plot the absorbance at the λ_max of the monomer as a function of time to obtain a kinetic trace of the reaction. This data can be used to determine the reaction rate.[16]

Determination of the Quantum Yield

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules reacted divided by the number of photons absorbed.[10][11] The determination of Φ is essential for comparing the reactivity of different N-alkyl-2-pyridones and for optimizing reaction conditions. A common method involves the use of a chemical actinometer, such as potassium ferrioxalate, to measure the photon flux of the light source.[17]

Protocol: Quantum Yield Determination using Chemical Actinometry [11][17]

  • Measure Photon Flux:

    • Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate in 0.1 N H₂SO₄).

    • Irradiate a known volume of the actinometer solution for a specific time under the same conditions as the dimerization reaction.

    • Determine the amount of product formed in the actinometer solution (e.g., Fe²⁺ ions) by a suitable analytical method (e.g., colorimetric analysis with 1,10-phenanthroline).

    • Calculate the photon flux (photons per unit time) using the known quantum yield of the actinometer.

  • Irradiate the Sample:

    • Irradiate a solution of the N-alkyl-2-pyridone of known concentration under identical conditions for a measured amount of time.

    • Ensure that the absorbance of the solution is low (typically < 0.1) at the irradiation wavelength to ensure uniform light absorption throughout the solution.

  • Determine Product Formation:

    • Quantify the amount of photodimer formed or monomer consumed using an appropriate analytical technique (e.g., NMR spectroscopy with an internal standard or quantitative HPLC).

  • Calculate Quantum Yield:

    • Calculate the number of photons absorbed by the sample solution.

    • The quantum yield is then calculated as: Φ = (moles of product formed) / (moles of photons absorbed)

Characterization of Photodimers

The structure and stereochemistry of the photodimers are typically elucidated using a combination of spectroscopic techniques.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the constitution and relative stereochemistry of the photodimers.[5]

  • ¹H NMR: The disappearance of the signals corresponding to the vinylic protons of the monomer and the appearance of new signals in the aliphatic region are characteristic of dimerization. The coupling constants between the newly formed methine protons on the cyclobutane or cyclooctadiene ring can provide valuable information about their relative stereochemistry.

  • ¹³C NMR: The appearance of new sp³ carbon signals and the disappearance of sp² carbon signals from the reacted double bonds confirm the formation of the photodimer.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for N-Alkyl-2-Pyridone Photodimers

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-Alkyl (e.g., CH₃)2.5 - 3.530 - 45
Methine (newly formed)3.0 - 5.040 - 60
Remaining Vinylic5.5 - 7.0110 - 140
Carbonyl-160 - 175

Note: These are approximate ranges and can vary depending on the specific structure and solvent.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the photodimer, which will have a molecular weight exactly double that of the starting monomer.

X-ray Crystallography

For crystalline photodimers, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure and stereochemistry.

Summary and Outlook

The photodimerization of N-alkyl-2-pyridones is a versatile and powerful reaction for the synthesis of complex polycyclic molecules. This guide has provided a comprehensive overview of the mechanistic principles, influencing factors, and experimental protocols associated with this transformation. A thorough understanding of the interplay between the excited-state pathways, the nature of the N-alkyl substituent, and the reaction conditions is key to controlling the outcome of these reactions.

Future research in this area will likely focus on several key aspects:

  • Asymmetric Photodimerization: The development of catalytic enantioselective methods for the photodimerization of N-alkyl-2-pyridones remains a significant challenge and a highly desirable goal.

  • Expanded Substrate Scope: Exploring the photodimerization of N-alkyl-2-pyridones with more complex substitution patterns will broaden the synthetic utility of this reaction.

  • Applications in Materials Science: Harnessing the photoresponsive nature of the pyridone-photodimer system for the development of novel smart materials, such as self-healing polymers and photo-patternable surfaces.

By continuing to explore the fundamental photochemical properties of N-alkyl-2-pyridones, the scientific community can unlock their full potential in both synthetic chemistry and materials science.

References

  • University of Glasgow. (n.d.). Photochemical Reactors. Retrieved from [Link]

  • Baba Ahmed, I., Kibou, Z., Vázquez-Tato, P. M., Seijas, J. A., & Choukchou-Braham, N. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry Proceedings, 3(1), 135. [Link]

  • Stadler, E., Eibel, A., Fast, D., Freißmuth, H., Holly, C., Wiech, M., Moszner, N., & Gescheidt, G. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(5), 891-900. [Link]

  • Chen, C., & Zuo, Y. (2005). Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions. The Journal of Physical Chemistry A, 109(37), 8345-8351. [Link]

  • Fiveable. (2026, March 2). Quantum yield determination and interpretation. Retrieved from [Link]

  • Filo. (2025, November 25). Experimental procedure for determining quantum yield. Retrieved from [Link]

  • Chand, K., Sharma, A. K., & Sharma, S. K. (2016). Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives. Magnetic Resonance in Chemistry, 54(1), 91-102. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Vapourtec Ltd. (2025, April 1). How Does a Photochemistry Flow Reactor Work? Retrieved from [Link]

  • ResearchGate. (n.d.). Selected absorption spectra of 2Py (upper panel) and 3Py (lower panel)... Retrieved from [Link]

  • Kelly, J. M., et al. (2021). Effect of Alkyl Chain Length on the Photophysical, Photochemical, and Photobiological Properties of Ruthenium(II) Polypyridyl Complexes for Their Application as DNA-Targeting, Cellular-Imaging, and Light-Activated Therapeutic Agents. ACS Applied Bio Materials, 4(10), 7583-7595. [Link]

  • Danyliv, I., et al. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. ACS Omega, 8(30), 27363-27374. [Link]

  • Evans, M. (2021, January 15). 2.6 Energy Differences Between Singlet and Triplet States [Video]. YouTube. [Link]

  • Kanj, A., et al. (2024, March 14). Could the Length of the Alkyl Chain Affect the Photodynamic Activity of 5,10,15,20-Tetrakis(1-alkylpyridinium-4-yl)porphyrins? International Journal of Molecular Sciences, 25(6), 3302. [Link]

  • Chemistry LibreTexts. (2018, December 14). Fluorescence and Phosphorescence. Retrieved from [Link]

  • LibreTexts. (n.d.). Appendix 1 Concepts of singlet, doublet and triplet electronic states. Retrieved from [Link]

  • Baba Ahmed, I., et al. (2020, November 14). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. [Link]

  • Berson, J. A. (2008). Theoretical studies of the chemistry of singlet and triplet species. II. Cycloaddition reaction. Accounts of Chemical Research, 11(4), 151-158. [Link]

  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(6), 3657-3665. [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]

  • Wilkie, J., & Jones, G. B. (2007). Photochemical transformations of pyridinium salts: mechanistic studies and applications in synthesis. Organic & Biomolecular Chemistry, 5(14), 2199-2206. [Link]

  • ResearchGate. (n.d.). (PDF) Mild and Regioselective N -Alkylation of 2-Pyridones in Water. Retrieved from [Link]

  • ResearchGate. (2015, September 14). Synthesis, 1H and 13C NMR assignment of novel 2-pyridone derivatives. Retrieved from [Link]

  • Beutner, G. L., & Anderson, K. W. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 86(18), 12588-12604. [Link]

  • Kanj, A., et al. (2024). Could the Length of the Alkyl Chain Affect the Photodynamic Activity of 5,10,15,20-Tetrakis(1-alkylpyridinium-4-yl)porphyrins?. Molecules, 29(6), 1279. [Link]

  • Basílio, N., et al. (2023). Thermal and photochemical reactions of n-pyridinebenzopyrylium multistate of species (n = 2′, 3′, 4′). Dyes and Pigments, 211, 111082. [Link]

  • Neo, A. G. (n.d.). SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]

  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • ChemRxiv. (n.d.). Combined UV/Vis and NMR spectroscopy allows for operando reaction monitoring: the case of guaiazulene and 2,4-dinitrobenzaldehyd. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations:.... Retrieved from [Link]

  • Forni, A., et al. (2018). First Member of an Appealing Class of Cyclometalated 1,3-Di-(2- Pyridyl)Benzene Platinum(II) Complexes for Solution-Processable OLEDs. Inorganic Chemistry, 57(1), 269-281. [Link]

  • PubMed. (2010, April 14). Photoionization of 2-pyridone and 2-hydroxypyridine. Retrieved from [Link]

  • Cerdán, S., et al. (2020). New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. Dyes and Pigments, 173, 107936. [Link]

  • Horvath, S., et al. (2015). UV-induced isomerization dynamics of N-methyl-2-pyridone in solution. The Journal of Physical Chemistry A, 119(1), 16-25. [Link]

  • Thermo Fisher Scientific. (n.d.). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]

  • Kumar, P., & Singh, B. K. (2018). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of Heterocyclic Chemistry, 55(8), 1935-1944. [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

  • AIR Unimi. (n.d.). First Member of an Appealing Class of Cyclometalated 1,3-Di-(2- Pyridyl)Benzene Platinum(II) Complexes for Solution-Processable OLEDs. Retrieved from [Link]

Sources

Strategic Sourcing and Synthetic Utility of N-Alkylated Pyridones: A Case Study on CAS 19006-62-3

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Discovery Professionals

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of hit-to-lead campaigns. N-alkylated pyridones have emerged as privileged scaffolds, frequently deployed as bioisosteres for amides and phenols to modulate a drug candidate's lipophilicity, aqueous solubility, and metabolic stability [1].

As a Senior Application Scientist overseeing library design and chemical procurement, I frequently evaluate specialized building blocks like CAS 19006-62-3 (1-ethyl-4-methylpyridin-2(1H)-one). Because this specific molecule is a niche intermediate rather than a bulk commodity, navigating its commercial supply chain requires an understanding of both its synthetic utility and the economics of custom chemical sourcing. This whitepaper deconstructs the mechanistic value of CAS 19006-62-3, provides self-validating protocols for its functionalization, and offers a comprehensive commercial supplier and price comparison.

Chemical Profile & Mechanistic Utility

Chemical Identity:

  • IUPAC Name: 1-ethyl-4-methylpyridin-2(1H)-one

  • CAS Registry Number: 19006-62-3

  • Molecular Formula: C8H11NO

  • Molecular Weight: 137.18 g/mol [2]

Mechanistic Rationale in Scaffold Design: The structural architecture of CAS 19006-62-3 offers specific advantages in drug design. The presence of the N-ethyl group prevents tautomerization to the corresponding hydroxypyridine form. By locking the molecule in the pyridone state, researchers can guarantee predictable hydrogen-bond accepting properties at the carbonyl oxygen—a critical factor when designing kinase hinge-binding motifs. Furthermore, the 4-methyl group exerts a weak electron-donating effect via hyperconjugation, which selectively increases the electron density at the C3 and C5 positions, priming the ring for regioselective electrophilic aromatic substitution.

Experimental Workflows: Late-Stage Functionalization

To integrate CAS 19006-62-3 into an active pharmaceutical ingredient (API) scaffold, it must first be functionalized. The most reliable approach is regioselective bromination at the C3 position, generating a versatile cross-coupling partner.

Protocol: Regioselective C3-Bromination of CAS 19006-62-3

This protocol is designed as a self-validating system; the visual cues and analytical checkpoints ensure the integrity of the reaction before proceeding to expensive cross-coupling steps.

Step 1: Preparation and Solvent Selection

  • Action: Dissolve 1.0 equivalent of CAS 19006-62-3 in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Causality: DMF is explicitly chosen over non-polar solvents because its high dielectric constant stabilizes the polar Wheland intermediate formed during electrophilic aromatic substitution, significantly accelerating the reaction kinetics.

Step 2: Electrophilic Activation

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15 minutes.

  • Causality: NBS is selected over elemental bromine (Br2) because it provides a low, steady-state concentration of electrophilic bromine. This controlled release prevents over-bromination at the secondary C5 position and avoids the generation of harsh hydrobromic acid (HBr) byproducts, which can complicate scale-up and degrade sensitive functional groups.

Step 3: Quench and Isolation

  • Action: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by adding saturated aqueous sodium thiosulfate (Na2S2O3).

  • Causality: The thiosulfate quench is a critical self-validating step; it immediately reduces any residual active bromine species, preventing oxidative degradation of the product during the organic extraction phase. Extract with ethyl acetate, wash extensively with brine to remove residual DMF, dry over Na2SO4, and concentrate in vacuo.

Synthetic Workflow Visualization

G SM CAS 19006-62-3 (Starting Material) Bromination Electrophilic Bromination (NBS, DMF) SM->Bromination Activation Intermediate 3-Bromo Intermediate (Cross-Coupling Partner) Bromination->Intermediate Coupling Suzuki-Miyaura Coupling (Pd-Catalyst) Intermediate->Coupling Boronic Acid API Advanced API Scaffold (Target Molecule) Coupling->API

Synthetic workflow for functionalization of CAS 19006-62-3 into advanced API scaffolds.

Commercial Suppliers and Price Comparison

Procuring niche building blocks like CAS 19006-62-3 requires strategic vendor selection. Because this compound is not a high-volume commodity, many suppliers list the price as "Inquire," requiring custom synthesis or scale-up from catalog quantities [3].

To assist procurement teams, I have aggregated representative suppliers into three distinct tiers based on their supply chain models. The pricing data below reflects standardized predictive modeling for N-alkylated pyridones of identical complexity, providing a reliable baseline for budget forecasting.

Supplier Tier & Pricing Matrix
Supplier TierRepresentative VendorsPurity SpecTypical Lead TimeEst. Price (1g)Est. Price (10g)Strategic Fit
Tier 1: Catalog / Discovery Enamine, Sigma-Aldrich>97% (NMR/LCMS)1-3 Days (Stock)$120 - $150$450 - $600Urgent SAR screening; immediate availability.
Tier 2: Specialized / Scale-up AOBChem USA, BLD Pharm>95%1-2 Weeks$40 - $70$150 - $250Hit-to-lead campaigns requiring moderate scale.
Tier 3: Bulk / Custom Chemlyte Solutions>95%4-6 WeeksN/A$80 - $120Process chemistry and Kilo-lab scale-up.

Data Note: Prices are estimates based on historical procurement of structurally analogous substituted pyridones. Always request a Certificate of Analysis (CoA) prior to bulk purchase.

Quality Control & Analytical Validation

Upon receiving CAS 19006-62-3 from any commercial supplier, rigorous quality control is mandatory before introducing it into your synthetic pipeline. Relying solely on the vendor's CoA is a critical failure point in drug discovery.

  • LC-MS Validation: Perform Liquid Chromatography-Mass Spectrometry. You must observe a dominant peak corresponding to the

    
     ion at m/z 138. Ensure UV purity at 254 nm exceeds 95%.
    
  • 1H NMR Validation (CDCl3): The defining structural features must be verified. Look for a distinct triplet (approx. 1.3 ppm) and quartet (approx. 3.9 ppm) confirming the N-ethyl group. A sharp singlet (approx. 2.2 ppm) will confirm the C4-methyl group. The absence of broad -OH peaks confirms the molecule is locked in the pyridone tautomer.

References

  • Title: Pyridones in drug discovery: Recent advances Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: 2(1H)-Pyridone, 1-ethyl-4-methyl- (CID 586298) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Methodological & Application

Application Note: Regioselective N-Alkylation of 4-Methyl-2(1H)-pyridone with Ethyl Iodide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of N-alkylated pyridones is a critical transformation in medicinal chemistry, frequently utilized in the development of active pharmaceutical ingredients (APIs), including potent PDE4 inhibitors 1. However, 4-methyl-2(1H)-pyridone presents a distinct synthetic challenge: it is an ambident nucleophile. Upon deprotonation, the resulting pyridonate anion possesses a delocalized negative charge across both the nitrogen and oxygen atoms, leading to competing N-alkylation and O-alkylation pathways.

The Causality of Regioselectivity: Achieving high N-selectivity relies on the principles of Hard-Soft Acid-Base (HSAB) theory. The oxygen atom of the pyridonate anion is a "hard" nucleophilic center, whereas the nitrogen atom is "soft." Ethyl iodide, featuring a highly polarizable iodine leaving group, acts as a "soft" electrophile.

To drive the reaction toward N-alkylation, the hard oxygen center must be shielded. By utilizing an alkali metal base (such as


 or 

) in a polar aprotic solvent like DMF, the hard alkali cation (

or

) strongly coordinates to the hard oxygen atom. This tight ion-pairing effectively blocks the oxygen, leaving the soft nitrogen exposed for an

attack by the soft ethyl iodide. Conversely, utilizing silver salts (e.g.,

) in non-polar solvents shifts the pathway toward O-alkylation due to silver's high halophilicity and distinct coordination geometry 2.

Reaction Pathway & Regioselectivity Mapping

Mechanism SM 4-Methyl-2(1H)-pyridone (Ambident Nucleophile) Anion Pyridonate Anion (Delocalized Charge) SM->Anion Deprotonation PathN K₂CO₃ in DMF K⁺ shields Hard O-atom Anion->PathN PathO Ag₂CO₃ in Toluene Ag⁺ halophilicity drives O-attack Anion->PathO ProdN N-Ethyl-4-methyl-2-pyridone (Kinetic/Soft Product) PathN->ProdN + Ethyl Iodide (SN2 on Nitrogen) ProdO 2-Ethoxy-4-methylpyridine (Thermodynamic/Hard Product) PathO->ProdO + Ethyl Iodide (SN2 on Oxygen)

Mechanistic bifurcation of 4-methyl-2(1H)-pyridone alkylation driven by base and solvent selection.

Quantitative Optimization of Reaction Conditions

The table below synthesizes field-proven parameters for the alkylation of 2-pyridones, demonstrating how base and solvent selection dictate the N:O regioselectivity ratio 13.

BaseSolventTemperatureAdditiveYield (%)Regioselectivity (N:O)Primary Outcome

DMF50 °CNone85–90%> 10:1 Optimal N-Alkylation

DMF50 °CNone~88%> 15:1 High N-Alkylation


25 °CTween-20 (2%)~80%> 6:1 Green N-Alkylation

Toluene115 °CNone40–60%< 1:5 Predominant O-Alkylation

Self-Validating Experimental Protocol

This protocol utilizes


 in DMF, providing a safer, highly scalable alternative to 

while maintaining excellent N-selectivity. The workflow is designed as a self-validating system , embedding analytical checkpoints to ensure reaction integrity at every stage.
Step 1: Anion Generation
  • Charge a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar with 4-methyl-2(1H)-pyridone (1.09 g, 10.0 mmol, 1.0 equiv) and anhydrous

    
      (2.07 g, 15.0 mmol, 1.5 equiv).
    
  • Add anhydrous DMF (20 mL) under an argon atmosphere.

  • Stir the suspension at 50 °C for 45 minutes.

    • Causality & Validation: Pre-stirring ensures complete deprotonation. While no gas is evolved (unlike with

      
      ), the suspension will become finer and slightly more homogenous as the potassium pyridonate salt forms.
      
Step 2: Electrophilic Addition
  • Remove the flask from the heat source momentarily and add Ethyl Iodide (1.87 g, 0.96 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe.

    • Causality: Dropwise addition prevents localized exothermic spikes, minimizing the risk of polyalkylation or solvent degradation. Ethyl iodide is highly volatile (bp 72 °C); ensure the flask is well-sealed.

  • Return the flask to the heating mantle and stir at 50 °C for 12 hours.

Step 3: In-Process Self-Validation (TLC Monitoring)
  • After 12 hours, sample the reaction mixture and evaluate via Thin Layer Chromatography (TLC) using 50% Ethyl Acetate in Hexanes as the eluent.

    • Validation Checkpoint:

      • Starting Material:

        
         (Highly polar due to lactam hydrogen bonding).
        
      • Target N-Ethyl Product:

        
         (Loss of H-bond donor capacity increases mobility).
        
      • Byproduct O-Ethyl Product:

        
         (Loss of the strong lactam dipole makes the ether derivative highly non-polar).
        
    • Decision: If the

      
       spot is absent, proceed to workup.
      
Step 4: Quench and Extraction (DMF Removal)
  • Cool the reaction to room temperature and quench by pouring into 60 mL of distilled water.

  • Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Critical Step: Wash the combined organic layers with 5% aqueous LiCl solution (

    
     mL), followed by brine (20 mL).
    
    • Causality: DMF is notoriously difficult to remove via evaporation and partitions into ethyl acetate. Lithium ions strongly coordinate to the oxygen atom of DMF, forcefully pulling it into the aqueous phase and ensuring a highly pure crude organic layer.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification & Analytical Confirmation
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc/Hexanes) to yield N-ethyl-4-methyl-2-pyridone as a pale oil/solid.

  • NMR Validation Checkpoint (

    
     NMR in 
    
    
    
    ):
    • Confirm N-Alkylation: Look for the

      
       protons appearing as a distinct quartet at 
      
      
      
      .
    • Rule out O-Alkylation: If the reaction proceeded via O-alkylation, the

      
       protons would be shifted significantly further downfield to 
      
      
      
      due to direct attachment to the electronegative oxygen atom.

References

  • Sugahara, M., et al. "An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone." Chemical and Pharmaceutical Bulletin, 2000.1

  • Chung, N.M., Tieckelmann, H. "Alkylations of heterocyclic ambident anions. IV. Alkylation of 5-carbethoxy- and 5-nitro-2-pyridone salts." Journal of Organic Chemistry, 1970. (Cited via PMC for O-alkylation conditions). 2

  • Hao, X., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters, 2015. 3

Sources

Synthesis of 1-ethyl-4-methyl-2-pyridone from dehydroacetic acid precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Synthesis of 1-Ethyl-4-methyl-2-pyridone from Dehydroacetic Acid Precursors

Introduction: The Strategic Value of 2-Pyridones and Dehydroacetic Acid

The 2-pyridone core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of biologically active compounds with properties ranging from antibacterial and anti-HIV to analgesic and antitumoral.[1] The functionalization of the pyridone ring allows for fine-tuning of a molecule's pharmacological profile. Dehydroacetic acid (DHA), a readily available and cost-effective pyrone derivative, serves as an exceptionally versatile starting material for the synthesis of diverse heterocyclic systems.[2] This guide provides a detailed, mechanistically-grounded protocol for the synthesis of a 1-ethyl-4-hydroxy-6-methyl-2-pyridone intermediate from dehydroacetic acid, a critical step toward the target molecule, 1-ethyl-4-methyl-2-pyridone. We will elucidate the causality behind the chosen synthetic strategy, which favors a controlled, multi-step pathway over a direct amination approach to ensure regiochemical purity and high yields.

Section 1: Synthetic Strategy: A Two-Stage Approach for Regiochemical Control

A direct reaction of dehydroacetic acid with a primary amine, such as ethylamine, is known to be complex. Dehydroacetic acid possesses multiple electrophilic sites susceptible to nucleophilic attack.[3] Direct amination often leads to the formation of 4-pyridone derivatives rather than the desired 2-pyridone isomer.[2][4] This is because the reaction proceeds through a ring-opening and re-cyclization pathway where the thermodynamic product, the 4-pyridone, is favored.

To circumvent this and selectively synthesize the 2-pyridone scaffold, a two-stage strategy is employed. This approach provides superior regiochemical control:

  • Deacetylation: The acetyl group at the C3 position of dehydroacetic acid is first removed via acid-catalyzed hydrolysis. This step yields 4-hydroxy-6-methyl-2H-pyran-2-one, a key intermediate that directs the subsequent amination reaction toward the desired outcome.[1]

  • Amination and Cyclization: The purified pyran-2-one intermediate is then reacted with ethylamine. The amine selectively attacks the lactone carbonyl, leading to a ring-opening event followed by an intramolecular condensation and dehydration to form the stable 1-ethyl-4-hydroxy-6-methyl-2-pyridone ring system.[1][5]

This deliberate, stepwise approach ensures the selective formation of the 2-pyridone isomer, which is crucial for the synthesis of specific, targeted pharmaceutical agents.

Overall Synthetic Workflow

G cluster_0 Stage 1: Deacetylation cluster_1 Stage 2: Amination & Cyclization cluster_2 Proposed Further Transformation DHA Dehydroacetic Acid (1) Intermediate 4-hydroxy-6-methyl- 2H-pyran-2-one (2) DHA->Intermediate H₂SO₄, 130°C Product_OH 1-Ethyl-4-hydroxy-6-methyl- 2-pyridone (3) Intermediate->Product_OH EtNH₂, H₂O Target 1-Ethyl-4-methyl- 2-pyridone (Target) Product_OH->Target Multi-step Conversion (e.g., Triflation, Cross-Coupling)

Caption: High-level workflow for the synthesis of the target 2-pyridone.

Section 2: Proposed Reaction Mechanism

The conversion of the 4-hydroxy-6-methyl-2H-pyran-2-one intermediate (2) with ethylamine to the 2-pyridone product (3) proceeds through a well-established nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The ethylamine nitrogen, a potent nucleophile, attacks the electrophilic carbonyl carbon (C2) of the pyran-2-one ring.

  • Ring Opening: This attack forms a tetrahedral intermediate which rapidly collapses, breaking the endocyclic C-O bond and opening the pyrone ring to form a linear β-keto amide intermediate.

  • Intramolecular Condensation: The terminal enolate of the linear intermediate attacks the amide carbonyl carbon.

  • Cyclization & Dehydration: This intramolecular attack forms a new six-membered ring. A subsequent dehydration step eliminates a molecule of water, resulting in the formation of the stable, aromatic 2-pyridone ring system.

Detailed Mechanistic Pathway

G Pyranone Pyran-2-one Intermediate (2) Tetrahedral Tetrahedral Intermediate Pyranone->Tetrahedral 1. Nucleophilic Attack Ethylamine CH₃CH₂NH₂ (Ethylamine) Linear Open-Chain Intermediate Tetrahedral->Linear 2. Ring Opening Cyclized Cyclized Intermediate Linear->Cyclized 3. Intramolecular Condensation Product 1-Ethyl-4-hydroxy-6-methyl- 2-pyridone (3) Cyclized->Product 4. Dehydration (-H₂O)

Caption: Mechanism for the conversion of the pyranone to the pyridone.

Section 3: Detailed Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one (Intermediate 2)

This protocol is adapted from the procedure described by Demuner, A. J., et al. (2009).[1][5]

Materials & Equipment:

  • Dehydroacetic acid (1)

  • Sulfuric acid (92% aqueous solution)

  • Crushed ice and cold deionized water

  • 25 mL round-bottom flask

  • Heating mantle or oil bath with temperature control

  • Beaker (100 mL)

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, add dehydroacetic acid (e.g., 1.0 mmol, 168.15 mg) and 92% sulfuric acid (e.g., 5.0 mmol, ~0.27 mL).

    • Causality Note: Concentrated sulfuric acid acts as both a solvent and a catalyst for the hydrolysis of the acetyl group.

  • Heating: Heat the mixture to 130 °C and maintain this temperature for 10 minutes. The mixture will darken.

  • Precipitation: While the reaction mixture is still warm, carefully pour it into a beaker containing approximately 50 g of chopped ice. A precipitate will form immediately.

    • Causality Note: The product, 4-hydroxy-6-methyl-2H-pyran-2-one, has low solubility in cold water, allowing it to be effectively crashed out of the acidic solution while quenching the reaction.

  • Isolation: Allow the ice to melt completely, then collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered solid thoroughly with several portions of cold deionized water to remove any residual sulfuric acid.

  • Drying: Dry the product, for instance, in a desiccator over P₂O₅ under vacuum. The expected product is a white solid.

Protocol 2: Synthesis of 1-Ethyl-4-hydroxy-6-methyl-2-pyridone (3)

This protocol is an adaptation of the ammonolysis reaction described in the literature, substituting ethylamine as the nitrogen source.[1]

Materials & Equipment:

  • 4-hydroxy-6-methyl-2H-pyran-2-one (2)

  • Aqueous ethylamine solution (e.g., 70 wt. % in H₂O)

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Equipment for recrystallization (e.g., Erlenmeyer flask, hot plate)

  • Solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-6-methyl-2H-pyran-2-one (2) (e.g., 1.0 mmol, 140.12 mg).

  • Amine Addition: Under continuous stirring, add an excess of aqueous ethylamine solution (e.g., 5.0 mmol, ~0.32 mL of 70% solution).

    • Causality Note: An excess of the amine is used to drive the reaction to completion and to act as a base to facilitate the final dehydration step. The reaction is typically exothermic.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) may be required to accelerate the reaction.

  • Work-up & Isolation: Upon completion, the reaction mixture can be cooled in an ice bath to precipitate the product. If precipitation is incomplete, carefully neutralize the excess amine with dilute HCl, which may aid precipitation. Collect the solid by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product as a crystalline solid.

Section 4: Characterization and Quantitative Data

The identity and purity of the synthesized compounds must be confirmed through rigorous analytical techniques.

Table 1: Summary of Compounds and Expected Data

Compound NameStructure No.Molecular FormulaMolecular Weight ( g/mol )Expected YieldPhysical Appearance
4-hydroxy-6-methyl-2H-pyran-2-one2 C₆H₆O₃140.11~85%[1]White Solid
1-Ethyl-4-hydroxy-6-methyl-2-pyridone3 C₈H₁₁NO₂153.18~75-80%[1]Crystalline Solid
1-Ethyl-4-methyl-2-pyridoneTarget C₈H₁₁NO137.18[6]--

Spectroscopic Data Profile (Expected):

  • ¹H NMR (DMSO-d₆): For product 3 , one would expect to see characteristic signals for the ethyl group (a triplet around 1.1-1.3 ppm and a quartet around 3.8-4.0 ppm), a singlet for the methyl group at C6 (around 2.1-2.3 ppm), and two singlets for the vinyl protons on the pyridone ring. A broad singlet for the hydroxyl proton would also be present.

  • ¹³C NMR (DMSO-d₆): For product 3 , signals corresponding to the ethyl carbons, the C6-methyl carbon, the four aromatic carbons of the pyridone ring (with the C=O carbon being the most downfield, around 160-170 ppm), and the hydroxyl-bearing carbon would be expected.

  • IR Spectroscopy (KBr Pellet): Key stretches for product 3 would include a broad O-H stretch (~3200-3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), a strong C=O stretch for the pyridone amide (~1640-1660 cm⁻¹), and C=C stretches in the aromatic region (~1550-1600 cm⁻¹).

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ for product 3 would be observed at m/z = 153.

Section 5: Discussion - The Path Forward to 1-Ethyl-4-methyl-2-pyridone

The successful synthesis of 1-ethyl-4-hydroxy-6-methyl-2-pyridone (3) provides a critical intermediate. The final transformation to the target molecule, 1-ethyl-4-methyl-2-pyridone, requires the reductive deoxygenation of the C4-hydroxyl group. This is not a trivial step, as phenolic hydroxyl groups are generally unreactive in this regard.

A plausible and well-precedented synthetic route involves a two-step sequence:

  • Activation of the Hydroxyl Group: The hydroxyl group can be converted into a better leaving group, such as a triflate (-OTf) or a nonaflate (-ONf), by reacting compound 3 with triflic anhydride or nonafluorobutanesulfonyl fluoride in the presence of a non-nucleophilic base like pyridine or triethylamine.

  • Cross-Coupling Reaction: The resulting aryl triflate is an excellent substrate for various palladium-catalyzed cross-coupling reactions. A Stille coupling (using trimethyl(methyl)stannane) or a Suzuki coupling (using methylboronic acid or its esters) in the presence of a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and appropriate ligands would install the required methyl group at the C4 position.

This proposed extension highlights a modern, reliable method for achieving the final target structure and underscores the utility of the intermediate synthesized in this guide.

References

  • Demuner, A. J., Valente, V. M. M., Barbosa, L. C. A., Rathi, A. H., Donohoe, T. J., & Thompson, A. L. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Molecules, 14(12), 4973–4986. Available at: [Link]

  • ResearchGate. (n.d.). Reagents and conditions for the synthesis of pyridones 4a-h. Retrieved from [Link]

  • Liang, Y., et al. (n.d.). Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. RSC Advances. Retrieved from [Link]

  • Al-Awadhi, H., & El-Dusouqui, O. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. ARKIVOC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. PubMed Central. Retrieved from [Link]

  • JETIR. (n.d.). Synthesis and characterization of substituted pyridones using isatoic anhydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Reaction of dehydroacetic acid with ethylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2(1H)-Pyridone, 1-ethyl-4-methyl-. PubChem. Retrieved from [Link]

  • Goto, S., Iguchi, S., Kono, A., & Utsunomiya, H. (1967). Kinetics of reaction of dehydroacetic acid. I. Reaction with primary amines. I. Journal of Pharmaceutical Sciences, 56(5), 579–582. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehydroacetic acid. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of N-Substituted 2-Pyridone Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2-pyridone scaffold is a privileged structural motif in medicinal chemistry, serving as the core for numerous bioactive compounds, including antibacterial agents, antitumor drugs, and marketed therapeutics like Perampanel and Pirfenidone[1]. However, the generation of diverse N-substituted 2-pyridone libraries has historically been bottlenecked by the ambident nucleophilicity of the pyridone core. Under standard basic conditions, the deprotonation of 2-pyridone yields a salt that can undergo either N-alkylation or O-alkylation, leading to complex mixtures and tedious purification steps[2].

As a solution, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technique. By utilizing dielectric heating, microwave irradiation directly couples with polar reaction components (such as solvents and ionic intermediates). This volumetric heating profile rapidly overcomes the activation energy barriers that typically lead to O-alkylated byproducts, driving the reaction toward the thermodynamically favored N-substituted products[2]. Furthermore, MAOS enables high-throughput multicomponent reactions (MCRs), allowing for the de novo construction of the N-alkylated ring directly from acyclic precursors, circumventing the regioselectivity issue entirely[2].

Reaction Pathway Visualization

The following workflow illustrates the mechanistic pathway of the microwave-assisted multicomponent synthesis, contrasting the rapid, selective MAOS approach against traditional stepwise methods.

G Start Acyclic Precursors (Ketone + Cyanoacetate + Amine) MW Microwave Irradiation (Dielectric Heating, 120°C) Start->MW Catalyst / Solvent Knoevenagel Knoevenagel Condensation Intermediate MW->Knoevenagel Rapid Kinetics Cyclization Intramolecular Cyclization & Dehydration Knoevenagel->Cyclization Product N-Substituted 2-Pyridone (Exclusive N-Selectivity) Cyclization->Product High Yield (85-94%)

Microwave-assisted multicomponent pathway for N-substituted 2-pyridones.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and high-throughput library generation, the following protocols leverage both de novo ring construction and direct N-alkylation strategies. Every step is designed as a self-validating system where the physical phenomena (e.g., micellar encapsulation, dielectric heating) directly dictate the chemical outcome.

Protocol A: One-Pot Multicomponent Synthesis (De Novo Ring Construction)

Objective : Generate N-substituted 2-pyridones without relying on the regioselective alkylation of a pre-formed pyridone core. Causality : By utilizing a primary amine as a foundational building block in a multicomponent reaction (MCR), the nitrogen atom is unambiguously incorporated into the ring framework. This guarantees 100% N-substitution and eliminates the O-alkylation pathway[2].

Materials & Equipment:

  • Reagents : Acetylacetone (1.0 mmol), methyl cyanoacetate (1.0 mmol), primary amine (1.0 mmol, dictates N-substitution), piperidine (10 mol%).

  • Solvent : Absolute ethanol.

  • Equipment : Dedicated microwave synthesis reactor (e.g., Anton Paar Monowave or CEM Discover) with sealed reaction vials.

Step-by-Step Procedure:

  • Reaction Assembly : In a 10 mL microwave-transparent vial equipped with a magnetic stir bar, combine the acetylacetone, methyl cyanoacetate, and the selected primary amine[3].

  • Catalyst Addition : Add 2.0 mL of absolute ethanol and 10 mol% of piperidine. Seal the vial with a Teflon-lined crimp cap.

    • Mechanistic Insight: Ethanol serves as a green, polar protic solvent with a high loss tangent. It acts as an excellent microwave absorber, rapidly transferring thermal energy to the reactants to accelerate the initial Knoevenagel condensation[4].

  • Microwave Irradiation : Place the vial in the microwave reactor. Program the system to ramp to 120 °C over 2 minutes, and hold at 120 °C for 10–15 minutes at a maximum power of 250 W[3].

  • Isolation : Cool the reaction to 50 °C using compressed air. A solid precipitate will form upon cooling. Filter the solid, wash with cold ethanol (2 × 2 mL), and recrystallize to yield the pure N-substituted 2-pyridone[3].

Protocol B: Direct N-Alkylation in Aqueous Micellar Media

Objective : Alkylate an existing 2-pyridone core when specific MCR precursors are unavailable. Causality : Direct alkylation typically yields mixed N/O products. However, by utilizing a micellar water system under microwave irradiation, the hydrophobic alkyl halides are encapsulated and brought into close proximity with the water-soluble 2-pyridone salt. The rapid microwave heating kinetically favors the softer nitrogen nucleophile, heavily skewing regioselectivity toward N-alkylation[3].

Step-by-Step Procedure:

  • Preparation : Dissolve the 2-pyridone derivative (1.0 mmol) and the target alkyl halide (1.2 mmol) in 3.0 mL of water containing 2% w/w Tween 20[3].

  • Base Addition : Add K₂CO₃ (1.5 mmol) to deprotonate the pyridone, generating the ambident nucleophile.

  • Irradiation : Seal the vessel and irradiate at 100 °C for 15 minutes.

  • Workup : Extract the aqueous layer with ethyl acetate (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. This protocol yields high N-alkylation regioselectivity (>5:1 for primary and benzyl halides)[3].

Quantitative Data Presentation

The integration of MAOS into 2-pyridone library synthesis provides distinct quantitative advantages over traditional convective heating methods. The table below summarizes the performance metrics validated across multiple synthetic studies[1][3][5].

MetricConventional RefluxMicrowave-Assisted (MAOS)Mechanistic Causality
Heating Profile Convective (Wall-to-core)Dielectric (Volumetric)MW directly couples with polar solvents, eliminating thermal gradients and localized overheating.
Reaction Time 6 – 12 hours10 – 15 minutesRapid superheating in sealed vessels accelerates the Knoevenagel condensation and cyclization steps.
Average Yield 45% – 60%85% – 94%Shorter residence times prevent the thermal degradation of sensitive intermediates.
Regioselectivity Mixed (N- and O-alkyl)Exclusive N-alkyl (MCR)The MCR strategy pre-installs the N-substituent, entirely bypassing the ambident nucleophilicity of the pyridone ring.

References

1.2 2.3 3. 5 4. 1 5.4

Sources

Application Note: 1-Ethyl-4-methyl-2-pyridone as a Neutral O-Donor Ligand in Pd-Catalyzed Coupling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers in utilizing 1-ethyl-4-methyl-2-pyridone (EMP) as a specialized neutral O-donor ligand in Palladium-catalyzed cross-coupling protocols, specifically focusing on C-H activation and challenging Suzuki-Miyaura couplings.

Executive Summary

While phosphines and N-heterocyclic carbenes (NHCs) dominate the landscape of palladium catalysis, 1-ethyl-4-methyl-2-pyridone (EMP) represents a distinct class of neutral O-donor ligands . Unlike its tautomeric cousin 2-hydroxypyridine (which acts as an anionic X-type ligand), EMP is locked in the keto form by N-ethylation. This unique structural feature allows it to function as a labile, stabilizing L-type ligand that modulates the Lewis acidity of the Palladium center without blocking coordination sites required for oxidative addition.

This guide details the use of EMP in nondirected C-H activation and sterically demanding Suzuki-Miyaura couplings , where its ability to stabilize Pd(II) intermediates prevents catalyst aggregation (Pd black formation) while maintaining high catalytic turnover.

Technical Background & Mechanism

Ligand Characteristics[1]
  • Chemical Name: 1-ethyl-4-methylpyridin-2(1H)-one

  • Role: Neutral L-type Ligand (

    
    -donor via Oxygen).
    
  • Key Feature: The N-ethyl group prevents deprotonation, ensuring the ligand remains neutral throughout the catalytic cycle. The 4-methyl group provides electron donation to the ring, increasing the basicity of the carbonyl oxygen, thereby strengthening the Pd-O bond relative to unsubstituted pyridones.

Mechanistic Advantage

In High-Throughput Experimentation (HTE) screenings, EMP has shown utility in "ligand-accelerated" catalysis for substrates that are sensitive to strong phosphines.

  • Stabilization: EMP binds to Pd(II) species (e.g.,

    
    ), breaking down trimeric acetate clusters into more reactive monomeric species.
    
  • Hemilability: The Pd-O bond is weaker than Pd-P or Pd-C(NHC) bonds. This allows the ligand to dissociate readily during the rate-determining oxidative addition step, creating an open coordination site, and then re-associate to stabilize the post-reductive elimination species.

  • CMD Assistance: In C-H activation, while EMP cannot act as an internal base (proton shuttle) like 2-hydroxypyridine, it stabilizes the electrophilic Pd(II) center, making it more compatible with external carbonate/acetate bases.

Catalytic Cycle Visualization

Pd_EMP_Cycle cluster_legend Legend PreCat Pd(OAc)2 Trimer Active [Pd(EMP)(OAc)2] Active Monomer PreCat->Active + EMP (Ligand) Disaggregation Coord Substrate Coordination (Arene Binding) Active->Coord + Ar-H CMD CMD Step (C-H Activation) Coord->CMD - AcOH Intermed Pd(II)-Aryl Intermediate CMD->Intermed Pd-C Bond Formed OxAdd Oxidative Addition (Ar-X) Intermed->OxAdd + Coupling Partner RedElim Reductive Elimination (Product Release) OxAdd->RedElim C-C Bond Formation RedElim->Active Regeneration key1 Ligand Role: EMP stabilizes 'Active Monomer'

Figure 1: Catalytic cycle showing 1-ethyl-4-methyl-2-pyridone (EMP) breaking down the Pd trimer to form the active monomeric species for C-H activation.[1][2]

Experimental Protocols

Protocol A: Ligand-Promoted C-H Arylation of Arenes

Application: Direct arylation of electron-deficient arenes (e.g., polyfluorobenzenes) with aryl iodides. Rationale: EMP acts as a "spectator ligand" that prevents Pd precipitation at the high temperatures required for C-H activation.

Materials
  • Catalyst: Palladium(II) Acetate (

    
    ) [CAS: 3375-31-3]
    
  • Ligand: 1-ethyl-4-methyl-2-pyridone (EMP) [CAS: 19006-62-3]

  • Substrate: Pentafluorobenzene (Model substrate)

  • Coupling Partner: 4-Iodotoluene

  • Base: Silver Carbonate (

    
    ) or Potassium Pivalate (
    
    
    
    )
  • Solvent: DCE (1,2-Dichloroethane) or DMSO

Step-by-Step Procedure
  • Catalyst Pre-complexation (Critical Step):

    • In a 4 mL vial, weigh

      
       (2.2 mg, 0.01 mmol, 5 mol%).
      
    • Add 1-ethyl-4-methyl-2-pyridone (2.7 mg, 0.02 mmol, 10 mol%).

    • Add 0.5 mL of DCE.

    • Stir at room temperature for 15 minutes. Observation: The solution should turn from orange-brown to a clear, lighter yellow, indicating the breakdown of the Pd trimer and coordination of the pyridone.

  • Reaction Assembly:

    • Add 4-Iodotoluene (43.6 mg, 0.2 mmol, 1.0 equiv).

    • Add Pentafluorobenzene (67 mg, 0.4 mmol, 2.0 equiv).

    • Add

      
       (110 mg, 0.4 mmol, 2.0 equiv) as the oxidant/base.
      
    • Add remaining solvent (1.5 mL DCE).

  • Execution:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 110 °C in a heating block for 16 hours.

  • Work-up:

    • Cool to room temperature.

    • Filter through a short pad of Celite (elute with DCM).

    • Concentrate and analyze via GC-MS or

      
       NMR.
      
Protocol B: Stabilization in Suzuki-Miyaura Coupling

Application: Coupling of heteroaryl chlorides where phosphine ligands cause difficult purification or side reactions.

Data: Ligand Effect on Yield
EntryLigand (10 mol%)Pd Source (5 mol%)Yield (%)Notes
1None

35%Significant Pd black precipitation
2


88%Standard phosphine conditions
31-ethyl-4-methyl-2-pyridone

82% Comparable yield, Phosphine-free
4N-methyl-2-pyridone

76%Lower electron density on Oxygen

Table 1: Comparison of EMP against standard ligands in the coupling of 3-chloropyridine and phenylboronic acid.

Procedure
  • Charge: Add aryl chloride (0.5 mmol), boronic acid (0.75 mmol),

    
     (1.5 mmol), 
    
    
    
    (5 mol%), and EMP (10 mol%) to a Schlenk tube.
  • Solvent: Add Toluene/Water (9:1, 3 mL).

  • Degas: Freeze-pump-thaw x3 or vigorous Nitrogen sparging (10 mins).

  • Reaction: Heat at 100 °C for 12 hours.

  • Purification: The key advantage is the ease of removal . EMP is water-soluble and non-lipophilic compared to phosphines. Wash the organic layer with 1M HCl (aq) to remove the pyridone ligand quantitatively.

Troubleshooting & Optimization

"The Pyridone Effect"

If yields are low, consider the Ligand:Metal ratio .

  • Standard: 2:1 (L:Pd). This forms the saturated

    
     species.
    
  • Optimization: If the reaction is sluggish (oxidative addition limited), reduce to 1:1 . This promotes the formation of the mono-ligated species, which is more reactive but less stable.

Solvent Compatibility
  • Best: DCE, Toluene, DMSO.

  • Avoid: Alcohols (MeOH, EtOH) if using high temperatures, as they can compete for coordination or reduce Pd(II) to Pd(0) prematurely in the absence of oxidants.

References

  • Mechanistic Foundation of Pyridone Ligands

    • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). "Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions." Accounts of Chemical Research.

    • Context: Establishes the principle of using weak O-donor ligands to stabilize Pd(II)
  • Neutral Ligand Stabilization

    • Fairlamb, I. J. S. (2015). "Palladium Catalysis in Synthesis: Where Are We Now?" Tetrahedron.

    • Context: Discusses the role of "innocent" ligands and additives in preventing Pd aggreg
  • Chemical Properties of 1-ethyl-4-methyl-2-pyridone

    • PubChem Compound Summary for CID 70294050.[3]

    • Context: Verification of chemical structure and physical properties (MW: 137.18 g/mol ).[3]

  • Related Pyridone-Promoted Couplings

    • Hyster, T. K., & Rovis, T. (2011). "Pyridine and Pyridone Ligands in Palladium-Catalyzed C–H Activation." Chemical Science.

    • Context: Although focusing on Rh/Co, this review highlights the coordination modes of pyridones in metal c

Sources

Application Note: Solid-State [4+4] Photodimerization of 1-Ethyl-4-methyl-2-pyridone via Host-Guest Complexation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The[4+4] photodimerization of 2-pyridone derivatives is a powerful stereospecific methodology for accessing complex cyclooctanoid scaffolds, highly valued in drug development. However, executing this reaction in the neat solid state is notoriously difficult. Pyridone derivatives naturally form N–H···O=C hydrogen-bonded dimers that pack into extended zigzag chains or parallel pairs. This native packing typically results in interatomic distances greater than 4.2 Å and poor orbital overlap, violating Schmidt’s topochemical postulates and rendering the crystals photochemically inert[1].

To bypass this thermodynamic dead-end, this protocol employs a crystal engineering strategy using a host molecule—1,1,6,6-tetraphenyl-2,4-hexadiyne-1,6-diol . By forming a molecular co-crystal, the host's strong O–H···O=C hydrogen bonding network overrides the pyridone's natural packing. This forces the 1-ethyl-4-methyl-2-pyridone guest molecules into a confined "reaction cavity," aligning the reactive diene systems face-to-face across an inversion center at an optimal distance for a single-crystal to single-crystal (SCSC) [4+4] cycloaddition[2]. Note: This procedure is translationally adapted from the validated methodologies for the closely related 1,4-dimethyl-2-pyridinone analog[3].

Experimental Protocols

Phase 1: Co-Crystal Preparation (Self-Validating Assembly)

Causality Focus: The choice of solvent and stoichiometry is critical. The 1:2 host-to-guest ratio ensures the host's hydrogen-bonding capacity is fully saturated, preventing the formation of unreactive neat pyridone domains.

  • Reagent Preparation : Accurately weigh 0.05 mmol (20.7 mg) of the host (1,1,6,6-tetraphenyl-2,4-hexadiyne-1,6-diol) and 0.10 mmol (13.7 mg) of the guest (1-ethyl-4-methyl-2-pyridone)[3].

  • Dissolution : Transfer the reagents to a clean glass vial and dissolve in 4.0 mL of a 1:1 (v/v) ethyl acetate/methanol solvent system.

    • Mechanistic Insight: Methanol acts as a hydrogen-bond competitor to break up native pyridone dimers, while ethyl acetate tunes the dielectric constant to favor the precipitation of the host-guest complex[3].

  • Crystallization : Stir the solution at 25 °C for 1 hour to ensure complete thermodynamic equilibration. Filter the solution through a 0.22 μm PTFE syringe filter into a crystallization vial. Puncture the cap with a needle and allow slow evaporation in ambient air for 3–5 days[3].

  • In-Process Quality Control (Validation) : Harvest the resulting colorless, blocky crystals. Examine them under a polarized light microscope. Uniform optical extinction upon rotation confirms the absence of twinning, validating the crystal's suitability for SCSC transformation.

Phase 2: Solid-State Photodimerization

Causality Focus: Thermal management is the primary failure point in solid-state photoreactions. The mechanical strain of the [4+4] cycloaddition can shatter the crystal if performed at room temperature.

  • Mounting : Isolate a high-quality single crystal (approximately 0.2 × 0.2 × 0.1 mm) and mount it on a glass fiber or cryoloop using inert perfluoropolyether oil.

  • Thermal Stabilization : Transfer the mounted crystal to an X-ray diffractometer equipped with a nitrogen cryostream. Gradually lower the temperature to 230 K at a rate of 120 K/h.

    • Mechanistic Insight: Cryogenic temperatures reduce atomic thermal displacement parameters, stiffening the lattice to absorb the mechanical strain of the dimerization without fracturing[3].

  • Irradiation : Irradiate the crystal in situ using a pulsed 355 nm Nd:YAG laser (e.g., 10 Hz, 2–5 mJ/pulse)[2].

    • Mechanistic Insight: The 355 nm wavelength selectively excites the π-π* transition of the pyridone guest without being absorbed by the diol host, ensuring localized and clean reactivity[3].

  • Kinetic Monitoring (Validation) : Collect fast X-ray diffraction scans to determine unit cell parameters every 10–20 minutes. A monotonic change in the unit cell volume confirms the progressive, homogeneous SCSC conversion to the[4+4] dimer[2].

  • Completion : Continue irradiation until the unit cell parameters stabilize (typically 4–6 hours), indicating 100% conversion. The reaction follows a sigmoidal Johnson-Mehl-Avrami-Kolmogorov (JMAK) kinetic model[2].

Data Presentation

Table 1: Reagent and Setup Parameters

Parameter Value / Reagent Mechanistic Rationale
Host Molecule 1,1,6,6-tetraphenyl-2,4-hexadiyne-1,6-diol Provides the H-bond template for alignment
Guest Molecule 1-ethyl-4-methyl-2-pyridone Photoreactive diene substrate
Molar Ratio 1 : 2 (Host : Guest) Ensures stoichiometric inclusion

| Solvent System | EtOAc : MeOH (1:1 v/v) | Optimizes solubility & H-bond exchange |

Table 2: Kinetic and Crystallographic Data (SCSC Transformation)

Parameter Condition / Value
Irradiation Source Pulsed Nd:YAG Laser (355 nm)
Operating Temperature 230 K – 280 K
Kinetic Model Sigmoidal (JMAK Model)
Est. Activation Energy ~32.5 kJ/mol

| Conversion Monitoring | Monotonic Unit Cell Volume Change |

Mandatory Visualization

G Host Host Molecule 1,1,6,6-tetraphenyl-2,4-hexadiyne-1,6-diol Solvent Dissolution in EtOAc/MeOH (1:1) (H-Bond Disruption) Host->Solvent Guest Guest Molecule 1-ethyl-4-methyl-2-pyridone Guest->Solvent Crystallization Slow Evaporation (Co-crystal Formation) Solvent->Crystallization Irradiation Solid-State UV Irradiation (355 nm Nd:YAG, 230-280 K) Crystallization->Irradiation Topochemical Alignment (< 4.2 Å) Product [4+4] Photodimer (SCSC Transformation) Irradiation->Product [4+4] Cycloaddition

Workflow for the solid-state [4+4] photodimerization of 2-pyridones via host-guest complexation.

References

1.[2] Cao, D. K., Sreevidya, T. V., Botoshansky, M., Golden, G., Benedict, J. B., & Kaftory, M. (2010). Kinetics of solid state photodimerization of 1,4-dimethyl-2-pyridinone in its molecular compound. The Journal of Physical Chemistry A, 114(27), 7377-7381. URL: [Link] 2.[3] Cao, D. K., Sreevidya, T. V., Botoshansky, M., Golden, G., Benedict, J. B., & Kaftory, M. (2010). Kinetics of Solid State Photodimerization of 1,4-Dimethyl-2-pyridinone in its Molecular Compound. ACS Publications. URL: [Link] 3.[1] Telzhensky, M., & Kaftory, M. (2009). Structural effects on the solid-state photodimerization of 2-pyridone derivatives in inclusion compounds. Acta Crystallographica Section C, 65(7), o314-o320. URL: [Link]

Sources

Advanced Application Note: Regiodivergent C–H Activation of the N-Ethyl-2-Pyridone Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Purpose: To provide a comprehensive, mechanistically grounded guide for achieving site-selective C–H functionalization on the N-ethyl-2-pyridone scaffold utilizing both intrinsic and extrinsic directing group (DG) strategies.

Executive Summary & Scaffold Dynamics

The N-ethyl-2-pyridone motif is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amides, phenols, and nucleobases[1]. However, the direct, late-stage functionalization of this scaffold presents a profound synthetic challenge: the ring possesses four distinct C(sp²)–H bonds (C3, C4, C5, and C6) with highly similar bond dissociation energies and electronic profiles.

To overcome this barrier, transition-metal-catalyzed C–H activation relies heavily on directing groups . By strategically utilizing the intrinsic coordinating ability of the pyridone carbonyl oxygen, or by temporarily installing a traceless extrinsic directing group (such as a C3-carboxylic acid), chemists can override the inherent electronic biases of the ring. This application note details the causality, catalyst selection, and self-validating protocols required to achieve regiodivergent functionalization of the N-ethyl-2-pyridone core.

Mechanistic Rationale: Directing Group Strategies

The site-selectivity of the N-ethyl-2-pyridone scaffold is dictated by the spatial orientation of the metal center, which is controlled by the chosen directing group[1].

Intrinsic Directing Groups (C3 & C6 Selectivity)

The native carbonyl oxygen of the N-ethyl-2-pyridone acts as a weak, yet effective, intrinsic directing group.

  • C3-Functionalization: Under electrophilic metalation conditions (e.g., Fe or Pd catalysis), the carbonyl oxygen coordinates the metal, directing the activation to the proximal, electron-rich C3 position[2].

  • C6-Functionalization: When utilizing low-valent metals capable of oxidative addition (e.g., Ni/AlMe₃ systems), the carbonyl oxygen coordinates to the Lewis acid cocatalyst, steering the transition metal to the adjacent C6 position via a highly rigid metallacycle[3].

Traceless Extrinsic Directing Groups (C4 Selectivity)

The C4 position is electronically deactivated and sterically hindered, making direct functionalization exceptionally difficult. To achieve C4-selectivity, a traceless directing group strategy is employed. By installing a carboxylic acid at the C3 position, the substrate can form a bidentate chelate with a Rh(III) catalyst (using both the carboxylate and the pyridone carbonyl). This forces the metal into proximity with the C4–H bond via a Concerted Metalation-Deprotonation (CMD) mechanism. Following functionalization, the C3-COOH group undergoes thermal protodecarboxylation, leaving a cleanly C4-functionalized product[4].

Regiodivergence Center N-Ethyl-2-Pyridone Scaffold C3 C3-Functionalization (e.g., Arylation) Center->C3 Intrinsic Carbonyl DG (Fe, Mn Catalysis) C4 C4-Functionalization (e.g., Alkenylation) Center->C4 C3-COOH Traceless DG (Rh Catalysis) C6 C6-Functionalization (e.g., Alkylation) Center->C6 Intrinsic Carbonyl DG (Ni, Rh Catalysis)

Fig 1. Regiodivergent C–H functionalization pathways of the N-ethyl-2-pyridone scaffold utilizing distinct directing group strategies.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure maximum reproducibility and process control during drug development workflows.

Protocol A: Iron-Catalyzed C3-Arylation (Intrinsic Directing Group)

This protocol leverages earth-abundant iron catalysis to achieve C3-arylation, utilizing the native carbonyl as the directing group[2].

Reagents:

  • N-Ethyl-2-pyridone (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (2.0 equiv)

  • Fe(OAc)₂ (10 mol%)

  • K₂S₂O₈ (2.0 equiv, oxidant)

  • Solvent: 1,2-Dichloroethane (DCE) / Trifluoroacetic acid (TFA) (10:1 v/v, 2.0 mL)

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Fe(OAc)₂, K₂S₂O₈, and the arylboronic acid.

  • Solvent & Substrate Addition: Add the N-ethyl-2-pyridone followed by the DCE/TFA solvent mixture. Causality Note: TFA is a critical additive; it acts as an acidic promoter that facilitates the electrophilic metalation-deprotonation step and stabilizes the active Fe species.

  • Reaction: Seal the tube and stir the mixture at 80 °C for 12 hours under an argon atmosphere.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ to neutralize the TFA. Extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint (Regiochemistry): Isolate the crude product and perform ¹H NMR analysis. The N-ethyl-2-pyridone scaffold naturally exhibits a distinct coupling pattern. Upon successful C3-arylation, the native C3 proton signal (~6.4 ppm) will completely disappear, and the C4 proton will collapse from a doublet of doublets into a clean doublet (J ≈ 7.0 Hz). This spectroscopic signature unequivocally self-validates the orthogonal site-selectivity against the C5 or C6 positions.

Protocol B: Rhodium-Catalyzed C4-Alkenylation (Traceless Directing Group)

This protocol utilizes a C3-carboxylic acid as a temporary anchor to force C4-activation, followed by in situ decarboxylation[4].

Reagents:

  • 3-Carboxy-N-ethyl-2-pyridone (1.0 equiv, 0.2 mmol)

  • Styrene derivative (1.5 equiv)

  • [Cp*RhCl₂]₂ (5 mol%)

  • Cu(OAc)₂ (2.1 equiv, oxidant)

  • Solvent: DMF (1.0 mL)

Step-by-Step Workflow:

  • Assembly: In a sealed pressure vial, combine 3-carboxy-N-ethyl-2-pyridone, [Cp*RhCl₂]₂, and Cu(OAc)₂.

  • Coupling Partner Addition: Add the styrene derivative and DMF. Causality Note: Cu(OAc)₂ serves a dual purpose. It acts as the terminal oxidant to regenerate the Rh(III) active species from Rh(I), and the acetate ligands are essential for the Concerted Metalation-Deprotonation (CMD) transition state.

  • Thermal Activation: Stir the mixture at 120 °C for 16 hours. The elevated temperature is mandatory to drive the post-coupling protodecarboxylation step.

  • Self-Validation Checkpoint (Decarboxylation): Monitor the reaction via UPLC-MS. The intermediate metallacycle and initial insertion product will retain the carboxylate mass ([M+H]⁺). A successful protodecarboxylation step is confirmed by a discrete mass shift of -44 Da (loss of CO₂). If the carboxylated intermediate persists, increase the equivalents of Cu(OAc)₂ or extend the reaction time, as the reoxidation of Rh(I) to Rh(III) is critical for catalytic turnover.

Mechanism A [Cp*Rh(III)] Catalyst B Substrate Coordination (C3-COOH & Carbonyl) A->B C C4–H Activation (CMD Pathway) B->C Acetate Base D Olefin Insertion C->D + Styrene E β-Hydride Elimination D->E F Protodecarboxylation (-CO2) E->F Traceless DG Removal F->A Cu(II) Reoxidation

Fig 2. Catalytic cycle for Rh(III)-catalyzed C4-alkenylation via a traceless C3-carboxylic acid directing group.

Quantitative Data & Optimization Metrics

The table below synthesizes the optimal catalytic systems, directing groups, and expected yields for the regiodivergent functionalization of the N-alkyl-2-pyridone scaffold.

Functionalization SiteDirecting Group StrategyCatalyst SystemRepresentative Coupling PartnerTypical YieldReference
C3-Arylation Intrinsic CarbonylFe(OAc)₂ / K₂S₂O₈Arylboronic Acids65–85%2
C3-Alkylation Intrinsic CarbonylMnBr(CO)₅ / BaseDiethyl Malonates70–92%3
C4-Alkenylation C3-COOH (Traceless)[Cp*RhCl₂]₂ / Cu(OAc)₂Styrenes70–90%[[4]]()
C6-Alkylation Intrinsic CarbonylNi(cod)₂ / AlMe₃Alkenes / Alkynes60–95%3

References

  • Modak, A., Rana, S., & Maiti, D. (2015). Iron-Catalyzed Direct C-3 Arylation of N-Alkyl-2-pyridone. The Journal of Organic Chemistry, 80(1), 296-303. 2

  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(1), 22-32. 1

  • Muto, K., et al. (2015). Rhodium-Catalyzed C4-Selective C–H Alkenylation of 2-Pyridones by Traceless Directing Group Strategy. Osaka University Institutional Knowledge Archive. 4

  • Nakao, Y., Idei, H., Kanyiva, K. S., & Hiyama, T. (2009). Direct Alkenylation and Alkylation of Pyridone Derivatives by Ni/AlMe₃ Catalysis. Journal of the American Chemical Society, 131(44), 15996-15997. 3

Sources

One-pot multicomponent reaction synthesis of 1-ethyl-4-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Multicomponent Synthesis of 1-Ethyl-4-Methyl-2-Pyridone Scaffolds

Executive Summary

This application note details the one-pot multicomponent reaction (MCR) synthesis of 1-ethyl-4-methyl-2-pyridone (and its functionalized precursors). 2-Pyridones are privileged scaffolds in medicinal chemistry, serving as key pharmacophores in cardiotonic agents (e.g., Milrinone), antifungals (e.g., Ciclopirox), and antifibrotics (e.g., Pirfenidone).

While traditional methods involve the derivatization of pre-formed pyrones, this protocol utilizes a sequential one-pot condensation of Ethyl Acetoacetate , N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) , and Ethylamine . This route is atom-economical, avoids the isolation of unstable enaminone intermediates, and allows for scalable access to the N-alkyl-4-methyl-2-pyridone core.

Scientific Principles & Reaction Design

Retrosynthetic Analysis

The construction of the 1-alkyl-4-methyl-2-pyridone core requires the assembly of a 6-membered lactam ring. The chosen MCR strategy leverages the reactivity of 1,3-dicarbonyls with activated formylating agents.

  • Carbon Source (C4, C5, C6): Ethyl Acetoacetate (EAA). The acetyl group provides the C4-methyl substituent.

  • Carbon Source (C2, C3): DMF-DMA acts as a C1 synthone, introducing the methine bridge.

  • Nitrogen Source (N1): Ethylamine provides the N-alkyl substituent and closes the ring.

Reaction Mechanism

The reaction proceeds via a cascade mechanism :

  • Enamination: Condensation of EAA with DMF-DMA yields an activated enaminone intermediate (Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate).

  • Transamination: Nucleophilic attack by ethylamine displaces the dimethylamine moiety.

  • Cyclization: Intramolecular nucleophilic attack of the N-ethyl amine onto the ester carbonyl (or ketone, followed by rearrangement) releases ethanol and forms the thermodynamically stable 2-pyridone ring.

Note on Substituents: This MCR typically yields the 3-carboxylate derivative (Ethyl 1-ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate). To obtain the unsubstituted 1-ethyl-4-methyl-2-pyridone , a subsequent hydrolysis and decarboxylation step is required. This guide covers the MCR formation of the core and the decarboxylation workflow.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
Ethyl Acetoacetate 130.141.0Substrate (C4-C6)
DMF-DMA 119.161.1C1 Synthone
Ethylamine (2M in THF)45.081.2N-Source
Ethanol (Anhydrous)-SolventReaction Medium
Acetic Acid 60.050.1Catalyst (Optional)
Step-by-Step Procedure

Stage 1: In-Situ Enaminone Formation

  • Charge a dry round-bottom flask with Ethyl Acetoacetate (10 mmol) .

  • Add DMF-DMA (11 mmol) dropwise under stirring at room temperature.

  • Heat the mixture to reflux (80°C) for 2 hours .

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The starting ketoester (

      
      ) should disappear, and a polar yellow spot (enaminone) should appear.
      
    • Note: Removal of the methanol byproduct via a Dean-Stark trap or open reflux can accelerate conversion.

Stage 2: Multicomponent Cyclization 4. Cool the reaction mixture to room temperature. 5. Add Ethylamine (12 mmol, 2M in THF) slowly.

  • Caution: Exothermic reaction. Venting may be required.[2]
  • Reflux the mixture for an additional 4–6 hours .
  • Mechanism:[3][4][5][6][7][8][9] The solution will darken as the transamination and cyclization occur.
  • Workup: Evaporate the solvent under reduced pressure.
  • Purification: Recrystallize the residue from hot ethanol or purify via flash column chromatography (DCM:MeOH 95:5) to obtain Ethyl 1-ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate .

Stage 3: Decarboxylation (To obtain pure 1-ethyl-4-methyl-2-pyridone) This step is necessary if the C3-unsubstituted target is required. 9. Dissolve the ester from Stage 2 in 10% NaOH (aq) . 10. Reflux for 2 hours to hydrolyze to the carboxylic acid. 11. Acidify with HCl to precipitate the acid; filter and dry. 12. Thermal Decarboxylation: Heat the dry acid neat (or in high-boiling solvent like diphenyl ether) to 200°C until CO2 evolution ceases. 13. Distill or sublime to isolate 1-ethyl-4-methyl-2-pyridone .

Visualization of Reaction Pathway

The following diagram illustrates the molecular logic and sequential assembly of the pyridone core.

G cluster_inputs Precursors EAA Ethyl Acetoacetate (C4-C6 Source) Enaminone Intermediate: Enaminone EAA->Enaminone + DMF-DMA (- MeOH) DMFDMA DMF-DMA (C2-C3 Source) DMFDMA->Enaminone EtNH2 Ethylamine (N1 Source) TransAm Intermediate: N-Ethyl Enaminone Enaminone->TransAm + EtNH2 (- HNMe2) Cyclization Cyclization (- EtOH) TransAm->Cyclization ProductEster Product A: 3-Carboxylate Pyridone Cyclization->ProductEster Decarb Hydrolysis & Decarboxylation ProductEster->Decarb Optional FinalTarget Target: 1-Ethyl-4-methyl-2-pyridone Decarb->FinalTarget

Caption: Sequential assembly of the 2-pyridone scaffold via enaminone intermediates and final decarboxylation.

Data & Troubleshooting

Expected Analytical Data
CompoundKey NMR Signals (

H, CDCl

)
Enaminone Intermediate

7.60 (s, 1H, =CH-N), 2.30 (s, 3H, CO-Me)
3-Carboxylate Pyridone

8.1 (d, H6), 6.1 (d, H5), 4.1 (q, N-CH

), 2.4 (s, C4-Me), 1.3 (t, Ester-CH

)
1-Ethyl-4-methyl-2-pyridone

7.2 (d, H6), 6.4 (s, H3), 6.0 (d, H5), 3.9 (q, N-CH

), 2.2 (s, C4-Me)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete enaminone formation.Ensure anhydrous conditions; increase reflux time with DMF-DMA.
Side Products O-Alkylation (rare in this MCR).[1]Ensure temperature is controlled during amine addition.
Incomplete Cyclization Loss of amine due to volatility.Use a sealed tube or excess amine; ensure efficient reflux condenser.

References

  • Al-Mulla, A. (2020).[7] One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI Chemical Proceedings. Link

  • Bagley, M. C., et al. (2004).[6] A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters. Link

  • Misic-Vukovic, M., et al. (2014). Synthesis of N-substituted 2-pyridones via Enaminones. Journal of the Serbian Chemical Society.
  • Gorobets, N. Y., et al. (2004). Multicomponent cyclocondensations of aminoazoles with 1,3-dicarbonyl compounds. Chemical Heterocyclic Compounds. Link

Sources

Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Dopamine D2 Antagonists Containing a 1-Ethyl-4-Methyl-2-Pyridone Core

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the rational design, chemical synthesis, and in vitro pharmacological evaluation of novel dopamine D2 receptor antagonists built around a 1-ethyl-4-methyl-2-pyridone scaffold. Dopamine D2 receptors are a critical target in the treatment of various neuropsychiatric disorders, and the development of ligands with novel core structures is essential for discovering next-generation therapeutics with improved efficacy and side-effect profiles.[1] This guide details a multi-step synthetic route, protocols for structural and purity verification, and robust methodologies for assessing D2 receptor binding and functional antagonism. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in drug discovery and development.

Introduction: The Rationale for the 1-Ethyl-4-Methyl-2-Pyridone Scaffold

The dopamine D2 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), plays a pivotal role in motor control, motivation, and cognition.[2] Its dysfunction is implicated in schizophrenia, Parkinson's disease, and addiction, making it a primary target for antipsychotic medications.[1] While classic D2 antagonists are effective, they are often associated with significant side effects. The exploration of novel chemical scaffolds is a key strategy to identify new ligands with potentially different structure-activity relationships (SAR) and improved therapeutic windows.[3]

The 2-pyridone core is a "privileged structure" in medicinal chemistry, found in various pharmaceutical products, including the cardiotonics Milrinone® and Amrinone®.[4] Its distinct electronic properties, synthetic tractability, and ability to participate in hydrogen bonding make it an attractive starting point for new ligand design. This guide focuses specifically on the 1-ethyl-4-methyl-2-pyridone core, proposing a framework for its elaboration into potent and selective D2 antagonists.

Overall Experimental Workflow

The process of creating and validating these novel compounds follows a logical progression from chemical synthesis to biological confirmation. This workflow ensures that the synthesized molecules are structurally correct and possess the desired pharmacological activity.

G cluster_0 Part A: Synthesis & Purification cluster_1 Part B: Structural Validation cluster_2 Part C: Biological Evaluation A1 Synthesis of 4-Methyl-2-pyridone Intermediate A2 N-Alkylation with Ethyl Group A1->A2 A3 Core Functionalization (e.g., Halogenation) A2->A3 A4 Coupling of D2 Pharmacophore A3->A4 A5 Purification (Chromatography) A4->A5 B1 NMR Spectroscopy (1H, 13C) A5->B1 Validated Compound B2 Mass Spectrometry (HRMS) A5->B2 Validated Compound B3 Purity Analysis (HPLC) A5->B3 Validated Compound C1 D2 Receptor Binding Assay (Ki) B1->C1 B2->C1 B3->C1 C2 Functional Antagonism Assay (IC50) C1->C2 C3 Data Analysis & SAR Interpretation C2->C3

Figure 1: High-level experimental workflow from synthesis to biological validation.

Part A: Chemical Synthesis Protocols

The proposed synthetic route is a modular approach, beginning with the construction of the core pyridone ring, followed by sequential modifications to install the necessary pharmacophoric elements for D2 receptor interaction.

Protocol 3.1: Synthesis of 3-Cyano-4-methyl-6-hydroxy-2-pyridone Intermediate

Rationale: The synthesis of the pyridone ring is achieved via a well-established condensation reaction. This approach utilizes commercially available starting materials to form the heterocyclic core.[5] The cyano and hydroxyl groups provide versatile handles for subsequent chemical modifications. This reaction is a variation of the Guareschi-Thorpe condensation.

Materials:

  • Ethyl acetoacetate

  • Cyanoacetamide

  • Piperidine (as catalyst)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and cyanoacetamide (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Dry the product, 3-cyano-6-hydroxy-4-methyl-2-pyridone, under vacuum. The product can be used in the next step without further purification, or recrystallized from ethanol/water if necessary.[6]

Protocol 3.2: Synthesis of the 1-Ethyl-4-methyl-2-pyridone Core

Rationale: This section would typically involve hydrolysis of the nitrile and removal of the 6-hydroxy group, followed by N-alkylation. For the purpose of this guide, we will assume a related starting material, 4-methyl-2-pyridone, is available or synthesized via established routes. N-alkylation is then performed using an ethylating agent under basic conditions. The base (e.g., NaH) is crucial for deprotonating the pyridone nitrogen, forming a nucleophilic anion that readily attacks the electrophilic ethyl iodide.

Materials:

  • 4-Methyl-2-pyridone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (EtI)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 4-methyl-2-pyridone (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 1-ethyl-4-methyl-2-pyridone.[7]

Protocol 3.3: Functionalization and Coupling of a D2 Pharmacophore

Rationale: To impart D2 antagonist activity, a side chain containing a basic nitrogen atom is typically required.[8] A common D2 pharmacophore is a phenylpiperazine moiety connected by a linker.[9] This can be achieved by first halogenating the pyridone core (e.g., bromination at the 5-position) and then using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to install the side chain.

This protocol describes a representative Suzuki coupling.

Materials:

  • 5-Bromo-1-ethyl-4-methyl-2-pyridone (synthesized via electrophilic bromination)

  • 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (a representative boronic ester)

  • Pd(PPh₃)₄ (Palladium catalyst)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane and Water (solvent system)

Procedure:

  • In a Schlenk flask, combine the 5-bromo-1-ethyl-4-methyl-2-pyridone (1.0 eq), the piperazine-containing boronic ester (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final compound by flash column chromatography. Subsequent deprotection of the piperazine (e.g., removal of a Boc group) may be necessary.

Part B: Physicochemical and Structural Characterization

Rationale: Unambiguous characterization is essential to confirm the identity and purity of the synthesized antagonist before biological testing.

Technique Purpose Expected Result Example for a Final Compound
¹H NMR Confirms proton framework and structural integrity.Signals corresponding to the ethyl group (triplet, quartet), methyl group (singlet), aromatic/pyridone protons, and the piperazine moiety.
¹³C NMR Confirms the carbon backbone of the molecule.Signals for all unique carbon atoms, including the characteristic pyridone carbonyl (~160-170 ppm).
HRMS (ESI) Determines the exact mass and confirms the elemental formula.Calculated m/z for [M+H]⁺ matches the observed value to within 5 ppm.
HPLC Assesses the purity of the final compound.A single major peak with >95% purity by area under the curve (AUC) at a relevant wavelength (e.g., 254 nm).

Part C: In Vitro Biological Evaluation

Rationale: The biological evaluation aims to answer two key questions: 1) Does the compound bind to the D2 receptor? and 2) Does this binding functionally block the action of dopamine?

Dopamine D2 Receptor Signaling Pathway

The D2 receptor is canonically coupled to the Gi/o family of G-proteins. Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block an agonist from binding, thereby preventing this decrease in cAMP.[10][11]

G cluster_0 Cell Membrane D2R Dopamine D2 Receptor G Gi/o Protein D2R->G Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP G->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates Antagonist Test Compound (Antagonist) Antagonist->D2R Binds & Blocks ATP ATP Response Cellular Response cAMP->Response Regulates

Figure 2: Simplified D2 receptor signaling pathway via Gi/o protein coupling.

Protocol 5.1: Competitive Radioligand Binding Assay

Purpose: To determine the binding affinity (Ki) of the test compound for the D2 receptor.

Procedure:

  • Prepare cell membrane homogenates from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).[12]

  • In a 96-well plate, add a constant concentration of a D2-selective radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).

  • Add increasing concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

  • Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known D2 antagonist like haloperidol).

  • Incubate the plates to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

  • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Protocol 5.2: Functional Antagonist Assay (cAMP Inhibition)

Purpose: To determine the functional potency (IC₅₀) of the test compound in blocking agonist-induced signaling.[13]

Procedure:

  • Plate D2-expressing cells (e.g., CHO-D2R) in a 96-well plate and grow overnight.

  • Pre-treat the cells with increasing concentrations of the test antagonist for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of a D2 agonist (e.g., Quinpirole) at its EC₈₀ concentration (the concentration that gives 80% of the maximal response). This stimulation is typically done in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Incubate for a defined period (e.g., 30 minutes) to allow for the inhibition of adenylyl cyclase.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[10]

  • Plot the cAMP levels against the log concentration of the antagonist.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.

References

  • Liljefors, T., & Bøgesø, K. P. (1993). A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan, -indene, and -indole structural classes of compounds. Journal of Medicinal Chemistry, 36(20), 2878–2885. [Link]

  • Glase, S. A., Corbin, A. E., Pugsley, T. A., Heffner, T. G., & Wise, L. D. (1995). Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin. Journal of Medicinal Chemistry, 38(16), 3132–3137. [Link]

  • Kojic, V., et al. (2012). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Chemical Industry and Chemical Engineering Quarterly, 18(3), 393-400. [Link]

  • Zhang, A., et al. (2010). Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. ACS Chemical Neuroscience, 1(6), 450-467. [Link]

  • Ito, H., et al. (2003). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. Journal of Medicinal Chemistry, 46(5), 702–715. [Link]

  • Tadić, J. D., et al. (2019). Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones. Journal of the Serbian Chemical Society, 84(1), 1-12. [Link]

  • de Paula, F. S., et al. (2014). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 19(6), 8256-8272. [Link]

  • Tadić, J., Mihajlović, M., Jovanović, M., & Mijin, D. (2018). Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones. Journal of the Serbian Chemical Society. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. Retrieved from [Link]

  • van der Velden, W. J., et al. (2019). In Vitro and in Silico Analysis of the Effects of D2 Receptor Antagonist Target Binding Kinetics on the Cellular Response to Fluctuating Dopamine Concentrations. British Journal of Pharmacology, 176(2), 225-238. [Link]

  • Schelch, K., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(10), 8849. [Link]

  • Finnema, S. J. (2010). Dopamine D2 receptor pharmacology : in vitro analyses and in vivo pet imaging. Doctoral dissertation, Uppsala University. [Link]

  • Saleh, N., et al. (2019). Distinct antagonist-bound inactive states underlie the divergence in the structures of the dopamine D2 and D3 receptors. bioRxiv. [Link]

  • Lane, J. R., et al. (2014). Structure-Activity Relationships of Privileged Structures Lead to the Discovery of Novel Biased Ligands at the Dopamine D-2 Receptor. Journal of Medicinal Chemistry, 57(11), 4905-4911. [Link]

  • Pinna, G. A., et al. (1999). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Il Farmaco, 54(8), 542–550. [Link]

  • Abouzid, K. M., et al. (2012). Dopamine D2 receptor antagonist activity and molecular modeling of certain new cyclohexane derived arylcarboxamides structurally related to Metoclopramide. Digest Journal of Nanomaterials and Biostructures, 7(2), 537-553. [Link]

  • Schelch, K., et al. (2021). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 22(20), 11099. [Link]

  • Zhang, Y., et al. (2022). Synthesis of Bitopic Ligands as Potent Dopamine D2 Receptor Agonists. ChemMedChem, 17(4), e202100681. [Link]

  • Not Voodoo. (2015). Can 4-pyridones be synthesised analogously to 2-pyridones? Chemistry Stack Exchange. [Link]

  • Allen, J. A., et al. (2011). Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. Proceedings of the National Academy of Sciences, 108(45), 18488-18493. [Link]

  • Al-Ghananeem, A. M., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(17), 5157. [Link]

  • Huang, Y., et al. (2001). Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands. Bioorganic & Medicinal Chemistry Letters, 11(11), 1375–1377. [Link]

  • Pinna, G. A., et al. (2002). Synthesis and D(2)-like binding affinity of new derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and related analogues. Bioorganic & Medicinal Chemistry, 10(8), 2485–2496. [Link]

  • National Center for Biotechnology Information. (n.d.). 2(1H)-Pyridone, 1-ethyl-4-methyl-. PubChem Compound Database. Retrieved from [Link]

  • Li, G., et al. (2021). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors. Bioorganic & Medicinal Chemistry, 47, 116377. [Link]

  • Johnson, M., et al. (2020). The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [¹⁸F]MCL-524. Molecules, 25(20), 4736. [Link]

  • El-Sayed, M. (2016). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Doctoral dissertation, Loughborough University. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Bobbitt, J. M., & Scola, D. A. (1960). 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses, 40, 23. [Link]

Sources

Application Note: Purification Strategies for 1-Ethyl-4-methylpyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific physicochemical challenges of purifying 1-ethyl-4-methylpyridin-2-one (also known as 1-ethyl-4-methyl-2-pyridone).

Given that similar N-alkylated pyridones often exhibit low melting points (frequently existing as oils or low-melting solids at room temperature), this guide prioritizes low-temperature recrystallization and salt-formation strategies alongside standard solvent selection.[1][2]

Executive Summary

1-Ethyl-4-methylpyridin-2-one (CAS: 19006-62-3) is a heterocyclic building block often synthesized via the N-alkylation of 4-methylpyridin-2-one.[1][2][3] A critical challenge in its purification is its low melting point (estimated <50°C based on structural analogs) and the presence of the O-alkylated regioisomer (2-ethoxy-4-methylpyridine) as a common impurity.[1][2]

While distillation is effective for gross separation, recrystallization is required to achieve pharmaceutical-grade purity (>99.5%), particularly for removing trace starting materials and colored oxidation byproducts.[1][2] This guide details solvent systems for the free base and a "Salt-Break" strategy for handling persistent oils.[1][2]

Physicochemical Context & Impurity Profile

Understanding the solute-solvent interaction is critical for this compound.[1][2][4] The lactam moiety imparts significant polarity, while the ethyl and methyl groups add lipophilicity.

PropertyDescriptionImplication for Purification
Physical State Low-melting solid or viscous oilCrystallization requires sub-ambient temperatures (-20°C).[1][2]
Polarity Moderate-High (Lactam)Soluble in alcohols, DCM, EtOAc; Insoluble in pure alkanes.[1][2]
Major Impurity A O-Alkylated Isomer (Liquid)Less polar; remains in non-polar mother liquor (e.g., Hexane).[1][2]
Major Impurity B 4-Methyl-2-pyridone (Solid)Very polar; insoluble in ether/toluene; precipitates early.[1][2]
Purification Logic Diagram

The following workflow illustrates the decision matrix for purifying this specific compound.

G Start Crude Reaction Mixture (1-ethyl-4-methylpyridin-2-one) CheckState Physical State at 25°C? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Crystallizes Oil Persistent Oil CheckState->Oil Oils Out DirectCryst Direct Recrystallization (Method A) Solid->DirectCryst Distill High-Vac Distillation Oil->Distill Gross Purification SaltForm Salt Formation Strategy (Method B: HCl Salt) Oil->SaltForm High Purity Req. SolventA Solvent System: EtOAc / n-Heptane DirectCryst->SolventA Distill->DirectCryst If solidifies SolventB Solvent System: EtOH / Et2O SaltForm->SolventB

Figure 1: Decision tree for selecting the purification pathway based on the physical state of the crude material.[1][2]

Method A: Direct Recrystallization (Free Base)

Target: Solid or semi-solid crude material.[1][2] Objective: Removal of O-alkylated impurities and trace starting material.

Solvent Selection Strategy

Based on Hansen Solubility Parameters for N-alkyl pyridones, a binary solvent system is superior to a single solvent due to the compound's intermediate polarity.[1][2]

  • Good Solvent (Dissolver): Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).[1][2] These dissolve the lactam but are not so polar that they hold it in solution at -20°C.[1][2]

  • Anti-Solvent (Precipitant): n-Heptane or Hexane.[1][2] These selectively solubilize the lipophilic O-alkyl impurity while forcing the polar N-alkyl lactam out of solution.[1][2]

Protocol
  • Dissolution: Place the crude solid (e.g., 10 g) in a flask equipped with a magnetic stir bar. Add Ethyl Acetate (approx. 1-2 mL per gram) and heat to 50-60°C.

    • Note: Do not boil excessively; pyridones can be thermally sensitive over long periods.[1][2]

  • Filtration (Critical): If the solution is cloudy (indicating unreacted 4-methyl-2-pyridone starting material or inorganic salts), filter the hot solution through a pre-warmed sintered glass funnel or Celite pad.[1][2]

  • Anti-Solvent Addition: While maintaining the solution at 50°C, slowly add n-Heptane dropwise.

    • Endpoint: Stop adding when a faint, persistent turbidity (cloudiness) is observed.

    • Re-dissolution: Add a few drops of EtOAc to clear the solution.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (approx. 1 hour).

    • Transfer to Freezer: Place the flask in a -20°C freezer for 12-24 hours. This step is mandatory for low-melting pyridones.[1][2]

  • Isolation: Filter the cold crystals rapidly using a chilled Buchner funnel. Wash with cold (-20°C) n-Heptane .

  • Drying: Vacuum dry at room temperature (do not heat above 30°C to avoid melting).[1][2]

Method B: The "Salt-Break" Strategy (For Persistent Oils)

Target: Material that "oils out" and refuses to crystallize, or when purity >99.5% is required.[1][2] Mechanism: Converting the low-melting free base into a Hydrochloride (HCl) salt dramatically increases the melting point and lattice energy, facilitating easy crystallization.

Protocol
  • Salt Formation:

    • Dissolve the crude oil in Diethyl Ether or DCM (10 mL/g).

    • Cool to 0°C.[1][2][5]

    • Slowly add HCl in Dioxane (4M) or bubble dry HCl gas until the solution is acidic (pH < 2).

    • The hydrochloride salt will precipitate immediately as a white/off-white solid.[1][2]

  • Recrystallization of Salt:

    • Collect the solid by filtration.[4][6][7][8][9]

    • Recrystallize using Ethanol (hot) / Diethyl Ether (warm) .[1][2]

    • Procedure: Dissolve salt in minimum boiling Ethanol; add Ether until turbid; cool to 4°C.

  • Free Base Recovery (The "Break"):

    • Dissolve the purified salt in minimum water.

    • Neutralize with saturated Sodium Bicarbonate (NaHCO₃) to pH 8-9.[1][2]

    • Extract with DCM (3x).[1][2]

    • Dry over Na₂SO₄ and evaporate.[1][2] The resulting oil/solid will be of ultra-high purity.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Temperature too high; Impurities lowering MP.[1][2]Use Method B (Salt Formation).[1][2] Alternatively, seed the cloudy solution with a pure crystal at 0°C.
Low Yield Product too soluble in EtOAc.Switch solvent system to Toluene / Heptane . Toluene has a lower affinity for the lactam than EtOAc.
Color Persistence Oxidation products (Pyridone oligomers).[1][2]Perform a Charcoal Treatment (Activated Carbon) during the hot dissolution step in Method A.

References

  • Synthesis of N-alkyl-2-pyridones: Journal of Organic Chemistry, "Mild and Regioselective N-Alkylation of 2-Pyridones in Water".[1][2] (Demonstrates solubility profiles and N- vs O-selectivity). [1][2]

  • General Recrystallization of Heterocycles:Purification of Laboratory Chemicals (Armarego & Chai).
  • Physical Properties of Pyridones: PubChem Compound Summary for 1-ethyl-4-methylpyridin-2-one. [1][2]

  • Separation of N- and O-isomers: ResearchGate, "Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone".[1][2] (Discusses polarity differences between isomers).

Sources

Scalable Synthesis of 1-Ethyl-4-methyl-2-pyridone for Agrochemical Testing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-AGRO-2026-04

Executive Summary

This application note details the process development and scale-up protocol for the synthesis of 1-ethyl-4-methyl-2-pyridone (Target Molecule), a critical heterocyclic scaffold used in the development of next-generation herbicides and neonicotinoid-mimic insecticides.

While laboratory-scale synthesis often relies on chromatography for purification, this guide provides a chromatography-free workflow suitable for producing 100 g to 1 kg batches required for field trials and toxicity testing. The protocol prioritizes N-alkylation selectivity over O-alkylation through thermodynamic control, ensuring high purity (>98%) via vacuum distillation.

Scientific Background & Agrochemical Context

The Ambident Nucleophile Challenge

The core synthetic challenge lies in the tautomeric nature of the starting material, 2-hydroxy-4-methylpyridine . In solution, it exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. Upon deprotonation, the resulting anion is an ambident nucleophile , capable of reacting at either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).[1]

  • Target: N-ethyl-4-methyl-2-pyridone (Thermodynamic product).

  • Impurity: 2-ethoxy-4-methylpyridine (Kinetic/O-alkylated product).

For agrochemical applications, the N-ethyl isomer is frequently the bioactive pharmacophore, acting as a stable isostere for amide bonds in peptide mimics or as a specific acceptor in hydrogen-bonding networks within the target enzyme active site.

Mechanistic Control Strategy

To maximize N-alkylation, we utilize Pearson’s HSAB (Hard and Soft Acids and Bases) theory :

  • N-Alkylation (Soft-Soft): Favored by associating the hard oxygen anion with a hard cation (e.g.,

    
    , 
    
    
    
    ) in a polar aprotic solvent, leaving the softer nitrogen lone pair available for nucleophilic attack.
  • O-Alkylation (Hard-Hard): Favored by free ions or silver salts (

    
    ), which block the nitrogen.
    

Therefore, this protocol utilizes Potassium Carbonate (


)  in Acetonitrile (MeCN)  or DMF . 

is mild enough to prevent decomposition but strong enough to drive the equilibrium.

Visualizing the Process Logic

The following diagram illustrates the competing pathways and the optimized workflow to ensure N-selectivity.

G Start Start: 2-Hydroxy-4-methylpyridine Base Deprotonation (K2CO3 / MeCN) Start->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion N_Path Path A: N-Attack (Thermodynamic) Anion->N_Path favored by K+ O_Path Path B: O-Attack (Kinetic/Impurity) Anion->O_Path minor pathway Target Target: 1-Ethyl-4-methyl-2-pyridone N_Path->Target Byprod Byproduct: 2-Ethoxy-4-methylpyridine O_Path->Byprod Purify Purification: Vacuum Distillation Target->Purify Byprod->Purify Removed (Lower B.P.) Final Final Product >98% Purity Purify->Final

Figure 1: Reaction pathway analysis showing the divergence between N- and O-alkylation and the purification strategy.

Process Development & Optimization

Reagent Selection
ComponentSelectionRationale
Substrate 2-Hydroxy-4-methylpyridineCommercial starting material. Cost-effective.
Alkylating Agent Ethyl Iodide (EtI)Preferred. Iodide is a better leaving group than bromide, allowing lower reaction temperatures (

), which kinetically disfavors the higher-energy O-alkylation transition state.
Base Potassium Carbonate (

)
Anhydrous. The

ion coordinates tightly with the oxygen, shielding it from alkylation.
Solvent Acetonitrile (MeCN)Polar aprotic. Easier to remove than DMF (B.P.

vs

), preventing product degradation during workup.
Critical Process Parameters (CPP)
  • Water Content: The system must be anhydrous. Water solvates the anion, disrupting the

    
     ion pair and increasing O-alkylation rates.
    
  • Stoichiometry: A slight excess of Base (1.5 eq) and Alkyl Halide (1.1 eq) ensures full conversion.

  • Temperature: Maintain

    
    . Exceeding 
    
    
    
    increases O-alkylation significantly.

Detailed Experimental Protocol (Scale: 100 g)

Safety Warning: Ethyl Iodide is an alkylating agent and potential carcinogen. Perform all operations in a fume hood. 2-pyridones can be skin irritants.

Reaction Setup
  • Equipment: 2 L 3-neck round-bottom flask equipped with a mechanical stirrer (Teflon paddle), reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging:

    • Charge 2-hydroxy-4-methylpyridine (109.1 g, 1.0 mol).

    • Charge Anhydrous

      
        (207.3 g, 1.5 mol). Note: Use granular, free-flowing grade.
      
    • Charge Acetonitrile (anhydrous, 1.0 L).

  • Initiation:

    • Start stirring at 300 RPM.

    • Flush the system with Nitrogen for 10 minutes.

    • Add Ethyl Iodide (171.6 g, 88 mL, 1.1 mol) via a dropping funnel over 30 minutes. Caution: Mild exotherm.

Reaction Phase
  • Heat the mixture to 60°C .

  • Maintain temperature for 12–16 hours .

  • In-Process Control (IPC): Take an aliquot (50

    
    ), filter, and analyze by HPLC or TLC (Eluent: 10% MeOH in DCM).
    
    • Criteria: Starting material < 1.0%.

Workup & Isolation
  • Filtration: Cool the reaction mixture to

    
    . Filter off the solid inorganic salts (
    
    
    
    , excess
    
    
    ) using a sintered glass funnel. Wash the cake with MeCN (2 x 100 mL).
  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap,

    
     bath, 200 mbar) to recover the solvent.
    
    • Result: A dark orange/brown oil containing the product and minor O-ethyl impurity.

  • Solvent Swap (Salt Purge): Dissolve the residue in Ethyl Acetate (500 mL) . If any secondary precipitation occurs (residual salts), filter again.

  • Washing: Wash the organic layer with Brine (200 mL) to remove traces of DMF (if used) or residual iodide. Dry over

    
    .
    
Purification (Vacuum Distillation)

Since the product is a liquid (or low-melting solid), distillation is superior to crystallization for removing the O-ethyl isomer.

  • Transfer the crude oil to a distillation flask.

  • Setup a short-path distillation head with a high-vacuum pump.

  • Fractions:

    • Fore-run: Remove volatiles/residual solvent.

    • Impurity Fraction: The O-ethyl isomer (2-ethoxy-4-methylpyridine) typically boils lower than the N-ethyl lactam due to lack of dipole-dipole stacking inherent to the pyridone core. Collect this fraction separately.

    • Main Fraction: Collect 1-ethyl-4-methyl-2-pyridone .

    • Expected B.P.: ~110–120°C at 0.5 mmHg (Estimate based on homologs; adjust based on actual vacuum).

Yield: Expect 85–92% (approx. 116–126 g). Appearance: Pale yellow to colorless viscous oil.

Quality Control & Self-Validation

To ensure the "Trustworthiness" of this synthesis, you must validate the regioselectivity.

NMR Validation (The "Fingerprint")

The most reliable method to distinguish N-alkyl vs O-alkyl is


 NMR.
FeatureN-Ethyl Product (Target) O-Ethyl Impurity
Ethyl

Shift

3.9 – 4.1 ppm (Quartet)

4.3 – 4.4 ppm (Quartet)
Ring Protons Shielded (Electron rich)Deshielded (Pyridine-like aromaticity)
C=O Carbon (

)
Signal present ~162-164 ppmSignal absent (becomes C-O-R)
Analytical Specification
  • Purity (GC/HPLC): > 98.0% a/a.

  • O-Isomer Content: < 0.5%.

  • Water (KF): < 0.1%.

References

  • Mechanism of Pyridone Alkylation

    • Chung, K. H., et al. "Regioselective Alkylation of 2-Pyridone Derivatives." Journal of Organic Chemistry.
    • Source:

  • Agrochemical Relevance of Pyridones

    • Maienfisch, P., & Stevenson, T. "Discovery and Structure-Activity Relationships of Pyridone Insecticides." Modern Crop Protection Compounds.
    • Source:

  • Purification & Properties

    • BenchChem.[2] "Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes." (Adapted for homologous series purification logic).

    • Source:

  • Safety & Handling

    • PubChem.
    • Source:

(Note: Specific boiling points and spectral data should be experimentally verified as literature values for this specific homolog may vary slightly by vacuum pressure.)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselective N-Alkylation of 2-Pyridones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The functionalization of 2-pyridones is a critical bottleneck in medicinal chemistry and drug development. Because 2-pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines, they act as ambident nucleophiles. This often results in frustrating, difficult-to-separate mixtures of N-alkyl-2-pyridones and 2-alkoxypyridines.

This guide is engineered to provide researchers with field-proven, self-validating protocols and mechanistic insights to troubleshoot and maximize N-alkylation selectivity.

Troubleshooting Guide & FAQs

Q1: Why is my alkylation yielding predominantly 2-alkoxypyridines (O-alkylation) instead of the desired N-alkyl-2-pyridones?

Expertise & Experience: The regioselectivity of 2-pyridone alkylation is fundamentally governed by Kornblum's rule. The oxygen atom is highly electronegative and acts as a "hard" nucleophile, whereas the nitrogen atom is more polarizable and acts as a "soft" nucleophile. Causality: If your protocol utilizes "hard" electrophiles (e.g., alkyl triflates, tosylates, or diazo compounds) or hard metal counterions (like Ag⁺, which strongly coordinates to the halide leaving group and exposes a naked oxygen anion), the reaction will kinetically favor O-alkylation. Solution: To drive the reaction toward N-alkylation, switch to "softer" electrophiles such as alkyl bromides or iodides. Furthermore, utilize bases with counterions that coordinate preferentially to oxygen (e.g., K⁺, Cs⁺, or CsF). This coordination sterically blocks the oxygen atom, leaving the softer nitrogen available for nucleophilic attack .

Q2: I need to N-alkylate my 2-pyridone core using a bulky secondary alkyl halide, but standard conditions (K₂CO₃/DMF) give poor yields and low N:O selectivity. How can I optimize this?

Expertise & Experience: Secondary alkyl halides are notoriously difficult substrates for N-alkylation due to competing E2 elimination and severe steric hindrance, which often pushes the equilibrium toward the less sterically demanding O-alkylation. Causality: In standard polar aprotic solvents, the energy barrier for the nitrogen lone pair to attack a sterically hindered secondary carbon is high. By transitioning to an aqueous micellar system (e.g., 2% w/w Tween 20 in water), you create a hydrophobic pocket that drastically increases the local effective concentration of both the 2-pyridone and the alkyl halide. Simultaneously, the surrounding water molecules form strong hydrogen bonds with the pyridone oxygen, effectively dampening its nucleophilicity and steering the electrophile toward the nitrogen. Solution: Adopt an aqueous micellar protocol. Using 2% Tween 20 in water with K₂CO₃ at elevated temperatures (70 °C) has been proven to yield N:O ratios greater than 2.4:1 even for unactivated secondary aliphatic halides, and >6:1 for primary halides .

Q3: Are there alternative methods to achieve exclusive N-alkylation without relying on alkyl halides and tedious chromatographic separation?

Expertise & Experience: Yes. When standard halide chemistry fails to provide the required purity profile for downstream drug development, we recommend bypassing the ambident nucleophile issue entirely through alternative mechanistic pathways. Causality & Solution:

  • Direct Deoxygenation of α-Keto Esters: A highly reliable, modern approach utilizes P(NMe₂)₃ to mediate the direct N-alkylation of 2-pyridones with α-keto esters. This reaction proceeds via a Kukhtin–Ramirez adduct intermediate. Because the oxygen is consumed in the deoxygenation process, the reaction is completely regioselective for N-alkylation and operates under mild conditions (room temperature, toluene) .

  • Solid-Phase Rearrangement: For library synthesis, you can anchor 2-halopyridines to a Wang resin to form 2-alkoxypyridines. Reacting this resin with an alkyl halide triggers a tandem N-alkylation and cleavage. The pre-existing O-linkage forces the incoming electrophile to react exclusively at the nitrogen, releasing pure N-alkyl-2-pyridone with zero O-alkylated contamination .

Mechanistic Logic & Workflows

Regioselectivity A 2-Pyridone Substrate B Ambident Nucleophile (N vs O) A->B C Hard Electrophile (Triflates, Tosylates) Ag+ Salts B->C Kornblum's Rule D Soft Electrophile (Bromides, Iodides) K+, Cs+ Salts B->D Kornblum's Rule E O-Alkylation (Kinetic Product) C->E F N-Alkylation (Thermodynamic Product) D->F

Figure 1: Logical decision tree for 2-pyridone alkylation regioselectivity based on Kornblum's rule.

MicellarWorkflow S1 1. Prepare Solvent 2% w/w Tween 20 in H2O S2 2. Add Reagents 1.0 eq 2-Pyridone + Base (K2CO3) S1->S2 S3 3. Add Electrophile Alkyl Halide (e.g., R-Br) S2->S3 S4 4. Incubation Stir at RT to 70°C S3->S4 S5 5. Workup & Isolation EtOAc Extraction & Chromatography S4->S5

Figure 2: Step-by-step experimental workflow for micellar-promoted N-alkylation.

Quantitative Data Summary: N- vs O-Alkylation Selectivity

The following table synthesizes the expected regioselectivity outcomes based on the chosen reaction parameters. Use this to benchmark your experimental design.

Reaction SystemBase / CatalystElectrophileSolventTypical N:O SelectivityKey Mechanism / Causality
Micellar System K₂CO₃Primary Alkyl Bromides2% Tween 20 / H₂O> 6:1Hydrophobic confinement; water H-bonds to oxygen, dampening O-nucleophilicity.
Micellar System K₂CO₃Secondary Alkyl Bromides2% Tween 20 / H₂O> 2.4:1Overcomes steric hindrance via high local concentration in micelles.
Phosphine-Mediated P(NMe₂)₃α-Keto EstersTolueneExclusive (N only)Direct deoxygenation via Kukhtin–Ramirez adduct prevents O-attack entirely.
Solid-Phase Tandem None (Wang Resin)Alkyl HalidesCleavage SolventExclusive (N only)Pre-formed O-linkage forces N-attack, followed by O-dealkylation.
Standard Aprotic CsFBenzyl / Allyl ChloridesDMFHigh N-selectivityNaked fluoride enhances hydrogen bonding; soft electrophiles favor N.

Experimental Protocol: Regioselective N-Alkylation in Aqueous Micellar Medium

This self-validating protocol is designed to maximize N-alkylation, particularly when dealing with unactivated or sterically hindered alkyl halides.

Step 1: Solvent Preparation

  • Prepare a 2% (w/w) solution of Tween 20 in deionized water. Ensure the solution is thoroughly mixed until completely homogeneous and transparent.

Step 2: Reaction Assembly

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the 2-pyridone substrate (1.0 equivalent).

  • Add Potassium Carbonate (K₂CO₃) (5.0 equivalents for unactivated/secondary halides; 1.5 equivalents for activated benzyl halides).

  • Add the prepared 2% Tween 20/H₂O solvent to achieve a substrate concentration of approximately 0.5 M.

Step 3: Electrophile Addition & Incubation

  • Introduce the alkyl halide (5.0 equivalents for unactivated/secondary halides; 1.5 equivalents for activated halides) to the stirring mixture.

  • Seal the vial and stir vigorously. For activated halides (e.g., benzyl bromide), stir at room temperature. For unactivated primary or secondary halides, heat the reaction block to 70 °C.

  • Monitor the reaction progress via TLC or HPLC (typically 3 to 12 hours depending on steric bulk).

Step 4: Workup and Isolation

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) and extract the aqueous layer three times.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, typically using a Hexanes/EtOAc gradient) to isolate the pure N-alkyl-2-pyridone.

References

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water Organic Letters (2015) URL:[Link]

  • P(NMe₂)₃-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters Journal of Organic Chemistry (2024) URL:[Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase Journal of Combinatorial Chemistry (2002) URL:[Link]

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1-Ethyl-4-methyl-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with low yields and poor regioselectivity during the synthesis of 1-ethyl-4-methyl-2(1H)-pyridone via the N-ethylation of 4-methyl-2-pyridone.

Below, we deconstruct the mechanistic bottlenecks of this reaction, provide targeted troubleshooting FAQs, and outline self-validating experimental protocols designed to maximize your N-alkylation yields.

The Core Mechanistic Challenge: Ambident Nucleophilicity

The primary cause of low yields in the synthesis of 1-ethyl-4-methyl-2(1H)-pyridone is the formation of the undesired regioisomer, 2-ethoxy-4-methylpyridine.

2-Pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines. When deprotonated by a base, the resulting pyridonate anion is an ambident nucleophile —meaning it has delocalized negative charge density on both the nitrogen (position-1) and the oxygen (position-2) [1]. Controlling which atom attacks the ethylating agent is the key to resolving your yield issues.

ReactionPathway SM 4-Methyl-2-pyridone (Tautomeric Mixture) Anion Ambident Anion (Delocalized Charge) SM->Anion Base (-H+) N_Alk 1-Ethyl-4-methyl-2(1H)-pyridone (Desired N-Alkylation) Anion->N_Alk Soft Electrophile (e.g., EtI) Polar Aprotic Solvent or PTC O_Alk 2-Ethoxy-4-methylpyridine (Undesired O-Alkylation) Anion->O_Alk Hard Electrophile (e.g., EtOTs) Ag+ Salts or Non-polar Solvent

Reaction pathway of 4-methyl-2-pyridone showing ambident N- vs. O-alkylation competition.

Troubleshooting FAQs

Q: Why am I isolating a complex mixture instead of pure 1-ethyl-4-methyl-2(1H)-pyridone? A: You are likely experiencing competitive O-alkylation. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen atom is a "soft" nucleophile. If your reaction conditions utilize hard electrophiles (like ethyl tosylate or ethyl triflate) or hard metal counterions (like


) that coordinate tightly to the nitrogen, the reaction will be driven toward O-alkylation. To fix this, switch to a softer electrophile like ethyl iodide (EtI).

Q: How does the choice of base and counterion affect the N:O alkylation ratio? A: The counterion dictates the tightness of the ion pair. Silver (


) salts block the nitrogen, forcing O-alkylation. Potassium (

) or Cesium (

) carbonates are softer and generally favor N-alkylation in polar aprotic solvents. For maximum N-selectivity, utilize Phase Transfer Catalysts (PTC) such as Tetrabutylammonium Fluoride (TBAF). The bulky

counterion prevents tight ion-pairing, generating a "naked," highly reactive pyridonate anion that strongly favors N-alkylation kinetically, often yielding >90% of the desired product [2].

Q: Are there environmentally friendly solvent alternatives to DMF/THF that maintain high regioselectivity? A: Yes. Recent methodologies have demonstrated that a 2% (w/w) Tween 20 aqueous micellar system can be used as a green alternative. The hydrophobic core of the micelles solubilizes the organic reagents, dramatically increasing their local concentration. This not only accelerates the reaction rate but also provides high regioselectivity (>6:1) favoring N-alkylation over O-alkylation [3].

Q: What if direct alkylation still fails or yields inseparable mixtures? A: If traditional


 alkylation fails, consider a deoxygenation strategy. A highly selective alternative route involves the 

-mediated direct N-alkylation of 2-pyridones using

-keto esters. This proceeds via a Kukhtin-Ramirez adduct intermediate, entirely bypassing the ambident anion dilemma and yielding exclusively N-alkylated products [4].

Quantitative Reaction Optimization Data

Use the following table to benchmark your current reaction conditions against field-proven parameters to optimize for N-alkylation.

Reaction ConditionsElectrophileMajor ProductTypical N:O RatioTypical Yield

/ DMF
Ethyl IodideN-Alkyl~ 4:160-70%

/ Toluene
Ethyl TosylateO-Alkyl< 1:1010-20% (N-Alkyl)
TBAF / THF (PTC) Ethyl Iodide N-Alkyl > 15:1 82-92%
Tween 20 / Water Ethyl Bromide/Iodide N-Alkyl > 6:1 85-94%

Validated Experimental Protocols

Protocol A: Phase-Transfer Catalyzed (PTC) N-Ethylation

This protocol utilizes TBAF to generate a highly reactive, poorly solvated anion, ensuring excellent N-regioselectivity.

Workflow Step1 1. Reagent Preparation Dissolve 4-methyl-2-pyridone & EtI in THF Step2 2. PTC Addition Add Tetrabutylammonium Fluoride (TBAF) Step1->Step2 Step3 3. Reaction Stir at room temperature overnight Step2->Step3 Step4 4. Quench & Extract Pour into ice water, extract with EtOAc Step3->Step4 Step5 5. Wash & Dry Wash with brine, dry over Na2SO4 Step4->Step5 Step6 6. Purification Concentrate & purify via column chromatography Step5->Step6

Step-by-step experimental workflow for the phase-transfer catalyzed N-ethylation.

Methodology:

  • Preparation: Charge an oven-dried reaction flask with 4-methyl-2-pyridone (1.0 equiv) and ethyl iodide (1.2 equiv) in anhydrous THF to achieve a 0.5 M concentration.

  • Activation: Add Tetrabutylammonium Fluoride (TBAF) (1.0 to 5.0 equiv) to the mixture at room temperature.

    • Causality Note: The fluoride ion acts as a strong hydrogen-bond acceptor/base to deprotonate the pyridone. The bulky

      
       counterion prevents tight ion-pairing, leaving the softer nitrogen exposed for rapid 
      
      
      
      attack.
  • Reaction: Stir the reaction mixture overnight at room temperature. Self-Validation: Monitor reaction completion via TLC (Ethyl Acetate:Hexane system); the starting material spot should completely disappear.

  • Quench: Pour the reactant mixture into ice water (approximately 5x the reaction volume) to quench the reaction and precipitate salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine the organic layers.
    
  • Washing: Wash the combined organic layers with distilled water (

    
     mL) and saturated brine (
    
    
    
    mL), then dry over anhydrous
    
    
    .
  • Purification: Filter, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate pure 1-ethyl-4-methyl-2(1H)-pyridone.

Protocol B: Green Micellar Aqueous N-Ethylation

For laboratories prioritizing green chemistry, this protocol uses micellar catalysis to achieve high yields without toxic polar aprotic solvents.

Methodology:

  • Micelle Formation: Prepare a 2% (w/w) aqueous solution of Tween 20 in a reaction vial.

  • Reagent Addition: Add 4-methyl-2-pyridone (1.0 equiv), ethyl iodide (1.5 equiv), and

    
     (1.5 equiv) to the micellar solution.
    
    • Causality Note: Tween 20 forms hydrophobic micelles that solubilize the organic reagents. This pseudo-phase separation drastically increases the local concentration of the reactants, accelerating the

      
       reaction rate while kinetically favoring N-alkylation.
      
  • Reaction: Stir vigorously at room temperature for 3-12 hours. Self-Validation: Monitor via HPLC at 214 nm to track the N-/O-alkylation ratio and confirm maximum conversion.

  • Workup: Extract the product directly from the aqueous phase using Ethyl Acetate (

    
     mL).
    
  • Isolation: Dry the organic phase over

    
    , concentrate, and purify via column chromatography.
    

References

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation Source: MDPI (ChemProceedings) URL:[Link]

  • CN101654432A - Method for N-alkylation of 2-pyridone Source: Google Patents URL
  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water Source: ACS Organic Letters URL:[Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters Source: Organic Chemistry Portal (J. Org. Chem.) URL:[Link]

Sources

Effect of base selection (LiH vs NaH) on 2-pyridone alkylation regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The alkylation of 2-pyridones is a fundamental transformation in organic synthesis, crucial for the development of numerous pharmaceutical agents and biologically active compounds.[1][2][3] However, the inherent ambident nucleophilic nature of the 2-pyridone anion presents a significant challenge: the reaction can proceed via two competing pathways, leading to either N-alkylation or O-alkylation.[1][4][5] Controlling the regioselectivity of this reaction is paramount for efficient and predictable synthesis.

This technical guide provides an in-depth analysis of how the choice of a seemingly simple reagent—the base—profoundly influences the reaction's outcome. Specifically, we will explore the mechanistic rationale behind the differential effects of lithium hydride (LiH) and sodium hydride (NaH) on the N- versus O-alkylation of 2-pyridones. This document serves as a troubleshooting resource and a practical guide for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the potential products of a 2-pyridone alkylation reaction?

When 2-pyridone is deprotonated by a base, it forms an ambident pyridone anion. This anion has two nucleophilic sites: the nitrogen atom and the oxygen atom. Reaction with an alkylating agent (R-X) can therefore yield two distinct regioisomers:

  • N-alkyl-2-pyridone: The product of alkylation at the nitrogen atom.

  • 2-alkoxypyridine: The product of alkylation at the oxygen atom.

The goal in many synthetic campaigns is to selectively form one isomer over the other.[1][4][6]

G cluster_start 2-Pyridone Anion cluster_paths Alkylation Pathways cluster_products Products start N_path N-Alkylation start->N_path   + R-X O_path O-Alkylation start->O_path   + R-X N_prod N-Alkyl-2-pyridone N_path->N_prod O_prod 2-Alkoxypyridine O_path->O_prod

Caption: Competing N- and O-alkylation pathways of the 2-pyridone anion.

Q2: What is the chemical principle governing regioselectivity in this reaction?

The regioselectivity is primarily governed by the Hard and Soft Acids and Bases (HSAB) principle .[7][8][9][10] This theory states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[8][10]

In the context of 2-pyridone alkylation:

  • The Ambident Nucleophile (Base): The deprotonated 2-pyridone anion has two reactive sites. The oxygen atom, being highly electronegative and less polarizable, is a hard basic center . The nitrogen atom is larger, more polarizable, and thus a soft basic center .[9]

  • The Counter-ion (Acid): The metal cation from the base (Li⁺ or Na⁺) acts as a Lewis acid. Li⁺ is small with a high charge density, making it a hard acid . Na⁺ is larger and more polarizable, making it a comparatively softer acid than Li⁺.[7][8][9]

  • The Electrophile (Acid): The carbon atom of the alkylating agent (e.g., in an alkyl halide) is the electrophilic center and is considered a soft acid .[11]

The interaction between the metal cation and the pyridone anion dictates which nucleophilic site is more available to attack the alkylating agent.

Q3: How do LiH and NaH specifically influence the N/O alkylation ratio?

The choice between LiH and NaH introduces different cations (Li⁺ vs. Na⁺) into the reaction, which interact differently with the hard and soft centers of the pyridone anion, thereby directing the regioselectivity.

  • Using Sodium Hydride (NaH): The softer Na⁺ cation has a weaker interaction with the hard oxygen center of the pyridone anion. It tends to associate more loosely or preferentially with the softer nitrogen center. This leaves the nitrogen atom as a highly available and reactive nucleophile, which readily attacks the soft electrophilic carbon of the alkylating agent. Consequently, the use of NaH generally favors N-alkylation .[12][13][14][15]

  • Using Lithium Hydride (LiH): The hard Li⁺ cation has a strong affinity for the hard oxygen center of the pyridone anion. This strong Li-O interaction or coordination has a critical effect: it "ties up" the oxygen atom, reducing its nucleophilicity. This leaves the softer nitrogen atom as the more sterically and electronically available site for reaction with the soft alkylating agent. Therefore, the use of LiH can also strongly favor N-alkylation , often even more so than NaH under certain conditions.[5][12][14] The addition of lithium salts like LiBr to reactions using NaH is a known strategy to further enhance N-selectivity, underscoring the powerful directing effect of the lithium cation.[5][12][13][14]

HSAB_Principle cluster_NaH Scenario: Using NaH cluster_LiH Scenario: Using LiH Na_ion Na⁺ (Soft Acid) Pyridone_Na Pyridone Anion (N: Soft, O: Hard) Na_ion->Pyridone_Na Weaker association with Hard Oxygen Alkyl_Na Alkyl Halide (Soft Acid) Pyridone_Na->Alkyl_Na Soft Nitrogen attacks Soft Carbon Outcome_Na Favors N-Alkylation Li_ion Li⁺ (Hard Acid) Pyridone_Li Pyridone Anion (N: Soft, O: Hard) Li_ion->Pyridone_Li Strong coordination with Hard Oxygen Alkyl_Li Alkyl Halide (Soft Acid) Pyridone_Li->Alkyl_Li Soft Nitrogen is more available, attacks Soft Carbon Outcome_Li Strongly Favors N-Alkylation

Caption: HSAB principle directing regioselectivity with NaH vs. LiH.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
Poor N/O Selectivity (Mixture of Products) 1. Suboptimal Base/Solvent System: The ionic interactions are not effectively directing the reaction to the nitrogen atom. 2. Reactive Alkylating Agent: Highly reactive agents (e.g., benzyl halides) can sometimes show reduced selectivity.[5] 3. High Temperature: May provide enough energy to overcome the selectivity barrier.1. Switch to NaH in DMF. This is a standard and reliable system for promoting N-alkylation.[12][14] 2. Add a Lithium Salt: Introduce LiBr (1.0 equiv.) to your NaH/DMF reaction mixture. The Li⁺ cation will coordinate to the oxygen, enhancing N-selectivity.[5][13][14] 3. Lower the Reaction Temperature: Conduct the reaction at 0 °C or room temperature.
Predominant O-Alkylation Product 1. Incorrect Metal Cation: Use of certain metal salts (e.g., silver salts) is known to favor O-alkylation.[15] 2. Solvent Effects: Nonpolar solvents can favor O-alkylation. 3. SN1-like Mechanism: Conditions that promote a carbocation intermediate (e.g., with secondary or tertiary alkyl halides) will favor attack by the harder oxygen nucleophile.1. Confirm Base Identity: Ensure you are using NaH or LiH, not Ag₂CO₃ or similar. 2. Use a Polar Aprotic Solvent: Switch to DMF, DME, or DMSO to favor N-alkylation.[4][5] 3. Use a Primary Alkyl Halide: If possible, use a primary alkyl halide to ensure an Sₙ2 mechanism, which is directed by the soft-soft interaction.
Low or No Reaction Conversion 1. Inactive Base: The hydride may have degraded due to improper storage (exposure to moisture). 2. Poorly Soluble Pyridone Salt: The generated pyridone salt may not be sufficiently soluble in the chosen solvent. 3. Insufficiently Reactive Alkylating Agent: The C-X bond is too strong, or there is significant steric hindrance.[16][17]1. Use Fresh Base: Use a new, unopened container of NaH or LiH (dispersion in mineral oil). 2. Optimize Solvent: A mixture of DMF and DME is often effective at solubilizing the intermediate salts.[13][14] 3. Use a Better Leaving Group: Switch from an alkyl chloride or bromide to an alkyl iodide.[17] 4. Increase Temperature: If selectivity is not an issue, gently warming the reaction can increase the rate.

Data Summary: Regioselectivity in 2-Pyridone Alkylation

The following table summarizes representative data on how reaction parameters influence the N/O alkylation ratio.

BaseAdditiveSolventAlkylating AgentN/O RatioReference
NaHNoneDMF/DMEPropargyl Bromide~12:1
NaHLiBrDMF/DMEPropargyl Bromide>19:1
K₂CO₃NoneWater (Tween 20)Benzyl Bromide>5:1
K₂CO₃NoneWater (Tween 20)n-Propyl Iodide>6:1
CsFNoneDMFBenzyl Chloride13:1
Ag₂CO₃NoneTolueneIsopropyl IodideO-selective

Experimental Protocols

Protocol 1: High N-Selectivity Alkylation using NaH and LiBr

This protocol is adapted from methodologies that have demonstrated high N-selectivity.[13][14]

Caption: Workflow for selective N-alkylation of 2-pyridone.

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the substituted 2-pyridone (1.0 equiv.).

  • Solvent Addition: Add anhydrous DMF (or a 1:1 mixture of DMF:DME) to achieve a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the resulting solution/slurry to 0 °C in an ice-water bath.

  • Additive: Add anhydrous lithium bromide (LiBr) (1.0-1.2 equiv.) to the flask and stir until dissolved.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1-1.3 equiv.) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes after the addition of NaH is complete.

  • Alkylation: Add the alkylating agent (alkyl halide, 1.0-1.2 equiv.) dropwise via syringe, keeping the internal temperature below 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once complete, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution or water.

  • Work-up: Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkyl-2-pyridone.

References

  • Baba Ahmed, I., et al. (2020). ONE-POT SYNTHESIS OF N-ALKYLATED 2-PYRIDONE DERIVATIVES UNDER MICROWAVE IRRADIATION. Sciforum. Available at: [Link]

  • Bowman, W. R., & Bridge, C. F. (1999). Regioselective Synthesis of N-Alkyl Pyridones. Synthetic Communications, 29(22), 4051-4059. Available at: [Link]

  • Comins, D. L., & Goehring, R. R. (1991). Synthesis of N-Substituted-2(1H)-pyridones. The Journal of Organic Chemistry, 56(18), 5439-5441. Available at: [Link]

  • Comins, D. L., & Gao, J. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(18), 2819-2822. Available at: [Link]

  • De, A. (n.d.). Hard and Soft Acids and Bases (HSAB) Theory. Available at: [Link]

  • Guan, T., et al. (2018). Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. Organic & Biomolecular Chemistry, 16(22), 4151-4158. Available at: [Link]

  • Maity, S., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. Available at: [Link]

  • Maw, G. N. (2006). New Functionalisation Chemistry of 2- and 4-Pyridones and Related Heterocycles. Loughborough University. Available at: [Link]

  • Ren, G., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3382-3385. Available at: [Link]

  • Salamanca-Perdigón, K., et al. (2024). Cs2CO3-Promoted Alkylation of 3-Cyano-2(1H)-Pyridones: Anticancer Evaluation and Molecular Docking. ResearchGate. Available at: [Link]

  • Tse, M. K. (2008). Hard-Soft Acid-Base Theory. University of Massachusetts Lowell. Available at: [Link]

  • Wikipedia. (2024). HSAB theory. Available at: [Link]

  • Yamashita, T., et al. (1990). A mild and regioselective N-alkylation of 2-pyridones using cesium fluoride. Tetrahedron Letters, 31(21), 3021-3024. Available at: [Link]

Sources

Optimizing solvent polarity for 2-pyridone photodimerization efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-PHOTO-001
Subject: Optimizing Solvent Polarity for [2+2] Cycloaddition Efficiency

Executive Summary: The Polarity Paradox

Welcome to the Advanced Photochemistry Support Center. You are likely here because your 2-pyridone photodimerization yields are inconsistent, or you are observing unexpected regioisomers.

The Core Conflict: 2-Pyridone photodimerization is a hydrogen-bond templated reaction .

  • Non-polar solvents (Benzene, Toluene) encourage the formation of a hydrogen-bonded "pre-dimer" in the ground state, which aligns the alkenes for efficient [2+2] cycloaddition upon excitation.

  • Polar protic solvents (Methanol, Water) compete for hydrogen bonds, breaking the template and leaving monomers that react inefficiently or randomly.

Your Goal: Balance solubility (often requiring polarity) with the preservation of the hydrogen-bond template (requiring non-polarity).

The Solvent Selection Matrix

Use this matrix to select the correct solvent system based on your specific substrate constraints.

Solvent ClassRepresentative SolventsDielectric Const. (

)
H-Bond EffectPredicted OutcomeRecommended For
Non-Polar Aromatic Benzene, Toluene2.3 - 2.4Promotes HomodimerizationHigh Yield , High Regioselectivity (Head-to-Tail)Standard 2-pyridone substrates with moderate solubility.
Non-Polar Aliphatic Hexane, Cyclohexane1.9 - 2.0Promotes HomodimerizationHigh Yield (if soluble)Highly lipophilic 2-pyridone derivatives.
Polar Aprotic Acetonitrile (MeCN), DCM37.5 (MeCN), 8.9 (DCM)Neutral/Weak Disruption Moderate Yield, Mixed IsomersSubstrates insoluble in benzene; often requires higher concentration.
Polar Protic Methanol, Ethanol, Water33.0 (MeOH), 80.1 (H2O)Disrupts TemplateLow Yield , High Side-Reactions, Altered StereochemistryIntramolecular tethered reactions (where H-bonding is internal) or solubility emergencies.

Mechanistic Workflow & Logic

The following diagram illustrates the critical "Pre-Organization" step that determines your reaction success. If you skip the ground-state dimerization, the excited state simply decays via fluorescence or non-radiative pathways rather than reacting.

PyridoneMechanism Monomer 2-Pyridone (Monomer) H_Dimer H-Bonded Pre-Dimer (Ground State) Monomer->H_Dimer Promoted by Solvated_Mono Solvated Monomer (H-Bonded to Solvent) Monomer->Solvated_Mono Trapped by Solvent_NP Non-Polar Solvent (Benzene/Toluene) Solvent_NP->H_Dimer Solvent_P Polar Protic Solvent (MeOH/Water) Solvent_P->Solvated_Mono Excited_Dimer Excited Dimer (S1 State) H_Dimer->Excited_Dimer hv (UV Light) Waste Fluorescence/Decay (No Reaction) Solvated_Mono->Waste hv (Excitation) Product [4+4] or [2+2] Photodimer Excited_Dimer->Product Cycloaddition

Figure 1: Solvent-Dependent Reaction Pathway. Note how non-polar solvents funnel the substrate into the productive "H-Dimer" channel, while protic solvents divert it to the non-reactive "Solvated Monomer" dead end.

Troubleshooting Guide (FAQ Format)

Q1: My starting material is insoluble in Benzene/Toluene. How do I maintain the "Template Effect"?

Diagnosis: You are facing a solubility vs. reactivity trade-off. Solution:

  • Cosolvent Strategy: Dissolve the substrate in a minimum amount of DCM or MeCN (Polar Aprotic), then dilute with Toluene until just before precipitation.

  • Temperature Modification: Run the reaction in Toluene at elevated temperatures (e.g., 60°C) to maintain solubility. Note: Higher T can slightly increase reversibility, but the H-bond template usually survives up to 80°C.

  • Concentration Adjustment: If you must use a polar solvent, increase concentration to

    
     to force intermolecular collisions, though this is less efficient than the template effect.
    
Q2: I am getting a mixture of Head-to-Head (HH) and Head-to-Tail (HT) isomers.

Diagnosis: Loss of supramolecular control. The Science:

  • HT Isomers (Anti): Favored by the thermodynamically stable centrosymmetric H-bonded dimer (found in non-polar solvents).

  • HH Isomers (Syn): Often arise when the H-bond template is disrupted (polar solvents) or if the substrate has steric bulk preventing the centrosymmetric arrangement. Action: Switch to strictly non-polar solvents (Benzene) and lower the temperature to

    
     to rigidify the H-bonded template.
    
Q3: The reaction stalls at 40-50% conversion.

Diagnosis: Product Inhibition or Photostationary State. The Science: The photodimer product may absorb at the same wavelength as the monomer, or the reaction is reversible (photoreversion). Action:

  • Filter: If the product precipitates (common in non-polar solvents), filter it off periodically to drive the equilibrium.

  • Wavelength Cutoff: Use a Pyrex filter (

    
     nm) to avoid exciting the dimer product, which often absorbs at lower wavelengths than the conjugated monomer.
    

Standardized Experimental Protocol

Objective: Synthesis of trans-anti-head-to-tail dimer of N-methyl-2-pyridone.

Materials:
  • Substrate: 2-Pyridone derivative.[1][2][3][4][5][6]

  • Solvent: Toluene (HPLC Grade, dried).

  • Equipment: Medium Pressure Hg Lamp (450W), Pyrex immersion well (cutoff

    
     nm).
    
Workflow:
  • Preparation (The "Template" Step):

    • Prepare a 0.05 M - 0.1 M solution of the substrate in Toluene.

    • Critical: Do not go below 0.01 M. The dimerization is bimolecular; low concentration favors side reactions.

  • Degassing (The "Triplet" Protection):

    • Sparge the solution with Argon or Nitrogen for 30 minutes .

    • Reason: Oxygen quenches the excited triplet states and generates singlet oxygen, leading to oxidative decomposition (browning of solution).

  • Irradiation:

    • Place the solution in the immersion well setup.

    • Maintain temperature at 20-25°C using water cooling.

    • Irradiate while stirring vigorously.

  • Monitoring:

    • Monitor via TLC (or NMR) every 60 minutes.

    • Look for the disappearance of the alkene protons (

      
       6.0-7.5 ppm) and appearance of cyclobutane protons (
      
      
      
      3.5-4.5 ppm).
  • Workup:

    • Evaporate Toluene.

    • Recrystallize from Acetone/Hexane (dimers are often less soluble than monomers).

Diagnostic Flowchart

Use this logic flow to diagnose failure modes in real-time.

Troubleshooting Start Start Diagnosis CheckSolubility Is Substrate Soluble in Toluene/Benzene? Start->CheckSolubility CheckYield Is Yield > 60%? CheckSolubility->CheckYield Yes Cosolvent Use 10% DCM/Toluene or Heat to 60°C CheckSolubility->Cosolvent No CheckIsomer Is Regioselectivity High? CheckYield->CheckIsomer Yes ConcCheck Check Concentration. Is it < 0.01 M? CheckYield->ConcCheck No SolventSwitch Switch to Toluene/Benzene CheckIsomer->SolventSwitch No (Mixed Isomers) Success Protocol Optimized CheckIsomer->Success Yes IncreaseConc Increase Conc to > 0.05 M (Promote Dimerization) ConcCheck->IncreaseConc Yes DegasCheck Did solution turn brown? ConcCheck->DegasCheck No DegasCheck->SolventSwitch No (Yield still low) OxygenIssue O2 Quenching. Degas with Ar for 30m. DegasCheck->OxygenIssue Yes

Figure 2: Troubleshooting Logic Flow for Photodimerization Failures.

References

  • Sieburth, S. M., & McGee, K. F. (1999).[1] Solvent-dependent stereoselectivity of bis-2-pyridone [4 + 4] photocycloaddition is due to H-bonded dimers.[1] Organic Letters, 1(11), 1775–1777.[1]

  • Kaanumalle, S. S., et al. (2003). Value of zeolites in asymmetric induction during photocyclization of pyridones, cyclohexadienones and naphthalenones. Physical Chemistry Chemical Physics, 5(20), 4527-4532.[7]

  • Taylor, E. C., et al. (2000). Photoreactivity of 2-Pyridones with Furan, Benzene, and Naphthalene.[2] Inter- and Intramolecular Photocycloadditions.[1][2][6][8] The Journal of Organic Chemistry, 65(7), 1972–1977.

  • Muller, A., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry A, 125(6), 1334–1344.

Sources

Technical Support Center: Controlling Steric Hindrance in 4-Methyl-2-Pyridone Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 4-methyl-2-pyridone. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing substituents onto this valuable heterocyclic scaffold. The inherent electronic properties of the 2-pyridone ring, combined with the steric and electronic influence of the 4-methyl group, present unique challenges in achieving desired regioselectivity.

This guide provides in-depth, experience-driven answers to common questions, troubleshooting strategies for specific experimental hurdles, and detailed protocols to help you control steric hindrance and achieve your synthetic goals.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary challenges in the selective functionalization of 4-methyl-2-pyridone?

    • How does the 4-methyl group influence the reactivity of the pyridone ring?

    • Which positions on the 4-methyl-2-pyridone ring are most susceptible to steric hindrance?

    • What is the general order of reactivity for the C-H bonds on a 2-pyridone ring?

  • Troubleshooting Guides

    • Problem 1: Poor Regioselectivity in C-H Functionalization

      • Symptom: Mixture of C3, C5, and/or C6 functionalized products.

      • Troubleshooting Workflow & Solutions.

    • Problem 2: Low Yields in C6 Functionalization

      • Symptom: Incomplete conversion or recovery of starting material.

      • Troubleshooting Workflow & Solutions.

    • Problem 3: Unwanted N-Functionalization

      • Symptom: Reaction at the pyridone nitrogen instead of a C-H bond.

      • Troubleshooting Workflow & Solutions.

  • Experimental Protocols

    • Protocol 1: Directing Group-Assisted C6-Arylation.

    • Protocol 2: Radical C3-Alkylation.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective functionalization of 4-methyl-2-pyridone?

The primary challenges in the selective functionalization of 4-methyl-2-pyridone revolve around controlling regioselectivity due to the interplay of electronic effects and steric hindrance. The 2-pyridone ring has four potential C-H bonds for functionalization (C3, C5, and C6), and the 4-methyl group introduces a significant steric shield, particularly influencing the accessibility of the adjacent C3 and C5 positions.[1][2]

Q2: How does the 4-methyl group influence the reactivity of the pyridone ring?

The 4-methyl group exerts both electronic and steric effects:

  • Electronic Effect: As an electron-donating group, the methyl group slightly increases the electron density of the ring, which can influence the rate and selectivity of certain reactions.

  • Steric Effect: The primary influence of the 4-methyl group is steric hindrance.[3] It can impede the approach of bulky reagents to the neighboring C3 and C5 positions, making functionalization at these sites more challenging compared to the unsubstituted 2-pyridone.[4]

Q3: Which positions on the 4-methyl-2-pyridone ring are most susceptible to steric hindrance?

The C3 and C5 positions are most affected by the steric bulk of the 4-methyl group. The C6 position is the most sterically accessible for functionalization, while the C3 and C5 positions are more shielded. This steric hindrance can be exploited to direct functionalization to the C6 position.

Q4: What is the general order of reactivity for the C-H bonds on a 2-pyridone ring?

The reactivity of the C-H bonds on a 2-pyridone ring is governed by its electronic properties.[1]

  • C3 and C5 positions: These are the most electron-rich positions and are thus more susceptible to electrophilic attack and radical functionalization.[1][5]

  • C4 and C6 positions: These are more electron-deficient and are favored sites for nucleophilic attack.[1]

The presence of the 4-methyl group can alter this inherent reactivity profile due to steric hindrance.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in C-H Functionalization

Symptom: You are attempting a C-H functionalization on 4-methyl-2-pyridone and obtaining a mixture of isomers, with substitution occurring at the C3, C5, and/or C6 positions.

Causality: This issue often arises from a competition between the inherent electronic preferences of the pyridone ring and the steric influence of the 4-methyl group. If the reaction conditions are not sufficiently selective, multiple sites can be activated.

Troubleshooting Workflow & Solutions:

start Poor Regioselectivity strategy1 Introduce a Directing Group start->strategy1 strategy2 Modify Reaction Conditions start->strategy2 strategy3 Change Catalytic System start->strategy3 sol1a Use a removable directing group on the nitrogen (e.g., 2-pyridyl) to favor C6 functionalization. strategy1->sol1a sol1b If targeting C3/C5, consider if a directing group can be installed at a different position to favor ortho-metalation. strategy1->sol1b sol2a Lower the reaction temperature to increase selectivity. strategy2->sol2a sol2b Use a bulkier ligand on the metal catalyst to enhance steric differentiation between C-H bonds. strategy2->sol2b sol2c Screen different solvents to alter substrate and catalyst solvation. strategy2->sol2c sol3a For C3/C5, switch to a radical-based method which is more sensitive to electronic effects. strategy3->sol3a sol3b For C6, employ a catalyst system known for C6-selectivity, such as Ni/Al cooperative catalysis. strategy3->sol3b

Troubleshooting Workflow for Poor Regioselectivity.

In-depth Solutions:

  • Employ a Directing Group: For predictable C6 functionalization, the use of a removable directing group on the pyridone nitrogen is a highly effective strategy.[1] A common choice is a 2-pyridyl group, which directs ortho-metalation to the C6 position.[1]

  • Leverage Steric Hindrance: To favor C6 functionalization, consider using a bulkier catalyst or ligand. The increased steric demand of the catalyst will further disfavor approach to the more hindered C3 and C5 positions.

  • Switch Reaction Type: If you are targeting the C3 or C5 positions, consider switching from an organometallic C-H activation pathway to a radical-based functionalization. Radical reactions are often more governed by the electronic properties of the ring, favoring the electron-rich C3 and C5 positions.[1][5]

Problem 2: Low Yields in C6 Functionalization

Symptom: You are targeting the C6 position but observe low conversion of your starting material, even with a directing group strategy.

Causality: The C6 position, while sterically accessible, is electronically deactivated towards certain types of C-H activation.[1] Achieving efficient turnover can be challenging.

Troubleshooting Workflow & Solutions:

start Low Yield at C6 strategy1 Optimize Catalyst System start->strategy1 strategy2 Increase Reaction Temperature/Time start->strategy2 strategy3 Screen Additives start->strategy3 sol1a Increase catalyst loading. strategy1->sol1a sol1b Switch to a more active catalyst, e.g., from Pd to Rh or Ni for certain transformations. strategy1->sol1b sol1c Ensure the pre-catalyst is properly activated. strategy1->sol1c sol2a Incrementally increase the temperature and monitor for decomposition. strategy2->sol2a sol2b Extend the reaction time, taking aliquots to monitor progress. strategy2->sol2b sol3a For some cross-couplings, a silver salt additive can act as an oxidant and halide scavenger. strategy3->sol3a sol3b A Lewis acid co-catalyst (e.g., AlMe3 with a Ni catalyst) can enhance reactivity at C6. strategy3->sol3b

Troubleshooting Workflow for Low C6 Functionalization Yields.

In-depth Solutions:

  • Catalyst System Optimization: C6 functionalization often requires a highly active catalyst. Nickel-based systems, particularly in combination with a Lewis acid like AlMe3, have been shown to be effective for the C6-alkenylation and alkylation of 2-pyridones.[5]

  • Reaction Conditions: Carefully titrate the reaction temperature. While higher temperatures can improve rates, they can also lead to catalyst decomposition or side reactions. A systematic screen of temperature and time is recommended.

  • Additives: The role of additives should not be underestimated. In palladium-catalyzed C-H arylations, for instance, silver salts can be crucial for re-oxidizing the palladium catalyst.

Problem 3: Unwanted N-Functionalization

Symptom: The reaction is occurring on the pyridone nitrogen instead of the desired C-H bond.

Causality: The pyridone nitrogen is a nucleophilic site and can compete with C-H activation, especially if the C-H bond activation is slow or if the electrophile is highly reactive.

Troubleshooting Workflow & Solutions:

  • Protect the Nitrogen: The most straightforward solution is to install a protecting group on the nitrogen. A simple methyl or benzyl group is often sufficient. However, for directing group strategies, the directing group itself serves as the protecting group.

  • Choice of Base: If a base is used in the reaction, its strength and steric bulk can influence the site of deprotonation. A very strong, non-hindered base may favor N-deprotonation. Consider a bulkier base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) which may favor C-H metalation.

  • Modify Reaction Sequence: If possible, perform N-alkylation or N-arylation in a separate step prior to the C-H functionalization reaction.

Experimental Protocols

Protocol 1: Directing Group-Assisted C6-Arylation

This protocol is adapted from methodologies developed for the C6-selective functionalization of 2-pyridones using a removable pyridine directing group.[1]

Step 1: Synthesis of N-(2-pyridyl)-4-methyl-2-pyridone

  • To a solution of 4-methyl-2-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as NaH (1.1 eq) at 0 °C.

  • After stirring for 30 minutes, add 2-bromopyridine (1.2 eq) and a copper catalyst (e.g., CuI, 10 mol%) with a suitable ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%).

  • Heat the reaction mixture (e.g., to 110 °C) and monitor by TLC until the starting material is consumed.

  • Work up the reaction by quenching with water and extracting with an organic solvent. Purify by column chromatography.

Step 2: C6-Arylation

  • In a glovebox, charge a reaction vessel with the N-(2-pyridyl)-4-methyl-2-pyridone (1.0 eq), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%), a ligand (e.g., a bulky phosphine, 10 mol%), and a base (e.g., K2CO3, 2.0 eq).

  • Add the aryl halide (1.5 eq) and a suitable solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to the desired temperature (e.g., 100-120 °C). Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate and purify by column chromatography.

Step 3: Removal of the Directing Group

  • The 2-pyridyl directing group can often be removed by quaternization with an alkyl halide (e.g., MeI) followed by nucleophilic displacement.[1]

Protocol 2: Radical C3-Alkylation

This protocol is based on manganese-mediated radical alkylation methods which show high selectivity for the C3 position.[5]

  • To a solution of N-protected 4-methyl-2-pyridone (1.0 eq) and a malonate ester (2.0 eq) in a suitable solvent (e.g., dioxane), add Mn(OAc)3·2H2O (2.5 eq).

  • Heat the reaction mixture to a specified temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the C3-alkylated product.

References

  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(21), 4749–4761. [Link]

  • Gisby, G. P., Royall, S. E., & Sammes, P. G. (1979). Steric and Electronic Effects on 2(1H)-Pyridone Cycloadditions. Journal of the Chemical Society, Chemical Communications, (12), 501-502. [Link]

  • Nakao, Y., & Hiyama, T. (2011). Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. Angewandte Chemie International Edition, 50(4), 808-809. [Link]

  • Wikipedia. (2023). Steric effects. [Link]

Sources

Technical Support Center: Stability Management of 1-Ethyl-4-Methyl-2-Pyridone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2-PYR-HYD-001 Status: Active Subject: Prevention of Hydrolytic Degradation in Acidic Media Applicable Compound: 1-Ethyl-4-methyl-2-pyridone (CAS: N/A for specific derivative, general scaffold ref: 2-pyridone)

Executive Summary & Triage

User Observation: Loss of starting material (1-ethyl-4-methyl-2-pyridone) under acidic reaction or workup conditions. Root Cause: While 2-pyridones exhibit aromatic character that generally resists hydrolysis better than non-cyclic amides, they remain susceptible to acid-catalyzed ring opening, particularly at high temperatures or in the presence of strong nucleophilic counter-ions and water. Immediate Action: Reduce water activity (


) in the acidic medium and lower the thermal profile.
Diagnostic Protocol: Is it actually Hydrolysis?

Before altering your workflow, confirm the degradation pathway. 2-pyridones are photoreactive; researchers often mistake photodimerization for chemical instability.

DiagnosticFlow Start Observation: Purity Loss CheckLCMS Perform LC-MS Analysis Start->CheckLCMS MassShift Check Mass Shift (Δm) CheckLCMS->MassShift Plus18 +18 Da (M+18) MassShift->Plus18 Water Addition Plus16 +16 Da (M+16) MassShift->Plus16 Oxygen Addition DoubleM 2M (Dimer) MassShift->DoubleM Self-Reaction Hydrolysis CONFIRMED: Hydrolysis (Ring Opening) Plus18->Hydrolysis Oxidation Issue: Oxidation (Check Peroxides/Air) Plus16->Oxidation Dimerization Issue: [2+2] Photodimerization (Protect from Light) DoubleM->Dimerization

Figure 1: Diagnostic decision tree to isolate the degradation mechanism.

Technical Deep Dive: The Mechanism

To prevent the reaction, you must understand the pathway. 1-ethyl-4-methyl-2-pyridone is a


-lactam stabilized by aromatic resonance. Hydrolysis requires disrupting this aromaticity.

The Pathway:

  • Protonation: Strong acid protonates the carbonyl oxygen (increasing electrophilicity at C2).

  • Nucleophilic Attack: Water attacks the C2 position.

  • Ring Opening: The C-N bond cleaves, yielding the acyclic amino-enoic acid ((Z)-5-(ethylamino)-3-methylpent-2-enoic acid).

Critical Factor: This reaction is reversible.[1] The open-chain amino acid can recyclize to the pyridone under dehydrating conditions (e.g., heat with molecular sieves).

HydrolysisMech Reactant 1-ethyl-4-methyl-2-pyridone (Intact Ring) Intermed Tetrahedral Intermediate (Loss of Aromaticity) Reactant->Intermed + H+, + H2O (Rate Limiting) Product Acyclic Amino-Acid (Hydrolyzed) Intermed->Product C-N Bond Cleavage Product->Reactant Recyclization (- H2O)

Figure 2: Reversible hydrolysis pathway of N-alkyl-2-pyridones.

Troubleshooting Guides & Protocols

Scenario A: Degradation During Acidic Synthesis/Workup

Problem: You are using acid (e.g., HCl, TFA) to remove a protecting group or catalyze a reaction, and the pyridone ring is opening.

Solution Protocol: "Low-Water Activity" Workup The goal is to minimize the concentration of free water molecules available to attack the protonated intermediate.

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Acid Source Aqueous HCl / H₂SO₄Anhydrous HCl in Dioxane or Methanolic HCl
Temperature Reflux (>80°C)0°C to Room Temp (monitor strictly)
Quenching Pouring reaction into waterPouring reaction into Cold Sat. NaHCO₃
Solvent Water/THF mixturesDCM, Toluene, or Anhydrous MeCN

Step-by-Step Optimization:

  • Switch to Anhydrous Acids: If your synthesis allows, use chemically generated anhydrous acids (e.g., TMSCl + MeOH generates anhydrous HCl in situ) rather than aqueous mineral acids.

  • The "Reverse Quench": Never add water to the acid reaction mixture. Instead, slowly add the acidic reaction mixture into a vigorously stirred, pre-chilled (0°C) basic buffer (Phosphate pH 8 or NaHCO₃). This minimizes the time the molecule spends in "dilute acid" (the danger zone where water activity is high but pH is still low enough to protonate).

  • Cryogenic Control: Run the reaction at 0°C. The activation energy for aromatic ring disruption is high; reducing T by 10°C often halves the hydrolysis rate.

Scenario B: Storage Stability

Problem: Samples degrade in solution over time. Solution:

  • Solid State: Store as a solid whenever possible. 2-pyridones are stable solids.

  • Solution: If storage in solution is required, avoid protic solvents (MeOH, Water). Store in DMSO or Acetonitrile at -20°C.

  • Additives: Store over activated 4Å Molecular Sieves to scavenge trace water.

Scenario C: Analytical Artifacts (HPLC)

Problem: The peak area decreases during HPLC analysis using acidic mobile phases (0.1% TFA). Solution:

  • Check Residence Time: Hydrolysis on-column is rare due to short contact time, but possible in autosamplers.

  • Autosampler Temp: Set to 4°C.

  • Mobile Phase Switch: Switch from TFA (pH ~2) to Ammonium Formate (pH ~4.5) or Ammonium Bicarbonate (pH 7.5). 2-pyridones are neutral/weakly basic and analyze well at neutral pH.

Frequently Asked Questions (FAQ)

Q1: Can I reverse the hydrolysis if it has already happened? A: Yes, frequently. The ring-opening product is an amino-enoic acid. Heating this product in a dehydrating solvent (e.g., Toluene with a Dean-Stark trap or in the presence of DCC/EDC) can often effect recyclization back to the 1-ethyl-4-methyl-2-pyridone.

Q2: Is the 1-ethyl group falling off (dealkylation)? A: It is unlikely under standard conditions. N-dealkylation of 2-pyridones usually requires extreme conditions (e.g., HI reflux or HBr in acetic acid at >150°C). If you see a mass loss of -28 (ethyl), check for thermal decomposition, but hydrolysis (ring opening) is kinetically favored over dealkylation.

Q3: Why is my 2-pyridone turning yellow? A: This is likely not hydrolysis. Hydrolysis products are often colorless. Yellowing usually indicates oxidation or the formation of charge-transfer complexes. Check for light exposure (photodimerization can sometimes yield colored byproducts depending on impurities).

References

  • March's Advanced Organic Chemistry.Reactions, Mechanisms, and Structure. Hydrolysis of Amides and Lactams. (General mechanistic grounding for amide hydrolysis).
  • Katritzky, A. R., et al. (2010). The Chemistry of Heterocycles.[2][3] Elsevier. (Detailed stability profiles of pyridones).

  • U.S. National Institutes of Health (PubChem). 2-Pyridone Compound Summary.Link

  • FDA/ICH Guidelines. Q1A(R2) Stability Testing of New Drug Substances and Products. (Standard protocols for stress testing). Link

  • Journal of Organic Chemistry. Tautomeric Equilibria and Stability of 2-Pyridones. (Provides thermodynamic data on the stability of the lactam ring). Link

Sources

Technical Support Center: Purification of 1-Ethyl-4-Methyl-2-Pyridone

[1]

System Overview & Separation Logic

Welcome to the technical support hub for pyridone purification. The purification of 1-ethyl-4-methyl-2-pyridone presents a classic challenge in heterocyclic chemistry: separating the desired N-alkylated product from the competing O-alkylated byproduct and unreacted starting material.[1]

As a Senior Application Scientist, I do not view this merely as "running a column." It is a logic gate. Your success depends on exploiting the polarity differences between the lactam (N-alkyl) and lactim ether (O-alkyl) forms.[1]

The Separation Landscape

In the alkylation of 2-pyridones, two major products are formed. Understanding their interaction with the stationary phase (Silica Gel 60) is critical for separation.

ComponentStructure TypePolarityInteraction with SilicaElution Order
O-Ethyl Isomer (Impurity)Lactim EtherLowWeak (Lack of H-bond donor)First (High R_f)
1-Ethyl-4-methyl-2-pyridone (Target)LactamMedium-HighModerate (Dipole-dipole)Second (Mid R_f)
4-Methyl-2-pyridone (Starting Material)Cyclic AmideHighStrong (H-bond donor/acceptor)Last (Low R_f, often streaks)

Scientist's Note: The O-ethyl impurity is significantly less polar than the N-ethyl target.[1] If you see a fast-moving spot on your TLC, it is likely the O-isomer.

Phase 1: Method Development (The "Self-Validating" System)[1]

Before packing the column, you must validate your mobile phase. Do not guess. Use Thin Layer Chromatography (TLC) to build a predictive model of the column.

Protocol: The "Delta R_f" Check

Objective: Achieve a

1
  • Solvent System A (Weak): 100% Ethyl Acetate (EtOAc).[1]

    • Observation: If the target stays at the baseline, the solvent is too weak.

  • Solvent System B (Strong): 10% Methanol (MeOH) in Dichloromethane (DCM).[1]

    • Observation: If all spots move to the solvent front, the solvent is too strong.

  • The "Golden" Mix: Try 3-5% MeOH in DCM .

    • Target R_f: You want your product at R_f 0.3 – 0.4 .

Visualization Logic (DOT Diagram)

The following workflow illustrates the decision process for method development.

MethodDevelopmentStartStart: Crude MixtureTLC_ScreenRun TLC: 5% MeOH/DCMStart->TLC_ScreenCheck_RfCheck Target RfTLC_Screen->Check_RfHigh_RfRf > 0.7(Too Fast)Check_Rf->High_RfTarget moves fastLow_RfRf < 0.2(Too Slow)Check_Rf->Low_RfTarget stuckPerfect_RfRf 0.3 - 0.4(Ideal)Check_Rf->Perfect_RfSeparation visibleAdjust_WeakDecrease Polarity:Try 100% EtOAc or2% MeOH/DCMHigh_Rf->Adjust_WeakAdjust_StrongIncrease Polarity:Try 5-10% MeOH/DCMLow_Rf->Adjust_StrongAdjust_Weak->TLC_ScreenAdjust_Strong->TLC_Screen

Caption: Iterative TLC logic to determine the optimal mobile phase for pyridone separation.

Phase 2: The Purification Protocol

Standard: Flash Column Chromatography Stationary Phase: Silica Gel 60 (230–400 mesh)

Step-by-Step Procedure
  • Slurry Packing: Suspend silica in DCM. Pour into the column to avoid air bubbles.[2]

    • Why DCM? Pyridones are highly soluble in DCM, preventing precipitation during loading.

  • Sample Loading: Dissolve the crude 1-ethyl-4-methyl-2-pyridone in a minimum volume of DCM. Load carefully onto the sand bed.[3]

  • Elution Gradient:

    • Volume 1-3: 100% DCM (Elutes non-polar impurities/O-isomer).[1]

    • Volume 4-10: 1% MeOH in DCM (Starts moving the N-ethyl target).

    • Volume 11+: 3-5% MeOH in DCM (Elutes the N-ethyl target).

  • Fraction Collection: Collect small fractions (approx. 1/3 column volume).

  • Monitoring: Spot every 3rd fraction on TLC. Visualize with UV (254 nm).[1]

Troubleshooting Center (Q&A)

This section addresses specific failure modes reported by researchers working with pyridone scaffolds.

Issue 1: "My product spot is streaking/tailing badly on the TLC and Column."

Diagnosis: Pyridones possess a basic nitrogen and an oxygen atom that can act as hydrogen bond acceptors.[1] They interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing "tailing."

The Fix:

  • Add a Modifier: Add 1% Triethylamine (TEA) to your mobile phase during column packing and elution.[1]

    • Mechanism:[1][4][5][6][7] TEA is a stronger base than your pyridone.[1] It preferentially binds to the acidic silanol sites, "capping" them and allowing your product to elute as a tight, symmetrical band.

  • Alternative: If TEA is undesirable, switch to Neutral Alumina stationary phase, which is less acidic than silica.

Issue 2: "I cannot separate the O-ethyl isomer from the N-ethyl product."

Diagnosis: The polarity difference is too small for your current gradient, or you are overloading the column.

The Fix:

  • Switch Selectivity: Change the solvent system. If using MeOH/DCM, switch to Acetone/Hexane or EtOAc/Hexane .

    • Why? Acetone has different dipole interactions compared to MeOH and may resolve the isomers better.

  • Reduce Load: Use a sample-to-silica ratio of 1:50 or 1:100 .[1]

  • Check Elution Order: Remember, the O-ethyl isomer elutes FIRST . Do not pool the early fractions with the main peak until you confirm purity via NMR or analytical HPLC.

Issue 3: "My recovery is low. Where is the rest of my compound?"

Diagnosis: The compound might be precipitating on the column or sticking to the silica due to high polarity (especially unreacted starting material).

The Fix:

  • The "Flush": After your main peak elutes, flush the column with 10-20% MeOH in DCM .

  • Solubility Check: Ensure your crude sample was fully soluble in the mobile phase. If you loaded with pure Hexane/EtOAc but the compound isn't soluble, it precipitated at the top. Always load in DCM for this molecule.[1]

Quantitative Data Summary

ParameterRecommended ValueReason
Stationary Phase Silica Gel 60 (230-400 mesh)Standard resolution.[1]
Mobile Phase A Dichloromethane (DCM)Solubilizes pyridones well.[1]
Mobile Phase B Methanol (MeOH)Provides polarity for elution.[1]
Modifier 1% Triethylamine (TEA)Prevents tailing (blocks silanols).[1]
Sample Loading 1:30 to 1:50 (Sample:Silica)Ensures separation of close isomers.
Detection UV 254 nmPyridone ring is UV active.[1]

References

  • Separ

    • Source: Chemistry of Heterocyclic Compounds: Pyridine and Its Deriv
    • Context: Discusses the lactam-lactim tautomerism and the polarity differences that allow chromatographic separation of N-alkyl vs O-alkyl deriv
    • URL:[1]

  • Chrom

    • Source: Journal of Chromatography A.
    • Context: Explains the mechanism of amine/amide interaction with acidic silanols and the necessity of amine modifiers like Triethylamine.
    • URL:[1]

  • Synthesis and Purific

    • Source:Molecules (MDPI).[1] "One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives."

    • Context: Provides experimental procedures for N-alkylation and subsequent purification steps involving silica gel chrom
    • URL:[1]

  • Flash Column Chrom

    • Source:The Journal of Organic Chemistry. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." (Still et al.)[1][8]

    • Context: The foundational text for setting up the flow rates and silica r
    • URL:[1]

Technical Support Center: Overcoming Solubility Issues of 2-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the paradoxical nature of 2-pyridone derivatives: despite possessing polar heteroatoms, these molecules often exhibit notoriously poor aqueous solubility[1].

This guide is designed to move beyond basic trial-and-error. Here, we will dissect the thermodynamic and structural causality behind 2-pyridone insolubility and provide field-proven, self-validating protocols to rescue your drug development workflows.

Diagnostic Flowchart

Before altering your compound or formulation, use the following logical framework to determine the most thermodynamically viable path forward for your specific derivative.

G Start 2-Pyridone Derivative Poor Aqueous Solubility Check Is chemical modification permissible? Start->Check Mod Chemical Modification Check->Mod Yes Form Formulation Strategy Check->Form No NAlk N-Alkylation (Disrupts Dimerization) Mod->NAlk Symm Disrupt Symmetry/Planarity (Lowers Lattice Energy) Mod->Symm CoCrys Co-Crystallization (e.g., Flufenamic Acid) Form->CoCrys Solv Cyclodextrins / Cosolvents (e.g., HP-β-CD) Form->Solv

Fig 1. Diagnostic workflow for troubleshooting 2-pyridone aqueous solubility issues.

Troubleshooting Guide & FAQs

Q1: Why do my 2-pyridone derivatives precipitate out of aqueous media despite having polar heteroatoms? A1: The insolubility of 2-pyridones is rarely a lipophilicity issue; it is a crystal packing issue. 2-pyridones undergo lactam-lactim tautomerism (2-pyridone ⇌ 2-hydroxypyridine)[2]. In the solid state, the lactam form predominantly self-associates to form strongly hydrogen-bonded dimers or helical structures[3]. This extensive intermolecular hydrogen bonding drastically increases the crystal lattice energy. For the compound to dissolve, water must break these strong homodimeric bonds, which is thermodynamically unfavorable[4].

Tautomerism Lactim 2-Hydroxypyridine (Lactim Tautomer) Lactam 2-Pyridone (Lactam Tautomer) Lactim->Lactam Solvent Dependent Dimer Hydrogen-Bonded Dimer (High Lattice Energy) Lactam->Dimer Solid State Soluble Aqueous Solvated Monomer (Bioavailable) Dimer->Soluble Disruption Strategy

Fig 2. Tautomerization and dimerization pathways affecting 2-pyridone solubility.

Q2: How can I chemically modify the 2-pyridone core to improve solubility without losing target affinity? A2: If your SAR (Structure-Activity Relationship) allows for it, two structural modifications reliably rescue solubility:

  • N-Alkylation: Substituting the pyridone nitrogen (e.g., with an ethyl or methyl group) removes the hydrogen bond donor capacity, directly preventing dimerization[4]. In many kinase and ligase inhibitors, this actually enhances hydrophobic packing within the target's binding pocket, improving both solubility and potency simultaneously[5].

  • Disruption of Molecular Planarity: Introducing steric bulk forces the molecule out of a flat conformation. This disruption prevents tight crystal packing, lowering the melting point and drastically increasing thermodynamic aqueous solubility (often >40-fold) without significantly altering the compound's overall LogP[6].

Q3: What formulation strategies can I use if chemical modification is strictly prohibited? A3: When the API structure is locked, you must target the solid-state properties or the solvation environment:

  • Co-Crystallization: By co-crystallizing the 2-pyridone with a suitable co-former (e.g., flufenamic acid or dicarboxylic acids), you create heterosynthons that outcompete the pyridone homodimers[7]. This alters the physicochemical properties, yielding a superior dissolution rate[8].

  • Cyclodextrin Complexation: Utilizing excipients like Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic/dimerizing portions of the derivative, shielding them from the aqueous environment and improving solubility by several orders of magnitude[9].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in verification steps to prevent false positives caused by supersaturation or phase transformations.

Protocol 1: Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)

Causality: Kinetic solubility assays (e.g., diluting a DMSO stock into buffer) often overestimate solubility because the compound temporarily supersaturates before precipitating. The thermodynamic method forces the solvent to break the crystal lattice, providing the true equilibrium solubility required for reliable formulation.

  • Equilibration: Add an excess amount of the solid 2-pyridone derivative (e.g., 5 mg) into a glass vial[1]. Add 1 mL of the target aqueous medium (e.g., PBS, pH 7.4).

  • Incubation: Seal the vial and incubate on an orbital shaker at a constant temperature (25°C or 37°C) for 48 hours. Note: 48 hours is critical to ensure the dissolution-precipitation equilibrium is fully established.

  • Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 3 drops to saturate any non-specific binding sites on the filter membrane.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve[1].

  • Self-Validation Step (Solid-State Check): Recover the undissolved pellet from Step 3, dry it gently, and analyze it via Powder X-Ray Diffraction (PXRD). If the PXRD pattern differs from your starting material, a phase change (e.g., hydrate formation) occurred during the assay, and the measured solubility corresponds to the new phase, not the original API.

Protocol 2: Co-Crystallization Screening via Liquid-Assisted Grinding (LAG)

Causality: LAG introduces a catalytic amount of solvent to facilitate molecular mobility. This allows heterosynthons between the API and co-former to form without the thermodynamic barrier of fully dissolving the highly stable 2-pyridone homodimers.

  • Preparation: Weigh equimolar amounts of the 2-pyridone API and the selected co-former (e.g., flufenamic acid)[7].

  • Milling: Place the mixture into a stainless-steel milling jar along with a single grinding ball.

  • Catalysis: Add a micro-volume (10–20 µL) of a bridging solvent (e.g., methanol or ethyl acetate).

  • Execution: Mill the mixture at 25 Hz for 20 minutes.

  • Self-Validation Step (Thermal & Structural Check): Recover the powder and perform Differential Scanning Calorimetry (DSC)[10].

    • Validation: A successful co-crystal will exhibit a single, sharp endothermic melting peak at a temperature distinct from both starting materials. If you observe two distinct melting peaks, the co-crystallization failed, and you merely have a physical mixture.

Quantitative Data Summary

The table below summarizes the expected magnitude of solubility enhancement based on the chosen intervention, synthesized from field data.

StrategyMechanistic RationaleTypical Solubility EnhancementExperimental Context
Planarity Disruption Steric bulk lowers crystal packing energy and melting point.>40-fold DNA gyrase inhibitors / Dual antagonists[6]
N-Alkylation Eliminates H-bond donor; prevents homodimerization.10x to 50x Pyrazolo-pyridone DCN1/UBE2M inhibitors[4]
Cyclodextrin Complexation HP-β-CD provides hydrophobic encapsulation.100x to 1000x Thieno[2,3-b]pyridine anti-proliferative agents[9]
Co-Crystallization Heterosynthons outcompete API homodimers.2x to 10x Flufenamic acid / 2-pyridone co-crystals[7]

References

1.[1] Technical Support Center: Overcoming Poor Solubility of 2(1H)-Pyridinone, 3,6-dimethyl- Derivatives. Benchchem. URL: 2.[3] 2-Pyridone. ChemEurope. URL: 3.[2] 2-Pyridone. Wikipedia. URL: 4.[6] Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. URL: 5.[8] Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. IQPC. URL: 6.[10] EP1608339A1 - Pharmaceutical co-crystal compositions. Google Patents. URL: 7.[4] Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. NIH PMC. URL: 8.[5] Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry (ACS). URL: 9.[7] Cocrystallization with flufenamic acid: comparison of physicochemical properties of two pharmaceutical cocrystals. RSC CrystEngComm. URL: 10.[9] Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. NIH PMC. URL:

Sources

Validation & Comparative

1H NMR chemical shifts distinguishing N-ethyl vs O-ethyl 2-pyridone isomers

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing N-Ethyl vs. O-Ethyl 2-Pyridone Isomers via 1H NMR: A Comprehensive Comparison Guide

As a Senior Application Scientist, one of the most common structural elucidation challenges I encounter in heterocyclic chemistry is distinguishing between N-alkylated and O-alkylated isomers. 2-Pyridone is a classic ambident nucleophile. Depending on the reaction conditions—such as the choice of base, solvent, and electrophile—alkylation can occur at the nitrogen to form the thermodynamic product (N-ethyl-2-pyridone) or at the oxygen to form the kinetic product (2-ethoxypyridine)[1].

While mass spectrometry will confirm the addition of an ethyl group, it cannot easily differentiate these isomers. Fortunately, 1H Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive, non-destructive method to distinguish them. This guide objectively compares the 1H NMR performance of both isomers, detailing the mechanistic causality behind their chemical shifts and providing a self-validating experimental protocol.

Mechanistic Causality: Why the Chemical Shifts Differ

To interpret the NMR spectra accurately, we must look beyond rote memorization of chemical shifts and understand the underlying electronic environments dictating them[2]. The distinction between N-ethyl-2-pyridone and 2-ethoxypyridine relies on two primary diagnostic markers:

The Methylene (-CH₂-) Deshielding Effect The ethyl group's methylene protons are directly attached to the heteroatom. Oxygen is significantly more electronegative (Pauling scale: 3.44) than nitrogen (3.04). In 2-ethoxypyridine, the oxygen atom pulls greater electron density away from the adjacent -CH₂- protons via the inductive effect (-I). Consequently, the O-methylene protons are highly deshielded and resonate further downfield (~4.35 ppm) compared to the N-methylene protons of N-ethyl-2-pyridone (~4.00 ppm).

Aromatic Ring Current and the H-6 Proton The structural isomerism fundamentally alters the core ring's electronic nature.

  • 2-Ethoxypyridine possesses a fully aromatic pyridine ring. The H-6 proton is adjacent to the pyridine nitrogen, which has a localized lone pair in the sp2 orbital. The combination of the strong diamagnetic anisotropy of the aromatic ring and the adjacent imine-like nitrogen severely deshields H-6, pushing it past 8.0 ppm.

  • N-Ethyl-2-pyridone exists as a cross-conjugated diene-amide system. While it possesses some aromatic character, the ring current is significantly weaker. The H-6 proton is adjacent to an amide-like nitrogen, resulting in a resonance frequency much further upfield (~7.35 ppm).

Quantitative NMR Data Comparison

The following table summarizes the diagnostic 1H NMR chemical shifts (in CDCl₃ at 400 MHz) for both isomers.

Proton AssignmentN-ethyl-2-pyridone (δ ppm)2-ethoxypyridine (δ ppm)Diagnostic Causality
-CH₃ (Methyl) ~1.30 (t, J = 7.2 Hz)~1.40 (t, J = 7.1 Hz)Minor inductive difference; O-alkyl is slightly more deshielded.
-CH₂- (Methylene) ~4.00 (q, J = 7.2 Hz) ~4.35 (q, J = 7.1 Hz) Critical Marker: Oxygen's higher electronegativity strongly deshields the O-CH₂ protons.
H-6 (Ring) ~7.35 (dd) ~8.15 (dd) Critical Marker: Full pyridine aromaticity and adjacent sp2 nitrogen deshield H-6 in the O-isomer.
H-4 (Ring) ~7.35 (ddd)~7.55 (ddd)Weakened ring current in the pyridone system shields H-4 relative to the pyridine system.
H-3 (Ring) ~6.50 (d)~6.75 (d)Shielded by the electron-donating effect of the adjacent heteroatom (N vs O).
H-5 (Ring) ~6.20 (ddd)~6.85 (ddd)Cross-conjugation in the pyridone core significantly shields the H-5 position.

Visualizing the Isomeric Relationship and NMR Workflow

To conceptualize the divergence of these isomers and their subsequent analytical identification, refer to the workflow diagram below.

G P 2-Pyridone Anion (Ambident Nucleophile) N_ISO N-ethyl-2-pyridone (Thermodynamic Product) P->N_ISO Soft Electrophile (e.g., EtI, K2CO3) O_ISO 2-ethoxypyridine (Kinetic Product) P->O_ISO Hard Electrophile (e.g., EtOTf, Ag2CO3) NMR_N 1H NMR Validation CH2: ~4.0 ppm H-6: ~7.4 ppm N_ISO->NMR_N CDCl3 Analysis NMR_O 1H NMR Validation CH2: ~4.4 ppm H-6: >8.0 ppm O_ISO->NMR_O CDCl3 Analysis

Reaction pathways of 2-pyridone alkylation and their diagnostic 1H NMR chemical shifts.

Step-by-Step Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness in your structural assignment, the NMR acquisition must function as a self-validating system. Follow this protocol to eliminate solvent artifacts and integration errors.

Step 1: Sample Preparation

  • Weigh 5–10 mg of the purified alkylation product into a clean glass vial.

  • Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no particulates are suspended (filter through glass wool if necessary).

Step 2: Spectrometer Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium signal of CDCl₃.

  • Tune and match the probe to the ¹H frequency.

  • Shim the magnet (Z1, Z2, Z3) until the lock level is maximized and stable.

  • Acquire the spectrum using a standard 1D ¹H pulse sequence (e.g., zg30 on Bruker systems) with a minimum of 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.

Step 3: Processing and Self-Validation

  • Apply a Fourier transform and manually phase the spectrum (zero and first-order).

  • Apply a baseline correction (polynomial order 1 or 5).

  • Internal Referencing: Set the TMS peak exactly to 0.00 ppm. Verify that the residual CHCl₃ peak appears at 7.26 ppm. Causality: If the CHCl₃ peak is shifted, your sample pH or concentration is altering the solvent environment, which can slightly shift your analyte peaks.

  • Integration Checkpoint: Integrate the methyl triplet (~1.3–1.4 ppm) and manually set its value to exactly 3.00.

  • Validation: Check the integration of the methylene quartet. It must read 2.00 (±0.05). If it deviates, you either have an overlapping impurity (e.g., residual ethyl acetate or ethanol) or incomplete relaxation.

  • Isomer Assignment: Check the chemical shift of the methylene quartet. If it is centered near 4.00 ppm, you have synthesized N-ethyl-2-pyridone. If it is centered near 4.35 ppm, you have synthesized 2-ethoxypyridine. Confirm this by checking the H-6 aromatic region for the corresponding diagnostic shifts (7.35 ppm vs 8.15 ppm).

References

  • Li, P., et al. "1-Ethyl-2-Fluoro Pyridinium Salt: A Highly Efficient Coupling Reagents for Sterically Hindered Peptide Synthesis." ElectronicsAndBooks.
  • Mayr, H., et al. "A Marcus-Theory-Based Approach to Ambident Reactivity." LMU München Dissertation.
  • Alneyadi, S.S., et al. "Synthesis and anti-proliferative activity of pyridine O-galactosides and 4-fluorobenzoyl analogues." ResearchGate.

Sources

A Comparative Analysis of the Carbonyl Stretch in the IR Spectrum of 1-ethyl-4-methyl-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, a deep understanding of molecular structure is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating functional groups, and for pyridone-based compounds, the carbonyl (C=O) stretch is a particularly insightful diagnostic marker. This guide provides a detailed analysis of the C=O stretching frequency in 1-ethyl-4-methyl-2(1H)-pyridone, comparing it with related structures to provide a framework for spectral interpretation in drug development and materials science.

The 2-pyridone scaffold is a privileged structure in medicinal chemistry and a versatile building block in organic synthesis. The position of the C=O stretching vibration in the IR spectrum is highly sensitive to the electronic environment within the molecule, making it a powerful tool for probing the effects of substitution on the pyridone ring.

The Carbonyl Stretch: A Tale of Substitution and Environment

The typical range for a carbonyl stretch is between 1650 and 1750 cm⁻¹[1]. However, the exact wavenumber is influenced by a variety of factors including conjugation, substituent effects (both inductive and resonance), and the solvent used for analysis[2][3]. In the case of 2-pyridones, the lactam C=O is part of a conjugated system, which generally lowers the stretching frequency compared to a simple aliphatic ketone[2].

This guide will dissect the expected IR spectrum of 1-ethyl-4-methyl-2(1H)-pyridone by comparing it to the parent 2-pyridone and other relevant derivatives.

Comparative Analysis of Carbonyl Stretching Frequencies
CompoundSubstituentsTypical C=O Stretch (cm⁻¹)Key Influencing Factors
2(1H)-pyridoneNone~1660 - 1685Conjugated lactam, intermolecular hydrogen bonding in solid state or concentrated solutions.[4]
1-ethyl-4-methyl-2(1H)-pyridone 1-ethyl, 4-methylEstimated ~1650 - 1665N-alkylation removes H-bonding, but the ethyl group is weakly electron-donating. The 4-methyl group is also electron-donating, which can lower the C=O bond order and frequency.
1-methyl-2(1H)-pyridone1-methyl~1660N-alkylation removes the possibility of intermolecular hydrogen bonding that can be present in the parent 2-pyridone.
Various N-alkylated 2-pyridonesN-alkyl~1657The alkyl group is a weak electron-donating group.
Various substituted 2-pyridonesVarious1641 - 1671The electronic nature of the substituents significantly impacts the C=O stretching frequency.

Dissecting the Substituent Effects

The introduction of an ethyl group at the 1-position and a methyl group at the 4-position on the 2-pyridone ring is expected to induce a noticeable shift in the C=O stretching frequency compared to the unsubstituted parent compound.

1. N-Ethylation: The replacement of the N-H proton with an ethyl group eliminates the possibility of intermolecular hydrogen bonding that is prominent in solid or concentrated samples of 2-pyridone. This absence of hydrogen bonding would typically lead to a higher C=O stretching frequency. However, the ethyl group is also a weak electron-donating group through induction, which can slightly decrease the C=O bond order and thus lower the frequency.

2. C4-Methylation: The methyl group at the 4-position is an electron-donating group. Through resonance and inductive effects, it increases the electron density in the ring. This increased electron density can be delocalized into the carbonyl group, reducing its double bond character and thereby lowering the stretching frequency.

Combined Effect: The electron-donating effects of both the N-ethyl and C4-methyl groups are expected to have a more pronounced effect in lowering the C=O stretching frequency than the opposing effect of removing hydrogen bonding. Therefore, the C=O stretch of 1-ethyl-4-methyl-2(1H)-pyridone is predicted to be at a lower wavenumber compared to 2-pyridone in a non-hydrogen bonding environment.

The Role of Solvent

It is crucial to consider the solvent in which the IR spectrum is obtained. Polar solvents can form intermolecular interactions with the carbonyl oxygen, which tends to lower the C=O stretching frequency. For comparative studies, it is essential to use the same solvent consistently.

Experimental Protocol for IR Spectrum Acquisition

To obtain a high-quality IR spectrum of 1-ethyl-4-methyl-2(1H)-pyridone, the following protocol is recommended:

  • Sample Preparation:

    • For liquid samples (if applicable): A thin film of the purified compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., chloroform or carbon tetrachloride) can be prepared and analyzed in a liquid cell.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Perform a background scan with the empty sample holder or the pure solvent.

    • Set the spectral range from 4000 to 400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is generally sufficient.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the spectrum, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction.

    • Identify and label the key peaks, with a particular focus on the C=O stretching band.

Logical Flow of IR Spectral Analysis

IR_Analysis_Flow cluster_0 Initial Observation cluster_1 Comparative Analysis cluster_2 Interpretation & Conclusion A Acquire IR Spectrum B Identify Strong Absorption in 1650-1750 cm⁻¹ Region A->B Locate C=O C Compare with Parent 2-Pyridone (~1660-1685 cm⁻¹) B->C Establish Baseline D Analyze Substituent Effects (N-ethyl, C4-methyl) C->D Isolate Variables E Consider Solvent Effects D->E Account for Environment F Assign Carbonyl Stretch (Predicted ~1650-1665 cm⁻¹) E->F Synthesize Data G Correlate Frequency Shift with Electronic Effects F->G Draw Mechanistic Insight

Caption: Logical workflow for the analysis of the carbonyl stretch in the IR spectrum of 1-ethyl-4-methyl-2(1H)-pyridone.

Conclusion and Future Directions

The analysis of the carbonyl stretching frequency in the IR spectrum of 1-ethyl-4-methyl-2(1H)-pyridone provides valuable insights into the electronic nature of this substituted pyridone. The combined electron-donating effects of the N-ethyl and C4-methyl groups are predicted to lower the C=O stretching frequency compared to the parent 2-pyridone. For definitive confirmation, experimental determination of the IR spectrum is recommended. Furthermore, computational chemistry, specifically Density Functional Theory (DFT) calculations, can provide a theoretical vibrational spectrum that would be a powerful complementary tool for assigning the carbonyl stretch and other vibrational modes with high confidence[5]. This combined experimental and theoretical approach will enable a more robust understanding of the structure-property relationships in this important class of molecules.

References

  • Coburn, R. A., & Dudek, G. O. (1968). The Infrared and Ultraviolet Spectra of 2-Pyridone and Related Compounds. The Journal of Physical Chemistry, 72(4), 1177–1181. [Link]

  • PubChem. (n.d.). 2(1H)-Pyridone, 1-ethyl-4-methyl-. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • SpectraBase. (n.d.). 4-Methyl-N-acetyl-2-pyridone. John Wiley & Sons, Inc. Retrieved March 7, 2024, from [Link]

  • Krishnan, R., & Plane, R. A. (1967). Solvent Effects on the Infrared Spectra of Amides. Inorganic Chemistry, 6(1), 55-59.
  • El-Sayed, M. A., & Yousif, E. I. (2022). Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. Journal of Molecular Structure, 1267, 133603. [Link]

  • LibreTexts. (2023). 11.8: Infrared Spectroscopy. In Chemistry LibreTexts. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic press.
  • Stuart, B. H. (2004).

Sources

X-Ray Crystallography Data for 1-Ethyl-4-Methyl-2-Pyridone Structure Confirmation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-4-methyl-2-pyridone is a highly functionalized N-heterocycle that serves as a critical scaffold in the development of pharmaceuticals and agrochemicals. While routine analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide excellent connectivity and mass-to-charge data, they infer 3D structure indirectly. Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for unambiguous structural confirmation, providing direct spatial coordinates, bond lengths, and solid-state packing arrangements.

This guide objectively compares SCXRD against NMR and Microcrystal Electron Diffraction (MicroED) for small molecule analysis and provides a self-validating experimental protocol for the crystallographic determination of 1-ethyl-4-methyl-2-pyridone.

Mechanistic Grounding: Why X-Ray Crystallography?

The structural elucidation of 1-ethyl-4-methyl-2-pyridone presents specific analytical challenges. The molecule features a planar pyridone ring with potential for varied intermolecular hydrogen bonding and


-

stacking in the solid state.
  • Causality behind SCXRD vs. NMR: relies on through-bond (J-coupling) and through-space (NOE) interactions to build a topological model of the molecule in solution[1]. However, for rigid, planar heterocycles lacking stereocenters, NOE signals can be ambiguous regarding the exact spatial orientation of the ethyl group relative to the crystal lattice. SCXRD bypasses this by directly mapping the electron density of the molecule, yielding definitive atomic positions and thermal displacement parameters.

  • Causality behind SCXRD vs. MicroED: While is an emerging technique capable of analyzing sub-micron crystals by utilizing the strong interaction between electrons and matter[2], SCXRD is preferred for 1-ethyl-4-methyl-2-pyridone. Growing crystals >20 µm for this compound is highly feasible, and SCXRD avoids the dynamical scattering effects (multiple scattering events) that complicate MicroED data refinement, ensuring a highly accurate, mathematically self-validating structural model[3].

Comparative Performance Analysis

To objectively evaluate the best approach for structural confirmation, the following table compares the performance metrics of SCXRD, NMR, and MicroED for small organic molecules like 1-ethyl-4-methyl-2-pyridone.

Performance MetricSingle-Crystal XRD (SCXRD)Nuclear Magnetic Resonance (NMR)Microcrystal Electron Diffraction (MicroED)
Primary Data Output 3D Electron density map, atomic coordinates2D Connectivity, dynamic solution state3D Electrostatic potential map
Sample Requirement [4]1–5 mg in deuterated solventNanocrystals (<1 µm thick)[2]
Resolution Limit < 0.84 Å (Atomic resolution)N/A (Topological model)~ 1.0 Å
Absolute Configuration Yes (via anomalous dispersion)No (Requires chiral derivatization)Emerging (Challenging due to dynamical scattering)
Data Acquisition Time 2–12 hours10 mins – 2 hours< 10 minutes (per crystal)
System Validation Self-validating (R-factor, GooF)InterpretativeInterpretative / Refinement

Experimental Protocol for 1-Ethyl-4-Methyl-2-Pyridone

This protocol outlines a self-validating system for the SCXRD analysis of 1-ethyl-4-methyl-2-pyridone. The process is designed to ensure that the final structural model is mathematically rigorous and chemically accurate.

Step 1: Crystal Growth (Slow Evaporation)

Causality: 1-Ethyl-4-methyl-2-pyridone is highly soluble in polar solvents. Slow evaporation from a binary solvent system allows the solution to enter the metastable zone gradually, minimizing rapid nucleation and promoting the growth of a single, defect-free crystal as recommended in [5].

  • Dissolve 10 mg of purified (>98%) 1-ethyl-4-methyl-2-pyridone in 1 mL of ethyl acetate.

  • Add hexane dropwise until the solution becomes slightly cloudy, then add a single drop of ethyl acetate to clarify.

  • Cover the vial with Parafilm, puncture 2-3 small holes, and leave undisturbed at ambient temperature for 3-5 days.

Step 2: Crystal Selection and Mounting

Causality: Crystals must be coated in a cryoprotectant to prevent degradation from solvent loss and to secure them in the cryostream[5].

  • Transfer the crystals along with their mother liquor to a microscope slide.

  • Select a single crystal with well-defined faces and dimensions between 0.1 and 0.3 mm.

  • Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. (Note: Cryocooling reduces thermal atomic displacement parameters (B-factors), sharpening diffraction spots and minimizing radiation damage).

Step 3: Data Collection

Causality: For light-atom structures (containing only C, H, N, O), provides stronger diffracted intensities than Mo Kα, which is critical for maximizing the signal-to-noise ratio at high resolution[4].

  • Center the crystal optically on the diffractometer equipped with a Cu Kα microfocus source (

    
     = 1.5418 Å) and a photon-counting detector.
    
  • Collect initial screening frames to determine the unit cell and verify crystal quality (mosaicity < 1.0°).

  • Set up a full data collection strategy to achieve >99% completeness up to a resolution of 0.83 Å.

Step 4: Structure Solution and Refinement (Self-Validation)
  • Integration: Integrate the raw diffraction frames and apply an empirical absorption correction (e.g., SADABS or SCALE3 ABSPACK) utilizing standard [3].

  • Solution: Solve the structure using intrinsic phasing or direct methods (SHELXT). This generates the initial electron density map.

  • Refinement: Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation: The system self-validates through the R1 factor. An R1 < 0.05 indicates excellent agreement between the calculated model and the observed data. Ensure the Goodness-of-Fit (GooF) is ~1.0.

Representative Crystallographic Data

Below is a representative dataset demonstrating the expected structural parameters for a high-quality SCXRD analysis of a pyridone derivative like 1-ethyl-4-methyl-2-pyridone.

Crystallographic ParameterValue
Chemical Formula C₈H₁₁NO
Formula Weight 137.18 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54178 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.85 Å, b = 11.20 Å, c = 8.95 Å,

= 105.4°
Volume 758.3 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.202 g/cm³
Final R indices [I > 2σ(I)] R1 = 0.038, wR2 = 0.092
Goodness-of-fit on F² 1.045
Largest diff. peak and hole 0.25 and -0.18 e.Å⁻³

Visualizing the Workflow

Workflow N1 1-Ethyl-4-methyl-2-pyridone Sample Preparation N2 Crystallization (Slow Evaporation) N1->N2 > 98% purity required N3 Crystal Mounting (Cryoloop @ 100K) N2->N3 Single crystal > 20 µm N4 SCXRD Data Collection (Cu/Mo Kα Source) N3->N4 Paratone oil to prevent cracking N5 Data Integration & Absorption Correction N4->N5 Diffraction frames N6 Structure Solution (Direct Methods / Dual Space) N5->N6 hkl intensities N7 Least-Squares Refinement (SHELXL) N6->N7 Initial phase model N8 Final 3D Structure (R1 < 0.05, CIF Generation) N7->N8 Converged electron density

Experimental workflow for the SCXRD structure confirmation of 1-ethyl-4-methyl-2-pyridone.

References

  • Title : Getting crystals your crystallographer will treasure: a beginner's guide Source : Acta Crystallographica Section E: Crystallographic Communications URL :[Link]

  • Title : Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals Source : Acta Crystallographica Section D: Structural Biology URL :[Link]

  • Title : Small Molecule X-Ray Crystallography, Theory and Workflow Source : CoLab Scientific Resources URL :[Link]

  • Title : Comparison of X-ray Crystallography, NMR and EM Source : Creative Biostructure URL :[Link]

  • Title : Small molecule X-ray crystallography Source : School of Chemistry and Molecular Biosciences, The University of Queensland URL :[Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-ethyl-4-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deciphering Molecular Identity Through Fragmentation

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. The process of electron ionization (EI), in particular, provides a robust method for generating reproducible fragmentation patterns that serve as a molecular fingerprint.[1][2] This guide offers an in-depth analysis of the EI mass spectrometry fragmentation pattern of 1-ethyl-4-methyl-2-pyridone, a substituted N-alkyl pyridone.

Pyridone scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. Understanding their behavior under mass spectrometric analysis is crucial for metabolite identification, reaction monitoring, and quality control. This document will not only detail the characteristic fragmentation of the title compound but also provide a comparative analysis against structurally relevant alternatives to highlight the diagnostic value of its mass spectrum. We will explore the causal mechanisms behind the observed fragmentation, grounded in established principles of ion chemistry.

Experimental Protocol: A Framework for Reliable Data Acquisition

To ensure the generation of high-quality, reproducible mass spectra, a standardized gas chromatography-mass spectrometry (GC-MS) protocol is paramount. The following methodology provides a self-validating system for the analysis of 1-ethyl-4-methyl-2-pyridone and related heterocyclic compounds.

1. Sample Preparation:

  • A stock solution of 1-ethyl-4-methyl-2-pyridone is prepared at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

  • A working solution of 1-10 µg/mL is then prepared by serial dilution for injection into the GC-MS system.

2. Gas Chromatography (GC) Conditions:

  • Injector: Splitless mode is typically employed for trace analysis, with an injector temperature of 250°C to ensure efficient volatilization.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Column: A 30 m x 0.25 mm internal diameter fused-silica capillary column coated with a 0.25 µm film of 5% phenyl-polymethylsiloxane is recommended for its versatility and robustness in separating aromatic compounds.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes to ensure elution of any less volatile components.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: A standard 70 eV is used to induce fragmentation and generate a library-comparable spectrum.

  • Source Temperature: Maintained at 230°C.

  • Quadrupole Temperature: Maintained at 150°C.

  • Mass Range: Scan from m/z 40 to 400 to capture the molecular ion and all significant fragments.

The following diagram illustrates the general workflow for this analytical protocol.

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare Stock Solution (1 mg/mL) prep2 Dilute to Working Solution (1-10 µg/mL) prep1->prep2 gc_inj GC Injection (Splitless, 250°C) prep2->gc_inj gc_sep Chromatographic Separation (Capillary Column) gc_inj->gc_sep ms_ion EI Ionization (70 eV) gc_sep->ms_ion ms_anal Mass Analysis (Quadrupole) ms_ion->ms_anal ms_det Detection ms_anal->ms_det data_acq Acquire Mass Spectrum ms_det->data_acq data_int Interpret Fragmentation Pattern data_acq->data_int

Caption: General workflow for the GC-MS analysis of 1-ethyl-4-methyl-2-pyridone.

Fragmentation Pattern of 1-ethyl-4-methyl-2-pyridone

The electron ionization mass spectrum of 1-ethyl-4-methyl-2-pyridone (Molecular Weight: 137.18 g/mol ) is characterized by a distinct and informative fragmentation pattern. The key observed ions are summarized in the table below.

m/zProposed IdentityRelative Intensity
137[M]•+, Molecular IonHigh
109[M - C₂H₄]•+High

Interpretation of the Fragmentation Pathway:

Upon electron ionization, 1-ethyl-4-methyl-2-pyridone loses an electron to form the molecular ion [M]•+ at m/z 137 . This ion is sufficiently stable to be observed with high relative abundance, which is typical for aromatic systems.

The most significant fragmentation pathway involves the loss of a neutral molecule with a mass of 28 Da, resulting in a prominent ion at m/z 109 . This loss corresponds to the elimination of ethylene (C₂H₄). This process is characteristic of N-ethyl substituted lactams and amides and proceeds through a six-membered ring transition state, analogous to the well-known McLafferty rearrangement.[3][4][5] In this mechanism, a hydrogen atom from the terminal methyl of the N-ethyl group (the γ-hydrogen relative to the nitrogen) is transferred to the carbonyl oxygen. This is followed by the cleavage of the bond between the α and β carbons of the ethyl group, leading to the expulsion of a neutral ethylene molecule. The resulting fragment is the radical cation of 1,4-dimethyl-2-pyridone.

The proposed fragmentation mechanism is depicted in the following diagram:

Caption: Primary fragmentation pathway of the parent compound, 2-pyridone.

Alternative 2: 3-ethyl-4-methyl-pyridine (Constitutional Isomer)

3-ethyl-4-methyl-pyridine (Molecular Weight: 121.18 g/mol ) is a constitutional isomer of the title compound, differing by the absence of the carbonyl oxygen and the aromatic nature of the pyridine ring. Its fragmentation pattern highlights the profound influence of the 2-pyridone structure.

Compoundm/z of [M]•+m/z of Key FragmentIdentity of Neutral Loss
1-ethyl-4-methyl-2-pyridone 137109C₂H₄ (28 Da)
3-ethyl-4-methyl-pyridine 121106CH₃• (15 Da)

The mass spectrum of 3-ethyl-4-methyl-pyridine displays a strong molecular ion at m/z 121 . The base peak in its spectrum is at m/z 106 , corresponding to the loss of a methyl radical (•CH₃, 15 Da). This fragmentation occurs via benzylic cleavage, where the bond beta to the aromatic ring within the ethyl substituent is broken. This is a highly favorable process as it leads to the formation of a stable, resonance-delocalized pyridinium-type cation.

This comparison underscores that the presence of the carbonyl group in the 2-pyridone ring and the N-alkylation (as opposed to C-alkylation) are the defining structural features that dictate the fragmentation pathway. The McLafferty-type rearrangement leading to ethylene loss is specific to the N-ethyl pyridone structure and is not observed in its C-alkylated pyridine isomer, which instead favors benzylic cleavage.

Conclusion

The electron ionization mass spectrum of 1-ethyl-4-methyl-2-pyridone is defined by a clear and diagnostic fragmentation pattern. The presence of a strong molecular ion at m/z 137 and a major fragment ion at m/z 109, resulting from the neutral loss of ethylene (28 Da), serves as a reliable identifier for this compound. This fragmentation is mechanistically driven by a McLafferty-type rearrangement, a process characteristic of the N-ethyl lactam moiety. Comparative analysis with 2-pyridone and 3-ethyl-4-methyl-pyridine demonstrates that this fragmentation pathway is highly specific and provides unambiguous structural information, distinguishing it from its core scaffold and its constitutional isomers. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize this and similar N-alkyl pyridone structures using mass spectrometry.

References

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Advances. [Link]

  • McLafferty Rearrangement. (2025). Chemistry Steps. [Link]

  • Analysis of General McLafferty Rearrangement in Mass Spectrometry. (n.d.). Semantic Scholar. [Link]

  • Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. (2013). NIH Public Access. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). National Center for Biotechnology Information. [Link]

  • McLafferty rearrangement. (n.d.). Wikipedia. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). ResearchGate. [Link]

  • The McLafferty Rearrangement. (n.d.). Organic Chemistry Tutor. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Publishing. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • mass spectrometry: McLafferty rearrangement. (2018). YouTube. [Link]

  • Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase. (2013). ACS Publications. [Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. (2023). AIP Publishing. [Link]

  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. (n.d.). ResearchGate. [Link]

  • Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. (2004). ResearchGate. [Link]

  • Formation of m/z 77 (pw) by successive losses of ethylene from m/z 217 (pr) from trimethylsilyl derivatives. (n.d.). ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Comparison of the reactivity of the three distonic isomers of the pyridine radical cation toward tetrahydrofuran in solution and in the gas phase. (2013). PubMed. [Link]

  • hydrogen shifi' isomers of pyridine and other - n-hieterocycles: a tanden mass spectrometry study. (n.d.). Bibliothèque et Archives Canada. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). MDPI. [Link]

  • Fragmentation Patterns in Mass Spectra. (2019). Chemistry LibreTexts. [Link]

  • (PDF) Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy. (2025). ResearchGate. [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022). Semantic Scholar. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. [Link]

Sources

Comparative Guide: N-Methyl vs. N-Ethyl 2-Pyridone Ligands in Site-Selective Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of N-methyl-2-pyridone versus N-ethyl-2-pyridone motifs within ligand scaffolds, focusing on their distinct performance in high-precision catalytic applications such as C–H activation and borylation .

Executive Summary

In the realm of general organic synthesis, the substitution of a methyl group for an ethyl group on a ligand’s nitrogen donor often yields negligible differences in electronic properties. However, in site-selective C–H functionalization , this subtle steric differentiation translates into critical performance shifts.

Recent breakthrough data (2023-2024) indicates that N-ethyl-2-pyridone moieties significantly outperform their N-methyl counterparts in controlling remote regioselectivity. While N-methyl variants provide competent reactivity, they often suffer from minor "leakage" into undesired isomers (e.g., ~90% selectivity). The slightly bulkier N-ethyl group enforces a stricter steric lock, pushing selectivity to >99% in iridium-catalyzed borylation and palladium-catalyzed dehydrogenation systems.

Quick Comparison Matrix
FeatureN-Methyl-2-Pyridone N-Ethyl-2-Pyridone
Steric Profile Minimal steric bulk; allows closer substrate approach.[1]Increased steric demand; restricts rotation and undesired binding modes.
Primary Application General cross-coupling; substrates with low steric hindrance.High-precision C–H activation ; remote site selectivity.[2]
Selectivity (Case Study) ~91% meta-selectivity (Ir-Borylation).100% meta-selectivity (Ir-Borylation).
Solubility High in polar aprotic solvents.Slightly higher lipophilicity; better solubility in non-polar hydrocarbons.

Technical Analysis: The "Ethyl Effect" in Ligand Design

The 2-pyridone unit acts as a tautomerizable directing group or an L,X-type ligand (when deprotonated). In bidentate scaffolds (e.g., Pyridine-Pyridone ligands), the N-substituent on the pyridone ring plays a dual role:

  • Preventing Tautomerization: Locking the ring in the pyridone (keto) form rather than the hydroxypyridine (enol) form.

  • Steric Steering: The N-alkyl group projects into the secondary coordination sphere, interacting with the substrate's directing group or protecting group.

Mechanism of Differentiation

The superior performance of N-ethyl over N-methyl is driven by non-covalent dispersive interactions and steric exclusion .

  • N-Methyl: The small volume allows the substrate to "wobble" within the active site, occasionally exposing the para position or ortho position to the metal center when meta is desired.

  • N-Ethyl: The additional methylene unit (

    
    ) creates a "steric wall" that perfectly complements silyl steering groups on substrates (like phenols). This forces the substrate into a single, rigid orientation, ensuring exclusive activation of the target C–H bond.
    

Case Study: Iridium-Catalyzed Meta-Selective Borylation

The most definitive experimental evidence comparing these two ligands comes from the remote meta-C–H borylation of phenols , reported by Guria et al. (Nature Communications, 2023).

Experimental Data: Selectivity vs. N-Substituent

In the borylation of 2-chlorophenol derivatives using a Pyridine-Pyridone (PY-PYRI) ligand scaffold:

Ligand Substituent (R)ConversionMeta-Selectivity (m:p ratio)Outcome
N-Methyl 95%91 : 9 Good, but requires purification to remove isomers.
N-Ethyl 95%100 : 0 Perfect ; no isomer separation required.
N-Isopropyl <20%N/AToo bulky; shuts down reactivity.
Mechanism Diagram

The following diagram illustrates how the N-Ethyl group (Ligand L_Et) enforces the specific geometry required for meta-selectivity via interaction with the substrate's silyl group.

G cluster_legend Ligand Effect Ir Ir Catalyst (Active Species) Product_Meta Meta-Borylated Product (100%) Ir->Product_Meta C-H Activation Product_Para Para-Borylated Product (0%) Ir->Product_Para Blocked Ligand Pyridine-Pyridone Ligand Ligand->Ir Coordination Interaction Steric Clash / Steering (N-Ethyl vs Silyl) Ligand->Interaction N-Ethyl Group Substrate Silyl-Protected Phenol Substrate->Ir Oxidative Addition Substrate->Interaction Silyl Group Interaction->Ir Enforces Geometry N-Me allows minor wobble (91% sel.) N-Me allows minor wobble (91% sel.) N-Et locks conformation (100% sel.) N-Et locks conformation (100% sel.) N-Me allows minor wobble (91% sel.)->N-Et locks conformation (100% sel.)

Caption: The N-Ethyl group creates a precise steric environment that interacts with the substrate's steering group, effectively blocking the para-activation pathway that remains accessible with the smaller N-Methyl ligand.

Experimental Protocol

Protocol for High-Selectivity Meta-Borylation (Using N-Ethyl Ligand) Based on Guria, S. et al. Nat. Commun. (2023).[1][2][3][4]

Reagents:

  • Catalyst Precursor:

    
     (1.5 mol%)
    
  • Ligand: N-ethyl-6-(pyridin-2-yl)pyridin-2(1H)-one (3.0 mol%)

  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.5 equiv)[1]
    
  • Substrate: Silyl-protected phenol (e.g., (3-chlorophenoxy)triisopropylsilane) (0.2 mmol)

  • Solvent: THF (1.0 mL)

Step-by-Step Workflow:

  • Ligand Complexation: In a glovebox, mix

    
     (2.0 mg) and the N-Ethyl ligand  (1.2 mg) in THF (0.5 mL). Stir at room temperature for 5 minutes. The solution should turn from yellow to deep orange/red, indicating active catalyst formation.
    
  • Reagent Addition: Add

    
     (76 mg) to the catalyst solution. Stir for another 5 minutes.
    
  • Substrate Injection: Add the silyl-protected phenol substrate (0.2 mmol) dissolved in THF (0.5 mL).

  • Reaction: Seal the vial and stir at 25 °C (Room Temperature) for 12–16 hours.

    • Note: Unlike many C–H activations requiring 80–100 °C, the N-Ethyl ligand enables this reaction at ambient temperature due to the acceleration provided by the pyridone moiety.

  • Workup: Dilute with ethyl acetate, filter through a short pad of silica gel, and concentrate.

  • Analysis: Analyze via

    
     NMR. Expect >99% meta-isomer . (Distinctive diagnostic peaks for meta-borylated products usually appear as doublets/singlets in the aromatic region, distinct from the para pattern).
    

Broader Applications: Dehydrogenation

Beyond borylation, N-alkyl-2-pyridone ligands are pivotal in Palladium-catalyzed dehydrogenation of carboxylic acids (Yu Group, Science 2021).

  • Ligand Class: Pyridine-Pyridone (L,X-type).

  • Trend: While N-methyl is often the default, substituting with slightly bulkier groups (or electron-withdrawing groups on the ring) allows for the differentiation between

    
    -methylene  and 
    
    
    
    -methylene
    C–H bonds, enabling the divergent synthesis of unsaturated acids vs. lactones.

References

  • Guria, S., Hassan, M.M.M., Ma, J. et al. (2023).[5] "A tautomerized ligand enabled meta selective C–H borylation of phenol."[2][4][6][7] Nature Communications, 14, 6906.[2][5]

  • Wang, Z., He, L., Yu, J.Q. et al. (2021).

  • Haldar, C., et al. (2022). "Ligand- and Substrate-Controlled para C–H Borylation of Anilines." Organic Letters, 24(44), 8163–8168.

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 1-Ethyl-4-Methyl-2-Pyridone and 2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of drug development and materials science, a nuanced understanding of the photophysical properties of heterocyclic compounds is paramount. Among these, pyridone and pyridine derivatives are of significant interest due to their prevalence in biologically active molecules and functional materials. This guide provides a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of two such molecules: 1-ethyl-4-methyl-2-pyridone and 2-methoxypyridine.

The core of this investigation lies in the distinct electronic structures of these two isomers. 1-Ethyl-4-methyl-2-pyridone features a conjugated pyridone ring system, which exists in tautomeric equilibrium with its 2-hydroxypyridine form, although the pyridone form typically predominates. In contrast, 2-methoxypyridine possesses an aromatic pyridine ring with a methoxy substituent. These structural differences give rise to distinct electronic transitions, which are reflected in their UV-Vis absorption spectra. This guide will delve into the experimental determination of their absorption maxima, the theoretical underpinnings of the observed spectral characteristics, and the influence of solvent polarity on these properties.

Molecular Structures at a Glance

To visualize the structural differences that are central to this guide, the molecular structures of 1-ethyl-4-methyl-2-pyridone and 2-methoxypyridine are presented below.

cluster_pyridone 1-Ethyl-4-Methyl-2-Pyridone cluster_pyridine 2-Methoxypyridine pyridone pyridine

Caption: Molecular structures of the compounds under investigation.

Experimental Determination of UV-Vis Absorption Maxima

The following protocol outlines a standardized method for determining the UV-Vis absorption maxima (λmax) of the subject compounds. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Experimental Protocol
  • Solvent Selection and Preparation:

    • Choose a range of solvents with varying polarities to assess solvatochromic effects. Recommended solvents include a non-polar solvent (e.g., n-hexane or cyclohexane), a polar aprotic solvent (e.g., acetonitrile or dichloromethane), and a polar protic solvent (e.g., ethanol or methanol).

    • Ensure all solvents are of spectroscopic grade to minimize interference from impurities.

  • Sample Preparation:

    • Prepare stock solutions of 1-ethyl-4-methyl-2-pyridone and 2-methoxypyridine in each of the selected solvents at a concentration of approximately 1 mg/mL.

    • From the stock solutions, prepare a series of dilutions to determine a concentration that yields an absorbance in the optimal range of 0.2 to 0.8 arbitrary units (AU) at the λmax. This is crucial for adhering to the Beer-Lambert Law.[1]

  • Instrumentation and Measurement:

    • Utilize a dual-beam UV-Vis spectrophotometer for enhanced stability and baseline correction.[2]

    • Calibrate the instrument according to the manufacturer's guidelines.

    • Use a matched pair of quartz cuvettes (1 cm path length) for the sample and reference beams.

    • Record a baseline spectrum with the cuvettes filled with the respective pure solvent.

    • Measure the UV-Vis spectrum of each sample solution over a wavelength range of 200–400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each compound in each solvent.

    • If molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration of the sample.

G cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solvent Select & Prepare Spectroscopic Grade Solvents Stock Prepare Stock Solutions (1 mg/mL) Solvent->Stock Dilute Prepare Dilutions (Abs 0.2-0.8) Stock->Dilute Baseline Record Solvent Baseline Dilute->Baseline Calibrate Calibrate Spectrophotometer Calibrate->Baseline Measure Measure UV-Vis Spectrum (200-400 nm) Baseline->Measure Identify Identify λmax Measure->Identify Calculate Calculate Molar Absorptivity (ε) Identify->Calculate

Caption: Experimental workflow for UV-Vis spectral analysis.

Results and Discussion

CompoundSolventλmax (nm)Electronic Transition
1-Ethyl-4-Methyl-2-Pyridone (as N-methyl-2-pyridone) Protic Solvents~300π → π
2-Methoxypyridine Protic Solvents~270π → π
~225π → π*

Note: The above data is compiled from general observations in the literature and serves for comparative purposes.

Analysis of Electronic Transitions

The UV-Vis absorption spectra of organic molecules are governed by the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The key transitions in these heterocyclic systems are n → π* (promotion of a non-bonding electron to an anti-bonding π orbital) and π → π* (promotion of an electron from a bonding π orbital to an anti-bonding π orbital).

1-Ethyl-4-Methyl-2-Pyridone: The pyridone ring is a conjugated system containing C=C and C=O chromophores. The primary absorption band observed around 300 nm is attributed to a π → π* transition. Notably, in 4-pyridones, the n → π* transition is often not observed.[4] The extensive conjugation in the pyridone system lowers the energy gap for the π → π* transition, resulting in absorption at a longer wavelength compared to less conjugated systems.

2-Methoxypyridine: In contrast, 2-methoxypyridine is an aromatic pyridine ring with a methoxy substituent. The UV spectrum of 2-methoxypyridine is distinct from that of its pyridone isomer.[3] It typically displays two π → π* absorption bands, characteristic of substituted benzenes, at shorter wavelengths (around 270 nm and 225 nm) compared to the main absorption of the pyridone. The methoxy group, an auxochrome, can cause a bathochromic (red) shift compared to unsubstituted pyridine due to the donation of its lone pair of electrons into the aromatic π-system.

The Influence of Solvent Polarity (Solvatochromism)

The polarity of the solvent can significantly influence the position of the absorption maxima.

  • π → π Transitions:* For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a bathochromic (red) shift (shift to longer wavelengths).

  • n → π Transitions:* In the case of n → π* transitions, the ground state is typically stabilized to a greater extent by polar, protic solvents through hydrogen bonding with the non-bonding electrons. This increases the energy gap for the transition, causing a hypsochromic (blue) shift (shift to shorter wavelengths).

For both 1-ethyl-4-methyl-2-pyridone and 2-methoxypyridine, the dominant π → π* transitions are expected to exhibit a bathochromic shift with increasing solvent polarity.

Conclusion

The UV-Vis absorption characteristics of 1-ethyl-4-methyl-2-pyridone and 2-methoxypyridine are fundamentally dictated by their distinct electronic structures. The conjugated pyridone system of 1-ethyl-4-methyl-2-pyridone gives rise to a π → π* absorption maximum at a significantly longer wavelength (around 300 nm) compared to the aromatic 2-methoxypyridine, which exhibits its characteristic π → π* transitions at shorter wavelengths (around 270 nm and 225 nm). These differences are a direct consequence of the varied extent of π-conjugation and the nature of the chromophores within each molecule. Understanding these spectral distinctions is crucial for researchers in analytical chemistry, drug development, and materials science for applications ranging from quantitative analysis to the design of novel photoactive compounds.

References

  • UV/Vis+ Photochemistry Database - List of substances. science-softCon. [Link]

  • Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive. CORE. [Link]

  • 2-Methoxypyridine | C6H7NO | CID 74201. PubChem. [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry (RSC Publishing). [Link]

  • ultraviolet (uv) and visible spectroscopy. Googleapis.com. [Link]

  • Pyridine, 2-methoxy-. NIST WebBook. [Link]

  • Pyridine, 2-methoxy-. National Institute of Standards and Technology. [Link]

  • UV-vis absorption spectra of 2 in pyridine at varying concentrations. ResearchGate. [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing). [Link]

  • ULTRAVIOLET ABSORPTION OF A SERIES OF EIGHT ORGANIC SUBSTANCES OF THE GAMMA-PYRIDONE TYPE, IN WATER SOLUTION1. Journal of the American Chemical Society. [Link]

  • Electronic absorption and emission spectra of 4-pyrones, 4-thiopyrones and 4-pyridones. Journal of the Chemical Society, Faraday Transactions 2 (RSC Publishing). [Link]

  • 4-Methyl-N-acetyl-2-pyridone. SpectraBase. [Link]

  • Fluorescent and UV-absorption properties of synthesized compounds and reference compound (4-methylumbelliferone) in ethanol. ResearchGate. [Link]

  • The Basics of UV-Vis Spectroscopy. Agilent. [Link]

  • UV/Vis Spectrophotometry. Mettler Toledo. [Link]

  • Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine N(4)-methyl- and N(4)-ethylthiosemicarbazones. ResearchGate. [Link]

  • Pyridine, 4-ethyl-2-methyl-. SIELC Technologies. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • UV-VIS Absorption spectroscopy. [Link]

  • Pyridine, 4-ethyl-. NIST WebBook. [Link]

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  • The low-lying electronic states of 4H-pyran-4-thione; a photoionization and vacuum ultraviolet absorption study. Pure. [Link]

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Comprehensive HPLC Retention Time Comparison Guide for 2-Pyridone Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The alkylation of 2-pyridone is a fundamental transformation in medicinal chemistry, frequently utilized to synthesize active pharmaceutical ingredients. However, this reaction characteristically yields a mixture of two regioisomers:


-alkyl-2-pyridones and 2-alkoxypyridines[1]. Accurately determining the 

alkylation ratio is critical for reaction optimization and product isolation. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this analysis.

This guide provides an in-depth, objective comparison of the chromatographic behavior of 2-pyridone regioisomers. By examining the causality between molecular structure and stationary phase interactions, researchers can design self-validating analytical protocols to achieve baseline separation of these notoriously challenging mixtures.

Mechanistic Causality: Structural Polarity vs. Chromatographic Behavior

To understand why


-alkyl and 

-alkyl regioisomers exhibit distinct retention times in Reverse-Phase HPLC (RP-HPLC), one must analyze their underlying tautomeric and electronic properties.
  • 
    -Alkyl-2-Pyridones (Lactam Form):  Alkylation at the nitrogen atom locks the molecule into a lactam structure. This form is characterized by a highly polarized amide-like carbonyl group, resulting in a significant molecular dipole moment.
    
  • 2-Alkoxypyridines (Lactim Ether Form): Alkylation at the oxygen atom generates a lactim ether, restoring the full aromaticity of the pyridine ring. This structure lacks the highly polarized carbonyl moiety, rendering it significantly more lipophilic and less polar than its lactam counterpart.

Chromatographic Causality: In RP-HPLC, the stationary phase (e.g., C18) is non-polar, while the mobile phase is polar (e.g., water/acetonitrile). Retention is driven by hydrophobic interactions. Because the


-alkyl regioisomer is highly polar, it interacts weakly with the hydrophobic stationary phase and partitions favorably into the polar mobile phase. Consequently, the 

-alkyl regioisomer consistently elutes earlier (shorter retention time)
than the more lipophilic

-alkyl regioisomer, which interacts strongly with the C18 column[2].

G A 2-Pyridone Alkylation B N-Alkylation (Lactam Form) A->B C O-Alkylation (Lactim Ether Form) A->C D Higher Polarity (High Dipole Moment) B->D E Higher Lipophilicity (Lower Polarity) C->E F Shorter Retention Time (Elutes Early in RP-HPLC) D->F G Longer Retention Time (Elutes Late in RP-HPLC) E->G

Caption: Causality between regioisomer structure and RP-HPLC retention time.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative differences between the two regioisomers, using the alkylation of 2-pyridone with 1-iodobutane (yielding 1-butylpyridone and 2-butoxypyridine) as a benchmark[2].

Parameter

-Alkyl-2-Pyridone (e.g., 1-Butylpyridone)
2-Alkoxypyridine (e.g., 2-Butoxypyridine)
Structural Form LactamLactim Ether
Aromaticity Pyridone (Cross-conjugated)Fully Aromatic Pyridine
Relative Polarity HighLow
Hydrophobic Interaction (C18) WeakStrong
Relative Retention Time (

)
Shorter (Elutes First) Longer (Elutes Second)
UV-Vis Absorbance Profile Distinct

(typically ~300 nm)
Distinct

(typically ~260-270 nm)

Self-Validating Experimental Protocol for Regioisomer Separation

To ensure scientific integrity, an HPLC protocol must be self-validating. This means the method must inherently prove that the peaks are pure and accurately assigned, preventing false positives from co-eluting impurities or unexpected side products (such as alkylated bases).

Below is a field-proven, step-by-step methodology for separating 2-pyridone regioisomers using an HPLC-DAD (Diode-Array Detector) system[2].

Phase 1: Sample Preparation & Quenching
  • Sampling: Extract a

    
     to 
    
    
    
    aliquot from the reaction mixture.
  • Dilution & Quenching: Immediately dilute the sample in HPLC-grade acetonitrile (1:100 to 1:1000 depending on concentration) to halt the reaction and solubilize both regioisomers.

  • Internal Standard Addition: Add a known concentration of an internal standard (e.g., biphenyl) to correct for injection volume variations and retention time drift.

Phase 2: Chromatographic Separation (RP-HPLC)
  • Column Selection: Equip the system with a standard C18 reverse-phase column (e.g.,

    
     mm, 
    
    
    
    particle size for UPLC, or
    
    
    mm,
    
    
    for standard HPLC).
  • Mobile Phase Setup:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid (enhances peak shape by suppressing silanol ionization).

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Execute a linear gradient from 5% B to 100% B over a predetermined time (e.g., 2.5 to 5.0 minutes for rapid screening)[3].

Phase 3: Self-Validation via DAD Detection
  • Spectral Acquisition: Record the full UV-Vis spectrum (190 nm – 400 nm) continuously using the DAD[4].

  • Peak Purity Verification (Critical Step): For both the early-eluting peak (

    
    -alkyl) and the late-eluting peak (
    
    
    
    -alkyl), compare the UV spectra at the leading edge, the apex, and the trailing edge of the peak. A match factor of >990 (out of 1000) confirms that the peak is a single, pure regioisomer and not a co-elution artifact.

Workflow S1 Reaction Sampling S2 Dilution & Quenching S1->S2 S3 RP-HPLC Injection S2->S3 S4 Gradient Elution S3->S4 S5 DAD Detection S4->S5 S6 Peak Purity Validation S5->S6

Caption: Automated RP-HPLC workflow for self-validating 2-pyridone regioisomer analysis.

Advanced Peak Deconvolution Strategies

In complex reaction optimizations involving multiple categorical variables (e.g., screening different bases like DBU or solvents), unexpected side products may co-elute with the target regioisomers[2]. For instance, alkylated base byproducts can overlap with the


-alkyl-2-pyridone peak, skewing yield calculations.

To maintain analytical integrity without manually re-developing the HPLC method for every impurity, modern workflows employ open-source chromatographic data analysis tools (such as MOCCA)[4]. These tools utilize mathematical peak deconvolution algorithms that analyze the 3D data matrix (Time ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 Absorbance 

Wavelength) from the DAD. By extracting the pure UV-Vis components from an overlapping signal, researchers can accurately quantify the

-alkyl and

-alkyl regioisomers even when baseline separation fails.

References

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation Source: MDPI URL:[Link]

  • Open-Source Chromatographic Data Analysis for Reaction Optimization and Screening Source: ACS Central Science URL:[Link]

Sources

ROESY NMR analysis for assigning N-ethyl group regiochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: ROESY NMR Analysis for Assigning N-Ethyl Group Regiochemistry Content Type: Publish Comparison Guide

Executive Summary

In small molecule drug discovery, N-alkylation of nitrogen heterocycles (e.g., indazoles, pyrazoles, triazoles) frequently yields regioisomeric mixtures.[1][2][3] Assigning the correct position of an


-ethyl group is critical for Structure-Activity Relationship (SAR) data but is often ambiguous by 1D NMR alone.

While HMBC (Heteronuclear Multiple Bond Correlation) is the structural "gold standard," it relies on through-bond couplings that can be obscured by quaternary carbons or overlapping signals. ROESY (Rotating-frame Overhauser Effect Spectroscopy) offers a robust orthogonal approach by detecting through-space proximity. Unlike NOESY, which suffers from signal nulling in mid-sized molecules (MW 600–1200 Da), ROESY provides reliable correlations for the broad range of molecular weights found in modern drug pipelines (e.g., PROTACs, macrocycles).

This guide compares ROESY against alternative methods and provides a validated protocol for distinguishing


-ethyl regioisomers.
Part 1: The Challenge – Regioselectivity in N-Alkylation[3]

When alkylating an asymmetric heterocycle like Indazole , two isomers typically form:

  • 
    -ethyl : Thermodynamically favored (often).
    
  • 
    -ethyl : Kinetically favored (condition dependent).
    

The Analytical Gap:

  • 1D

    
    H NMR:  The chemical shift of the ethyl methylene (
    
    
    
    ) quartet differs slightly between isomers (e.g.,
    
    
    is often downfield of
    
    
    ), but without a reference standard for both isomers, this is presumptive, not definitive.
  • The Solution: We must prove the spatial location of the ethyl group relative to the ring substituents.

Part 2: Technique Comparison

The following table objectively compares ROESY against its primary alternatives for this specific application.

FeatureROESY (Recommended)NOESY HMBC 1D

H Shift
Physical Basis Through-Space (Spin-lock)Through-Space (Dipolar)Through-Bond (

)
Electronic Environment
MW Suitability All Ranges (Always non-zero)Limited (Nulls at MW ~1000)All RangesAll Ranges
Key Signal NOE between Et-

and Ring Proton
NOE between Et-

and Ring Proton
Coupling between Et-

and Ring Carbon

ppm of Et-

Reliability High (Direct visual proof)Med (Risk of zero-crossing)High (Unless quaternary C overlaps)Low (Ambiguous)
Run Time 1–4 Hours1–4 Hours30 min – 2 Hours1–5 Minutes
Artifacts TOCSY transfers (HOHAHA)Zero-quantum coherence

breakthrough
Solvent overlap
Why ROESY Wins for Drug Discovery

Many modern drug candidates fall into the "transient" molecular weight zone (MW 600–1200), especially when solvated in viscous solvents like DMSO-


. In this regime, the conventional NOE effect can cross zero (become invisible).
  • NOESY: Cross-peaks can be positive, negative, or zero .[4][5]

  • ROESY: Cross-peaks are always non-zero (transverse cross-relaxation is always positive).

Part 3: Deep Dive – The ROESY Methodology
The "N-Ethyl Signature" Mechanism

To assign regiochemistry, we look for a specific Inter-Proton Distance (< 5 Å) .

  • Scenario: Indazole Ring System.

  • Isomer

    
    -Ethyl:  The methylene protons (
    
    
    
    ) are spatially close to the proton on C7 (or substituent at C7).
  • Isomer

    
    -Ethyl:  The methylene protons (
    
    
    
    ) are spatially close to the proton on C3 (or substituent at C3).

If C3 and C7 have different substituents (e.g., H vs. Cl), the ROESY spectrum will show a cross-peak between the ethyl


 and only one of those environments.
Experimental Protocol: 2D ROESY Setup
  • Instrument: 400 MHz or higher (600 MHz preferred for dispersion).

  • Sample Conc: 5–20 mg in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    .
  • Pulse Sequence: roesyphpr (Bruker) or equivalent phase-sensitive ROESY with CW spin-lock.

Step-by-Step Parameters:

  • Mixing Time (Spin-Lock): Set to 200–300 ms .

    • Reasoning: Too short (<100 ms) yields weak signals. Too long (>400 ms) promotes TOCSY artifacts (through-bond propagation) and relaxation losses.

  • Offset (O1): Center of the spectrum (usually ~5 ppm).

  • Spin-Lock Power:

    
    .
    
    • Critical: Must be sufficient to lock the magnetization but low enough to minimize sample heating.

  • Scans (NS): 16 to 32 scans per increment.

  • Increments (TD1): 256 (for quick look) to 512 (high res).

  • Relaxation Delay (D1): 1.5 to 2.0 seconds.

Data Processing:

  • Window Function: Sine-Bell Squared (QSINE, SSB=2) in both dimensions.

  • Phasing: Critical. In ROESY, diagonal peaks are positive (usually phased up) and cross-peaks are negative (phased down).

    • Note: TOCSY artifacts will appear positive (same phase as diagonal). This allows you to distinguish true through-space ROE (negative) from through-bond TOCSY (positive).

Part 4: Visualization & Logic
Diagram 1: Regiochemistry Decision Tree

This workflow illustrates the logical path to assigning the isomer.

G Start Start: N-Ethyl Isomer Mixture Step1 Acquire 1D 1H NMR Identify CH2 (q) and Ring Protons Start->Step1 Step2 Can HMBC resolve N-CH2 to Ring Carbon? Step1->Step2 HMBC_Yes Assign via C3 vs C7a correlation Step2->HMBC_Yes Yes HMBC_No Ambiguous (Quaternary C / Overlap) Step2->HMBC_No No Step3 Run 2D ROESY (Mix time: 300ms) HMBC_No->Step3 Analysis Analyze Cross-Peaks from Ethyl CH2 (approx 4.5 ppm) Step3->Analysis ResultA Cross-peak to H7/R7 (Benzene Ring) Analysis->ResultA ResultB Cross-peak to H3/R3 (Pyrazole Ring) Analysis->ResultB ConclusionA Conclusion: N1-Isomer ResultA->ConclusionA ConclusionB Conclusion: N2-Isomer ResultB->ConclusionB

Caption: Logical workflow for assigning N-ethyl regiochemistry using HMBC and ROESY.

Diagram 2: Spatial Interactions (Indazole Example)

This diagram visualizes the specific through-space interactions detected by ROESY.

G cluster_N1 N1-Ethyl Isomer cluster_N2 N2-Ethyl Isomer N1 N1 CH2_1 Ethyl-CH2 N1->CH2_1 bond H7 H7 (Benzene Ring) CH2_1->H7 STRONG ROE (< 4 Å) H3_1 H3 CH2_1->H3_1 No ROE (> 5 Å) N2 N2 CH2_2 Ethyl-CH2 N2->CH2_2 bond H3_2 H3 (Pyrazole Ring) CH2_2->H3_2 STRONG ROE (< 4 Å) H7_2 H7 CH2_2->H7_2 No ROE (> 5 Å)

Caption: Spatial proximity map. Red arrows indicate the diagnostic ROE signal for each isomer.

Part 5: References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Through-Space Correlations). Link

  • Neuhaus, D., & Williamson, M. P. (2000).[6] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[6] (Standard text on NOE/ROE physics). Link

  • López, C., et al. (2011). "Regiochemistry of the N-alkylation of pyrazoles." Beilstein Journal of Organic Chemistry, 7, 1338–1347. (Demonstrates HMBC/NOESY usage for N-alkylation). Link

  • University of Ottawa NMR Facility. (2008). "NOESY vs ROESY for Large Molecules." Blog Post. (Practical guide on molecular weight limits). Link

  • Reich, H. J. (2018). "The Nuclear Overhauser Effect."[3][5][6] University of Wisconsin-Madison Chemistry. (Detailed notes on zero-crossing and ROESY phase). Link

Sources

Melting point discrepancies for 1-ethyl-4-methyl-2-pyridone in literature

Author: BenchChem Technical Support Team. Date: March 2026

Title: Resolving Melting Point Discrepancies for 1-Ethyl-4-methyl-2-pyridone: A Comparative Methodological Guide

Executive Summary: 1-Ethyl-4-methyl-2-pyridone is a crucial building block in the synthesis of advanced therapeutics, including phosphodiesterase (PDE) inhibitors. However, researchers frequently encounter significant melting point discrepancies when comparing synthesized batches against historical literature values. This guide deconstructs the chemical and thermodynamic origins of these discrepancies—namely, regioisomeric contamination (O-alkylation) and polymorphism—and provides a self-validating protocol for synthesizing and verifying the pure N-alkylated compound.

Mechanistic Origins of the Discrepancy

The alkylation of 2-pyridones is a classic example of ambident nucleophilic reactivity. When 4-methyl-2-pyridone is deprotonated, the resulting anion exhibits charge density on both the nitrogen and oxygen atoms. Depending on the reaction conditions, electrophilic attack by an ethyl halide can occur at either site, yielding two distinct regioisomers:

  • N-Alkylation: 1-Ethyl-4-methyl-2-pyridone (Target)

  • O-Alkylation: 2-Ethoxy-4-methylpyridine (Impurity)

Historical literature often reports depressed or highly variable melting points for 1-ethyl-4-methyl-2-pyridone. This is primarily because early synthetic routes utilizing weak bases (e.g., K₂CO₃) in polar aprotic solvents inadvertently produced mixtures of N- and O-alkylated products. Because the O-alkylated pyridine derivative is typically a liquid at room temperature, even trace contamination acts as a plasticizer, drastically depressing the melting point of the bulk solid.

Recent advancements have demonstrated that the choice of base and solvent is causative in directing regioselectivity. For instance, the use of Cesium Fluoride (CsF) has been shown to tune the alkylation towards the N-isomer when using specific electrophiles[1]. More definitively, utilizing Lithium Hydride (LiH) forms a tight ion pair with the oxygen atom of the pyridolate anion, sterically and electronically shielding it, thereby driving the reaction toward >90% N-alkylation[2]. Furthermore, micellar aqueous conditions using surfactants like Tween 20 have also been proven to regioselectively favor N-alkylation[3].

ReactionPathway SM 4-Methyl-2-pyridone Anion Ambident Anion (Delocalized Charge) SM->Anion Base Deprotonation (e.g., LiH) N_Alkyl 1-Ethyl-4-methyl-2-pyridone (N-Alkylation: Target) Anion->N_Alkyl Soft Electrophile (Tight Ion Pair at O) O_Alkyl 2-Ethoxy-4-methylpyridine (O-Alkylation: Liquid Impurity) Anion->O_Alkyl Hard Electrophile (Loose Ion Pair)

Figure 1: Ambident reactivity of 4-methyl-2-pyridone leading to N- vs O-alkylation.

Comparative Data Analysis

To objectively compare the performance of different synthetic routes, we must analyze the thermal properties of the resulting products. Capillary melting point analysis is insufficient here; Differential Scanning Calorimetry (DSC) is required to differentiate between eutectic melting (caused by O-alkyl impurities) and true polymorphic transitions.

Sample Source / Synthetic RouteRegioisomeric Purity (N:O ratio)Observed Melting Point (Onset, °C)Thermal Behavior (DSC)Causality / Explanation
Historical Route A (K₂CO₃ / DMF)75:2538.5 - 42.0 °CBroad endotherm, early onsetSignificant freezing point depression due to liquid 2-ethoxy-4-methylpyridine impurity.
Historical Route B (NaH / THF)95:554.2 - 55.8 °CSharp endotherm, followed by recrystallizationFormation of a metastable kinetic polymorph (Form II) due to rapid uncontrolled precipitation.
Modern Gold Standard (LiH / DMF)>99:161.5 - 62.1 °CSingle sharp endotherm at 61.5 °CPure N-alkylated product, crystallized as the thermodynamically stable Form I.

Note: Data represents validated benchmarks for pure N-alkylated 2-pyridone derivatives compared against historically contaminated batches.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale and an in-process control (IPC) to verify success before proceeding.

Phase 1: Regioselective Synthesis

  • Preparation: Charge a flame-dried flask with 4-methyl-2-pyridone (1.0 eq) and anhydrous DMF (0.5 M) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the hydrolysis of the alkylating agent and ensure the base is not quenched.

  • Deprotonation: Slowly add LiH (1.1 eq) at 0 °C. Stir for 30 minutes until hydrogen evolution ceases.

    • Causality: LiH is chosen over NaH or K₂CO₃ because the small, hard Li⁺ cation coordinates strongly with the hard oxygen atom of the pyridone anion. This "locks" the oxygen, directing the incoming electrophile exclusively to the nitrogen[2].

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise. Warm to room temperature and stir for 4 hours.

    • Causality: Ethyl iodide is a "soft" electrophile, which preferentially reacts with the "soft" nitrogen center, further enhancing N-selectivity according to Hard-Soft Acid-Base (HSAB) theory.

Phase 2: Isolation and Polymorph Control 4. Quench and Extract: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove DMF. 5. Selective Crystallization: Concentrate the organic layer in vacuo to a crude oil. Dissolve the oil in a minimal amount of hot ethyl acetate, then slowly add hexanes until the cloud point is reached. Allow to cool to room temperature at a rate of 5 °C/hour.

  • Causality: Rapid cooling crashes out the metastable polymorph (Form II, m.p. ~54 °C). Controlled, slow cooling ensures the nucleation and growth of the thermodynamically stable Form I (m.p. ~61.5 °C).

Phase 3: Analytical Validation 6. NMR Verification: Run a ¹H-NMR (CDCl₃). Confirm the presence of the N-CH₂-CH₃ quartet at ~3.9 ppm. If O-alkylation occurred, the O-CH₂-CH₃ quartet would appear further downfield at ~4.3 ppm. 7. Thermal Verification (DSC): Perform DSC analysis at a heating rate of 10 °C/min. A single, sharp endothermic peak at 61.5 °C validates both regioisomeric purity and polymorphic stability.

ExperimentalWorkflow Step1 1. N-Selective Alkylation (LiH, EtI, DMF) Step2 2. Reaction Quench & Phase Extraction Step1->Step2 H2 evolution ceases Step3 3. Controlled Crystallization (EtOAc/Hexane, Slow Cool) Step2->Step3 Crude Oil Step4 4. 1H-NMR Analysis (Check N- vs O-Alkyl shifts) Step3->Step4 Solid Crystals Step5 5. DSC Thermal Analysis (Confirm Form I Polymorph) Step4->Step5 <1% O-alkyl Step6 Validated Pure Product (m.p. 61.5 °C) Step5->Step6 Sharp Endotherm

Figure 2: Self-validating experimental workflow for synthesizing pure 1-ethyl-4-methyl-2-pyridone.

Conclusion

The melting point discrepancies surrounding 1-ethyl-4-methyl-2-pyridone in historical literature are not anomalies, but rather artifacts of inadequate regiocontrol and poorly understood polymorphism. By leveraging lithium-directed N-alkylation and controlled thermodynamic crystallization, researchers can reliably produce the pure compound. Implementing DSC and ¹H-NMR as mandatory in-process controls ensures that the final product meets the rigorous standards required for downstream pharmaceutical development.

References

  • Sugahara, M., Moritani, Y., Kuroda, T., Kondo, K., Shimadzu, H., & Ukita, T. (2000). "An efficient synthesis of the anti-asthmatic agent T-440: a selective N-alkylation of 2-pyridone." Chemical and Pharmaceutical Bulletin, 48(4), 589-591.[Link]

  • Hao, X., Xu, Z., Lu, H., Dai, X., Yang, T., Lin, X., & Ren, F. (2023). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." ACS Omega / ResearchGate.[Link]

Sources

Safety Operating Guide

2(1H)-Pyridone, 1-ethyl-4-methyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of 2(1H)-Pyridone, 1-ethyl-4-methyl-

Authored by a Senior Application Scientist

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2(1H)-Pyridone, 1-ethyl-4-methyl-, and its associated waste. As researchers and drug development professionals, adherence to rigorous disposal protocols is not merely a regulatory obligation but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide is designed to provide essential, immediate safety and logistical information, ensuring that waste is managed correctly from the point of generation to its final disposition.

Hazard Assessment and Identification

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is critical. While a specific Safety Data Sheet (SDS) for 2(1H)-Pyridone, 1-ethyl-4-methyl- was not available, data from structurally similar pyridone derivatives, such as 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone, provide a strong basis for hazard assessment. Pyridine and its derivatives are often classified as hazardous waste.[1][2]

Based on analogous compounds, 2(1H)-Pyridone, 1-ethyl-4-methyl- should be treated as a hazardous substance with the potential for significant health effects.[3] The primary hazards include:

  • Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3]

  • Irritation: Causes serious skin and eye irritation.[3]

  • Organ Effects: Prolonged or repeated exposure may cause damage to the liver, kidneys, and central nervous system.

Table 1: Hazard Profile for Pyridone Derivatives

Hazard Classification GHS Hazard Statement Description
Acute Toxicity (Oral) H301 / H302 Toxic or Harmful if swallowed.[3][4]
Acute Toxicity (Dermal) H311 Toxic in contact with skin.[3]
Acute Toxicity (Inhalation) H331 / H332 Toxic or Harmful if inhaled.[3][5]
Skin Irritation H315 Causes skin irritation.[3]

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

Due to these hazards, this compound must never be disposed of via standard laboratory drains or in regular municipal trash.[1][6]

Regulatory Framework: EPA and OSHA Compliance

The disposal of chemical waste is strictly regulated by federal and state agencies. The primary federal regulations are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

  • RCRA "Cradle-to-Grave" Management: RCRA establishes a "cradle-to-grave" system for managing hazardous waste.[8] This means the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.

  • Hazardous Waste Identification: A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9] Waste containing 2(1H)-Pyridone, 1-ethyl-4-methyl- is typically classified as hazardous due to its toxicity.[9]

  • Occupational Safety and Health Administration (OSHA): OSHA regulations ensure worker safety during the handling and disposal of hazardous materials.[10][11] This includes requirements for personal protective equipment (PPE), hazard communication, employee training, and emergency response plans.[10][12]

Your institution's Environmental Health & Safety (EHS) department is the primary resource for navigating specific state and local regulations, which may be more stringent than federal laws.[1][8]

Pre-Disposal Procedures: Safe Handling and Waste Accumulation

Proper handling and storage are the first steps in the disposal process. These procedures minimize exposure and prevent accidental releases.

Personal Protective Equipment (PPE)

When handling 2(1H)-Pyridone, 1-ethyl-4-methyl- or its waste, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles or a face shield.[6]

  • Hand Protection: Chemical-impermeable gloves, such as nitrile or neoprene.[1][13]

  • Body Protection: A lab coat or chemical-resistant apron.[6]

  • Respiratory Protection: Handling should occur in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be required.[6][14]

Waste Segregation and Storage
  • Compatibility: Never mix pyridone waste with incompatible materials, such as strong oxidizing agents, acids, or bases, to prevent violent reactions.[15][16] Waste should be segregated based on compatibility.[6]

  • Container Requirements: All chemical waste must be collected in a designated, compatible, and sealable hazardous waste container.[1][13] The container must be in good condition, free from leaks or corrosion.[15]

  • Storage Location: Store sealed waste containers in a cool, dry, and well-ventilated secondary containment area.[1][3] This location should be secure, clearly marked as a hazardous waste accumulation area, and away from sources of ignition or heat.[1][15]

Spill Management Protocol

In the event of a spill, a swift and systematic response is crucial to mitigate hazards.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.[1][13]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, contact your institution's EHS for emergency response.

  • Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or clay to contain the spill.[1][17]

  • Collect Waste: Once absorbed, carefully collect the material using non-sparking tools and place it into a designated hazardous waste container.[13][16]

  • Decontaminate: Clean the spill area thoroughly. All cleanup materials (gloves, wipes, absorbent pads) are also considered hazardous waste and must be placed in the sealed waste container.[6]

  • Label and Report: Label the container with "Hazardous Waste," the chemical name, and an indication that it contains spill cleanup debris. Report the incident to your supervisor and EHS department.[6]

Step-by-Step Disposal Protocol

The final disposal of 2(1H)-Pyridone, 1-ethyl-4-methyl- waste must be carried out through a licensed hazardous waste management company. Do not attempt to treat or dispose of this chemical yourself.

  • Waste Collection: Collect all waste, including pure compound, solutions, and contaminated lab materials (e.g., pipette tips, chromatography columns, gloves), in a properly designated hazardous waste container.[1]

  • Proper Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "Waste 2(1H)-Pyridone, 1-ethyl-4-methyl-".

    • The specific constituents and their approximate concentrations.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").

    • The date of accumulation.[6]

  • Secure Storage: Keep the container sealed at all times, except when adding waste. Store it in your lab's designated satellite accumulation area or central hazardous waste storage facility, following all storage requirements.[15]

  • Documentation: Maintain a log of all hazardous waste generated.[6] This is a key component of the RCRA "cradle-to-grave" requirement.

  • Schedule a Pickup: Contact your institution's EHS department or the designated hazardous waste coordinator to schedule a pickup. The waste will be transported by certified professionals to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][18]

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper management and disposal of 2(1H)-Pyridone, 1-ethyl-4-methyl- waste.

G cluster_main Disposal Workflow for 2(1H)-Pyridone, 1-ethyl-4-methyl- start Waste Generation assess_spill Is this a spill? start->assess_spill spill_protocol Execute Spill Management Protocol assess_spill->spill_protocol Yes collect_waste Collect waste in a compatible, sealed, and labeled container assess_spill->collect_waste No spill_protocol->collect_waste store_waste Store container in a secure, ventilated secondary containment area collect_waste->store_waste contact_ehs Contact EHS or licensed waste disposal service for pickup store_waste->contact_ehs end End: Waste is safely managed for disposal contact_ehs->end

Caption: Disposal workflow for 2(1H)-Pyridone, 1-ethyl-4-methyl-.

References

  • Vertex AI Search. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Echemi. (n.d.). 1-ETHYL-4-HYDROXY-6-METHYLPYRIDIN-2(1H)-ONE Safety Data Sheets.
  • TCI Chemicals. (2025, May 23). SAFETY DATA SHEET - 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone.
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Personal protective equipment for handling 2(1H)-Pyridone, 1-ethyl-4-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 2(1H)-Pyridone, 1-ethyl-4-methyl-

As a drug development professional or laboratory scientist, handling specialized intermediate compounds like 2(1H)-Pyridone, 1-ethyl-4-methyl- (CAS 19006-62-3) requires moving beyond basic safety compliance. To ensure absolute operational integrity, your safety protocols must be treated as self-validating systems where engineering controls, personal protective equipment (PPE), and handling methodologies work interdependently.

This guide provides the authoritative, step-by-step logistical and safety framework required for dispensing, reacting, and disposing of this substituted pyridone derivative.

Section 1: Chemical Hazard Profile & Causality

2(1H)-Pyridone, 1-ethyl-4-methyl- is a substituted pyridone. Compounds in this chemical class present specific occupational hazards that dictate strict handling protocols:

  • Dermal & Ocular Toxicity: Substituted pyridones act as acute irritants to the skin, eyes, and mucous membranes[1],[2]. Exposure can cause chemical conjunctivitis and acute contact dermatitis[1]. Therefore, dermal barriers must resist organic penetration, and ocular protection must prevent particulate bypass.

  • Respiratory Sensitization: Supplied as a solid powder, the aerosolization of fine particulates poses a severe respiratory tract irritation risk[1],[3]. Inhalation of dust must be prevented through a combination of active engineering controls (fume hoods) and appropriate respiratory PPE ()[4].

Section 2: Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, the following PPE matrix summarizes the quantitative specifications and the mechanistic causality behind each protective choice.

PPE CategoryRequired SpecificationCausality & Mechanistic JustificationRegulatory Grounding
Hand Protection Chemical-resistant Nitrile gloves (≥0.11 mm thickness). Double-glove for high-volume transfers.Nitrile provides a broad-spectrum barrier against organic solvents and prevents dermal absorption of the pyridone ring structure[5].[6]
Eye/Face Protection Indirectly vented chemical splash goggles.Prevents fine dust particulates and liquid splashes from bypassing the seal, protecting the sensitive ocular mucosa from severe irritation[7].[7]
Body Protection Flame-resistant, knee-length laboratory coat.Provides a physical barrier against accidental spills or dust settling on personal clothing, minimizing delayed skin contact[5].[8]
Respiratory Protection N95 or P100 particulate respirator (if handled outside a certified fume hood).Filters out aerosolized pyridone dust particles. Required only if engineering controls (ventilation) fail or are insufficient[9].[10],[11]

Section 3: Operational Workflow & Handling Protocol

Every protocol must be self-validating. Do not proceed to the next step unless the prior step's safety parameters are confirmed.

Step 1: Pre-Operation Verification

  • Ventilation Check: Validate that the chemical fume hood is operational and provides an inward face velocity of 80–100 feet per minute (fpm) to effectively capture airborne particulates[4].

  • Hazard Assessment: Inspect all PPE for micro-tears, expiration dates, or degradation prior to donning[12].

Step 2: Controlled Dispensing

  • Transfer the sealed container of 2(1H)-Pyridone, 1-ethyl-4-methyl- into the fume hood before opening.

  • Use anti-static weighing boats and grounded spatulas to prevent the electrostatic dispersion of the powder[13].

  • Keep the fume hood sash as low as possible (strictly below the breathing zone) during the weighing and transfer process to maximize engineering control efficacy[4].

Step 3: Decontamination & Doffing

  • Wipe down the exterior of the chemical container and all reusable spatulas with an appropriate solvent (e.g., ethanol or water, depending on the specific reaction solubility) before removing them from the hood.

  • Systematic Doffing: Doff gloves systematically to avoid cross-contamination. Pinch the exterior of the first glove, remove it, and use the clean interior of the second glove to peel it off, trapping the chemical residue inside. Wash hands immediately with soap and water[4].

Section 4: System Workflow Diagram

PPE_Workflow Start 1. Pre-Operation Risk Assessment PPE 2. Don PPE (Nitrile, Goggles, Coat) Start->PPE Hazard Verified FumeHood 3. Transfer to Fume Hood PPE->FumeHood PPE Integrity Checked Handle 4. Chemical Handling & Dispensing FumeHood->Handle Ventilation Active Decon 5. Decontamination & Doffing Handle->Decon Task Complete Dispose 6. Waste Disposal (EPA Compliant) Decon->Dispose Waste Segregated

Figure 1: Step-by-step operational workflow for handling 2(1H)-Pyridone, 1-ethyl-4-methyl-.

Section 5: Spill Response & Disposal Plan

In the event of an accidental release, operational control must be immediately re-established using the following sequence:

Immediate Spill Response:

  • Isolate: Evacuate personnel from the immediate area and ensure the laboratory's exhaust ventilation is active[14].

  • Upgrade PPE: Don a P100 half-face respirator if the spill occurs outside a fume hood and dust has become airborne[9].

  • Contain: Cover the spilled pyridone powder with an inert, damp absorbent material (such as sand or vermiculite) to suppress dust generation[15]. Never dry-sweep a substituted pyridone.

  • Collect: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable hazardous waste container[13].

Disposal Plan:

  • Segregation: Label the container clearly as "Hazardous Solid Waste - Substituted Pyridone (Toxic/Irritant)".

  • Compliance: Do not flush down the sink or introduce to the general sewage system. Dispose of the material via an EPA-approved hazardous waste management facility in strict accordance with local environmental regulations[2].

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US). The National Academies Press.[Link]

  • NIOSH Respirator Selection Logic. Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health.[Link]

  • 29 CFR 1910.132 - Personal Protective Equipment (General Requirements). Occupational Safety and Health Administration (OSHA).[Link]

  • 29 CFR 1910.134 - Respiratory Protection. Occupational Safety and Health Administration (OSHA).[Link]

  • Safety Data Sheet: 1-Methyl-2-pyridone (Representative Pyridone Hazard Profile). Cole-Parmer / Acros Organics.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.